Protac lzk-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C51H64F2N10O5S |
|---|---|
分子量 |
967.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[8-[4-[2-[(4-cyano-2-pyridinyl)amino]-6-(3,3-difluoropyrrolidin-1-yl)-4-pyridinyl]piperidin-1-yl]-8-oxooctanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H64F2N10O5S/c1-32(35-12-14-37(15-13-35)46-33(2)56-31-69-46)57-48(67)40-27-39(64)29-63(40)49(68)47(50(3,4)5)60-44(65)10-8-6-7-9-11-45(66)61-21-17-36(18-22-61)38-25-42(58-41-24-34(28-54)16-20-55-41)59-43(26-38)62-23-19-51(52,53)30-62/h12-16,20,24-26,31-32,36,39-40,47,64H,6-11,17-19,21-23,27,29-30H2,1-5H3,(H,57,67)(H,60,65)(H,55,58,59)/t32-,39+,40-,47+/m0/s1 |
InChI 键 |
NNOXSMGLIYXSCU-OMSCPKDKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Protac lzk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Protac lzk-IN-1, a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Leucine Zipper Kinase (LZK), a protein implicated in the progression of certain cancers, including head and neck squamous cell carcinoma (HNSCC). This document provides a detailed overview of its molecular interactions, downstream signaling effects, quantitative efficacy data, and the experimental protocols utilized for its characterization.
Executive Summary
This compound, also referred to as PROTAC LZK degrader 1, is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery to selectively eliminate LZK (encoded by the MAP3K13 gene). It achieves this by simultaneously binding to LZK and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of LZK. The degradation of LZK leads to the downstream suppression of pro-oncogenic factors such as c-MYC and gain-of-function (GOF) p53, resulting in reduced cancer cell viability.[1]
Molecular Mechanism of Action
The mechanism of action of this compound is a multi-step process culminating in the targeted degradation of LZK.
Ternary Complex Formation: this compound consists of three key components: a ligand that binds to the target protein (LZK), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Specifically, lzk-IN-1 utilizes HY-112078 as its E3 ligase ligand, which is known to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The PROTAC molecule facilitates the formation of a ternary complex, bringing LZK into close proximity with the VHL E3 ligase.
Ubiquitination of LZK: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the LZK protein. This results in the formation of a polyubiquitin (B1169507) chain on LZK.
Proteasomal Degradation: The polyubiquitinated LZK is then recognized as a substrate by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades LZK into smaller peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of LZK degradation.
References
The Function and Mechanism of Leucine Zipper Kinase (LZK) PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of Leucine Zipper Kinase (LZK), a promising therapeutic target in oncology, particularly Head and Neck Squamous Cell Carcinoma (HNSCC). While the specific nomenclature "LZK-IN-1" is not prominently found in current literature, this document focuses on the well-characterized and potent LZK-targeting PROTACs, such as PROTAC-21A and its more potent successor, PROTAC 17. We will delve into the core function, mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize these molecules. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.
Introduction to Leucine Zipper Kinase (LZK) as a Therapeutic Target
Leucine Zipper Kinase (LZK), encoded by the MAP3K13 gene, is a serine/threonine kinase belonging to the mixed-lineage kinase (MLK) family.[1] Under normal physiological conditions, LZK expression is low. However, its overexpression has been identified as an oncogenic driver in approximately 20% of Head and Neck Squamous Cell Carcinoma (HNSCC) cases.[1][2][3] LZK contributes to HNSCC proliferation and survival through both its kinase-dependent and -independent functions. It stabilizes the oncoprotein c-MYC in a kinase-dependent manner and gain-of-function mutant p53 (GOF-p53) in a kinase-independent manner.[1][2][3] Furthermore, LZK is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Given its role in promoting cancer cell survival and proliferation, LZK has emerged as a compelling target for therapeutic intervention.
PROTAC-mediated Degradation of LZK
Targeted protein degradation using PROTACs offers a novel therapeutic strategy to eliminate target proteins, such as LZK, from the cellular environment, rather than merely inhibiting their enzymatic activity. This approach can overcome the limitations of traditional small-molecule inhibitors, particularly in addressing the non-catalytic scaffolding functions of kinases.
Mechanism of Action
LZK-targeting PROTACs are heterobifunctional molecules composed of three key components:
-
A warhead that specifically binds to the LZK protein.
-
An E3 ubiquitin ligase ligand that recruits an E3 ligase complex (in the case of PROTAC-21A and PROTAC 17, the von Hippel-Lindau (VHL) E3 ligase).
-
A linker that connects the warhead and the E3 ligase ligand.
The PROTAC molecule facilitates the formation of a ternary complex between LZK and the E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of LZK, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple LZK molecules.
Featured LZK PROTACs: PROTAC-21A and PROTAC 17
Recent research has led to the development of specific and potent LZK-targeting PROTACs. PROTAC-21A was an initial lead compound that demonstrated the feasibility of degrading LZK. Further optimization of the linker and warhead components of PROTAC-21A resulted in the synthesis of a new series of degraders, from which PROTAC 17 emerged as a highly potent and selective LZK degrader.[1]
Signaling Pathways and Experimental Workflows
LZK Signaling Pathway
LZK functions as a MAP3K that, upon activation, phosphorylates and activates downstream MAP2Ks, specifically MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in cellular processes like proliferation, apoptosis, and stress responses. The degradation of LZK by a PROTAC effectively shuts down this signaling cascade.
Experimental Workflow for PROTAC Characterization
The characterization of LZK-targeting PROTACs typically involves a series of in vitro experiments to confirm target engagement, degradation, and the desired phenotypic outcomes.
Quantitative Data
The efficacy of PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for PROTAC 17 and PROTAC-21A are not explicitly detailed in the primary literature, their effective concentrations for inducing LZK degradation and impacting cell viability have been reported.
| Compound | Target | Cell Line | Effective Degradation Concentration | Effect on Cell Viability | Reference |
| PROTAC 17 | LZK | HNSCC | Degrades LZK at 250 nM | Suppresses viability at 500 nM | [1] |
| PROTAC-21A | LZK | HNSCC | Complete degradation at 1 µM | Significantly reduces clonogenic growth at 1 µM | [1] |
Note: The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achievable. The values in the table represent effective concentrations from published studies.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize LZK-targeting PROTACs. These should be optimized for specific cell lines and experimental conditions.
Cell Culture and PROTAC Treatment
-
Cell Lines: HNSCC cell lines with amplified MAP3K13 (e.g., CAL33, FaDu) are suitable models.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the PROTAC in fresh culture medium. For a dose-response experiment, a range of concentrations from low nanomolar to micromolar should be used. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blotting for LZK Degradation
-
Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein content for all samples.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LZK, phospho-JNK, c-MYC, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Cell Viability/Proliferation Assay
A. MTT Assay:
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
B. Colony Formation Assay:
-
Seed a low density of cells in 6-well plates and treat with the PROTAC.
-
Allow the cells to grow for 10-14 days, with fresh medium and PROTAC added every 2-3 days.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) to assess long-term cell survival.
Conclusion
PROTAC-mediated degradation of LZK represents a promising therapeutic strategy for HNSCC and potentially other malignancies driven by LZK overexpression. The development of potent and selective degraders like PROTAC 17 underscores the potential of this approach to abolish both the catalytic and non-catalytic oncogenic functions of LZK. The methodologies and data presented in this guide provide a framework for the continued research and development of LZK-targeting PROTACs as a novel class of anti-cancer agents. Further studies are warranted to fully elucidate their therapeutic potential, including in vivo efficacy and safety profiles.
References
An In-depth Technical Guide to PROTAC LZK-IN-1 and its Target Protein, Leucine-zipper-bearing Kinase (LZK)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucine-zipper-bearing kinase (LZK), a member of the mixed-lineage kinase (MLK) family, has emerged as a compelling therapeutic target in oncology, particularly in head and neck squamous cell carcinoma (HNSCC). LZK is implicated in driving cancer cell proliferation and survival through its role in the c-Jun N-terminal kinase (JNK) signaling pathway. PROTAC LZK-IN-1, also known as PROTAC-21A, is a pioneering proteolysis-targeting chimera designed to induce the targeted degradation of the LZK protein. This technical guide provides a comprehensive overview of LZK-IN-1, its target protein LZK, and the underlying mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction to Leucine-zipper-bearing Kinase (LZK)
Leucine-zipper-bearing kinase (LZK), encoded by the MAP3K13 gene, is a serine/threonine kinase belonging to the mixed-lineage kinase (MLK) family. As a MAP3K, LZK functions upstream in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically activating the JNK/stress-activated protein kinase (SAPK) pathway.[1][2] LZK is involved in a variety of cellular processes, including stress responses, apoptosis, and cell differentiation. Dysregulation of LZK activity has been linked to several pathologies, including neurodegenerative diseases and cancer.[1] In the context of HNSCC, amplification of the MAP3K13 gene and subsequent overexpression of the LZK protein have been identified as key drivers of tumorigenesis, making it an attractive target for therapeutic intervention.
This compound: A Targeted Protein Degrader
This compound (PROTAC-21A) is a heterobifunctional molecule designed to specifically target the LZK protein for degradation via the ubiquitin-proteasome system. It consists of three key components: a ligand that binds to the LZK protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[3] By inducing the proximity of LZK and the VHL E3 ligase, LZK-IN-1 facilitates the ubiquitination of LZK, marking it for degradation by the proteasome.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound (PROTAC-21A) and its interaction with its target protein, LZK.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 35 nM | In vitro | [1] |
| Degradation Concentration | Complete degradation at 1 µM | HNSCC cell lines | [1] |
| Cellular Activity | Reduction of clonogenic growth at 1 µM | HNSCC cell lines | [1] |
Signaling Pathway and Mechanism of Action
LZK Signaling Pathway
LZK is a key component of the JNK signaling pathway. Upon activation, LZK phosphorylates and activates downstream MAP2Ks, specifically MKK4 and MKK7.[2][4][5][6][7] These, in turn, phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to regulate the activity of various transcription factors, including c-Jun, which are involved in cell proliferation, apoptosis, and inflammation.
Mechanism of Action of this compound
This compound leverages the cell's natural protein disposal system to eliminate the LZK protein. The bifunctional nature of the PROTAC allows it to simultaneously bind to LZK and the VHL E3 ubiquitin ligase, forming a ternary complex.[3][8][9][10] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of LZK. The resulting polyubiquitinated LZK is then recognized and degraded by the 26S proteasome.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the MAP3K13 Gene Product (LZK) and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase kinase 13 (MAP3K13), also known as Leucine Zipper Kinase (LZK), is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology and neurodegenerative diseases. As a member of the mixed-lineage kinase (MLK) family, MAP3K13 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2][3] Its dysregulation has been implicated in the progression of various cancers, most notably in Head and Neck Squamous Cell Carcinoma (HNSCC), where the MAP3K13 gene is frequently amplified.[1][4] This guide provides a comprehensive technical overview of MAP3K13, its signaling cascades, and the current strategies for its inhibition, with a focus on small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
Introduction to MAP3K13 (LZK)
The MAP3K13 gene encodes a 966-amino acid protein characterized by a dual leucine-zipper motif and a kinase catalytic domain.[5] This structure facilitates its homodimerization, a critical step for its activation.[1] MAP3K13 is involved in a multitude of cellular processes, including stress responses, apoptosis, cell differentiation, and axon growth.[1][6][7] Its role as a central signaling node makes it an attractive target for therapeutic intervention in diseases driven by aberrant JNK and NF-κB signaling.
Signaling Pathways
MAP3K13 exerts its biological functions primarily through the activation of two major signaling pathways: the JNK pathway and the NF-κB pathway.
The JNK Signaling Pathway
MAP3K13 is a canonical upstream activator of the JNK cascade. Upon activation, MAP3K13 phosphorylates and activates MAP2K4 (MKK4) and MAP2K7 (MKK7).[3][6][7] These dual-specificity kinases then phosphorylate and activate c-Jun N-terminal kinases (JNKs). The scaffold protein, JNK-interacting protein 1 (JIP-1), facilitates the formation of a signaling complex containing MAP3K13, MKK7, and JNK, thereby enhancing the specificity and efficiency of the signaling cascade.[3] Activated JNKs, in turn, phosphorylate a variety of transcription factors, such as c-Jun, leading to the regulation of gene expression involved in cellular proliferation, apoptosis, and inflammation.[2]
The NF-κB Signaling Pathway
MAP3K13 also contributes to the activation of the NF-κB pathway. It can directly interact with and activate the IκB kinase (IKK) complex.[8] Furthermore, MAP3K13 has been shown to interact with Antioxidant Protein-1 (AOP-1), which enhances MAP3K13-induced NF-κB activation.[8] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of genes involved in inflammation, immunity, and cell survival.
Therapeutic Inhibition of MAP3K13
Given its role in promoting cancer cell survival and proliferation, inhibiting MAP3K13 has become a promising therapeutic strategy.[1][2] While specific inhibitors designated "lzk-IN-1" are not extensively documented in public literature, research has focused on developing potent and selective small molecules and, more recently, PROTACs.
Small Molecule Inhibitors
Several small molecule inhibitors targeting the ATP-binding site of MAP3K13 and its close homolog, Dual Leucine Zipper Kinase (DLK), have been developed. For instance, a recent patent describes novel MAP3K13 inhibitors with potent activity in cellular assays.[9]
Proteolysis-Targeting Chimeras (PROTACs)
A more recent and highly promising approach is the development of PROTACs that induce the degradation of MAP3K13. These heterobifunctional molecules consist of a ligand that binds to MAP3K13, a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of MAP3K13. One study reported the development of "PROTAC 17," which potently degrades MAP3K13 at a concentration of 250 nM and suppresses HNSCC cell viability at 500 nM.[1]
Quantitative Data on MAP3K13 Inhibitors
The following table summarizes publicly available quantitative data for representative MAP3K13 targeting compounds. It is important to note that direct IC50 values for a compound specifically named "lzk-IN-1" are not available in the reviewed literature.
| Compound/PROTAC | Target(s) | Assay Type | IC50 / Activity | Cell Line | Reference |
| Exemplified Compound (WO 2024182552) | MAP3K13 (LZK), DLK | qPCR-based activity assay | ≤ 0.1 µM | HEK-293 | [9] |
| PROTAC 17 | MAP3K13 (LZK) | Cellular degradation | 250 nM (degradation) | HNSCC cells | [1] |
| PROTAC 17 | MAP3K13 (LZK) | Cell viability | 500 nM | HNSCC cells | [1] |
| DN-1289 (14) | Dual DLK/LZK | Not specified | Potent and selective | Not specified | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize MAP3K13 and its inhibitors. These are generalized protocols that can be adapted for specific research needs.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAP3K13 in a cell-free system.
Materials:
-
Recombinant human MAP3K13 protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP
-
Substrate (e.g., inactive MKK7)
-
Test compound (e.g., lzk-IN-1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, recombinant MAP3K13, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of MAP3K13 Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the MAP3K13 signaling pathway in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MKK4/7, anti-phospho-JNK, anti-total MKK4/7, anti-total JNK, anti-MAP3K13).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the test compound for the desired time and dose.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation of MAP3K13 Interaction Partners
This protocol is used to identify proteins that interact with MAP3K13 within a cell.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer).
-
Anti-MAP3K13 antibody or an antibody against a tagged version of MAP3K13.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Lyse cells to release protein complexes.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with the anti-MAP3K13 antibody.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot or mass spectrometry to identify interaction partners.[11]
Conclusion
MAP3K13 (LZK) is a critical signaling molecule with well-defined roles in the JNK and NF-κB pathways. Its association with cancer and other diseases makes it a compelling target for drug discovery. While the specific inhibitor "lzk-IN-1" remains to be fully characterized in the public domain, the development of potent and selective small molecules and PROTACs against MAP3K13 highlights the significant and ongoing interest in targeting this kinase. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of MAP3K13 and advance the development of novel therapeutics.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. TumorPortal [tumorportal.org]
- 6. Leucine Zipper-bearing Kinase promotes axon growth in mammalian central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. Uereka Biosciences divulges new LZK inhibitors | BioWorld [bioworld.com]
- 10. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leucine-Zipper and Sterile-Alpha Motif Kinase (LZK) in Head and Neck Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a significant global health challenge, with high rates of morbidity and mortality.[1][2][3] A key driver in a substantial subset of these cancers is the amplification of the chromosomal region 3q.[4][5] Residing on this amplicon is the gene MAP3K13, which encodes the Leucine-zipper and sterile-alpha motif kinase (LZK). Emerging evidence has identified LZK as a critical oncogenic driver in HNSCC, making it a promising therapeutic target. This technical guide provides an in-depth overview of the role of LZK in HNSCC, focusing on its molecular mechanisms, experimental validation, and its potential for targeted drug development.
LZK in HNSCC: Quantitative Overview
LZK is frequently overexpressed in HNSCC due to genomic amplification. Analysis of The Cancer Genome Atlas (TCGA) data reveals the significant prevalence of MAP3K13 copy number alterations in HNSCC patient tumors. This genomic amplification directly correlates with increased LZK mRNA and protein expression, highlighting its potential as a driver of tumorigenesis.[4][5] The functional consequences of LZK overexpression are profound, impacting cell viability, proliferation, and tumor growth.
| Parameter | Finding | Cell Lines/Model | Reference |
| Genomic Alteration | ~20% of HNSCC tumors exhibit high-level amplification of MAP3K13. An additional ~50-56% show copy-number gain. | TCGA HNSCC dataset | [6] |
| Effect of LZK Knockdown on Cell Viability | 40-50% reduction in viability upon inducible shRNA knockdown. | CAL33, BICR56 | [4][7] |
| Effect of LZK Knockdown on Colony Formation | Near-complete loss of colony-forming ability with inducible shRNA. | HNSCC cells with 3q gain | [4][5] |
| In Vivo Tumor Growth | Significant reduction in tumor growth (39% ± 16%) in a xenograft model upon LZK silencing. | CAL33 xenograft model | [5] |
| PROTAC-mediated Degradation | PROTAC 17, a potent LZK degrader, degrades LZK at 250 nM and suppresses HNSCC cell viability at 500 nM. | HNSCC cell lines | [6][8] |
Core Signaling Pathways of LZK in HNSCC
LZK exerts its oncogenic functions through distinct signaling pathways, impacting two master regulators of cancer, c-MYC and mutant p53.
Kinase-Dependent Stabilization of c-MYC
LZK's kinase activity is crucial for the stabilization of the proto-oncogene c-MYC.[8][9] LZK phosphorylates and stabilizes the E3 ubiquitin ligase TRIM25. This prevents TRIM25 from being degraded, allowing it to ubiquitinate and target for degradation another E3 ligase, FBXW7α. As FBXW7α normally targets c-MYC for proteasomal degradation, its suppression by the LZK-TRIM25 axis leads to the stabilization and accumulation of c-MYC, a potent driver of cell proliferation.
Kinase-Independent Stabilization of Mutant p53
In a distinct, kinase-independent mechanism, LZK stabilizes gain-of-function (GOF) mutant p53 protein.[4][8][9] Many HNSCC tumors harbor mutations in the TP53 gene, leading to a stabilized, oncogenic form of the p53 protein.[4][5] LZK is essential for maintaining high levels of this mutant p53. The depletion of LZK leads to the destabilization of GOF-mutant p53, which in turn relieves the suppression of downstream targets like p21 and results in the activation (phosphorylation) of AMPKα.[4] This pathway highlights a non-catalytic scaffolding role for LZK in supporting a key oncogenic protein in HNSCC.
References
- 1. scielo.br [scielo.br]
- 2. RNA interference in head and neck oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentially Expressed Genes, miRNAs and Network Models: A Strategy to Shed Light on Molecular Interactions Driving HNSCC Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Genetic Alteration and Their Significance on Clinical Events in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the LZK-Targeting PROTAC Signaling Pathway
Abstract: Leucine zipper–bearing kinase (LZK), or MAP3K13, is a serine/threonine protein kinase that has been identified as an oncogenic driver in a subset of head and neck squamous cell carcinomas (HNSCC).[1] Its role in activating pro-survival signaling pathways makes it a compelling therapeutic target.[1][2] This technical guide provides an in-depth overview of the signaling pathway mediated by LZK and the mechanism of action for a new class of therapeutics, Proteolysis-Targeting Chimeras (PROTACs), designed to induce its degradation. We will detail the core signaling cascade, present quantitative data for a lead compound, outline key experimental methodologies, and visualize the underlying molecular processes.
The Leucine Zipper–Bearing Kinase (LZK) Signaling Pathway
Leucine zipper–bearing kinase (LZK) is a member of the mixed lineage kinase family and functions as a mitogen-activated protein kinase kinase kinase (MAP3K).[1][2] In normal physiological conditions, LZK expression is low; however, its amplification and subsequent overexpression in cancers like HNSCC lead to its self-activation.[1] Activated LZK is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2] It directly phosphorylates and activates the downstream kinases MKK4 and MKK7.[1] This activation culminates in the phosphorylation of JNK, which in turn modulates transcription factors that promote cellular proliferation and survival, contributing to the oncogenic phenotype in HNSCC.[1]
Mechanism of Action: LZK-Targeting PROTACs
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system for targeted protein degradation.[3] An LZK-targeting PROTAC consists of three components: a "warhead" that binds to LZK, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the LZK protein and an E3 ubiquitin ligase, bringing them into close proximity to form a stable ternary complex.[4]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the LZK protein.
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the LZK protein.[4]
By eliminating the LZK protein, the PROTAC effectively shuts down the entire downstream JNK signaling cascade, thereby inhibiting the cancer cell's pro-survival signals.[1]
Quantitative Efficacy Data
A series of novel LZK-targeting PROTACs were developed and evaluated for their ability to degrade LZK and inhibit cancer cell viability. Among these, the compound designated PROTAC 17 was identified as the most potent lead.[1] Its efficacy is summarized below.
| Parameter | Value | Cell Line | Notes |
| LZK Degradation | 250 nM | CAL33 (HNSCC) | Concentration at which significant LZK protein degradation is observed.[1] |
| HNSCC Viability | 500 nM | CAL33 (HNSCC) | Concentration at which HNSCC cell viability is suppressed.[1] |
| Time to Onset | ~1 hour | CAL33 (HNSCC) | Degradation of LZK is observed as early as one hour post-treatment.[1] |
| Duration of Effect | Up to 24 hours | CAL33 (HNSCC) | LZK protein levels remain suppressed for up to 24 hours before reappearing at 48 hours.[1] |
Key Experimental Protocols
The characterization of LZK-targeting PROTACs relies on robust biochemical and cell-based assays. The following is a generalized protocol for assessing PROTAC-mediated degradation of LZK and its impact on downstream signaling via Western Blot.
Protocol: Western Blot for LZK Degradation and JNK Pathway Inhibition
Objective: To quantify the reduction in LZK protein levels and the corresponding decrease in phosphorylated JNK (pJNK) in HNSCC cells following treatment with an LZK-targeting PROTAC.
Materials:
-
Cell Line: CAL33 HNSCC cells with doxycycline-inducible LZK expression.[1]
-
Compound: LZK-targeting PROTAC (e.g., PROTAC 17).
-
Reagents: Doxycycline, cell lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, protein quantification assay kit (e.g., BCA).
-
Antibodies: Primary antibodies against total LZK, phospho-JNK (pJNK), total JNK, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: SDS-PAGE equipment, Western Blot transfer system, imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Induction: Plate CAL33 cells and allow them to adhere. Induce LZK overexpression by treating the cells with doxycycline.
-
PROTAC Treatment: Treat the induced cells with various concentrations of the LZK-targeting PROTAC (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24 hours).[1] For time-course experiments, use a fixed PROTAC concentration and vary the treatment time (e.g., 1, 6, 12, 24, 48 hours).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse using lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize the levels of LZK and pJNK to the loading control.
Conclusion and Future Directions
Targeted degradation of LZK using the PROTAC technology represents a promising therapeutic strategy for HNSCC harboring LZK amplification.[1] The lead compound, PROTAC 17, effectively induces dose- and time-dependent degradation of LZK, inhibits downstream oncogenic signaling, and reduces cancer cell viability at nanomolar concentrations.[1] This approach not only inhibits the kinase-dependent functions of LZK but also its kinase-independent scaffolding roles by physically eliminating the protein.[1] Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to translate their potent in vitro activity into effective in vivo therapeutics.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Leucine Zipper Kinase (LZK): A Promising Therapeutic Target in Neurodegeneration and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucine (B10760876) Zipper Kinase (LZK), also known as MAP3K13, is a serine/threonine kinase belonging to the Mixed Lineage Kinase (MLK) family. As an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways, LZK plays a critical role in cellular stress responses, apoptosis, and neuronal degeneration. Its close homolog, Dual Leucine Zipper Kinase (DLK or MAP3K12), shares significant sequence identity and functional overlap with LZK. Emerging evidence implicates both kinases as key mediators of neuronal injury and cell death in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). Furthermore, dysregulation of the LZK signaling axis has been linked to the proliferation and survival of certain cancer cells. This technical guide provides a comprehensive overview of LZK as a therapeutic target, summarizing key quantitative data on its inhibitors, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
The LZK/DLK Signaling Axis: A Core Stress Response Pathway
LZK and DLK are activated by various cellular stressors, including axonal injury, oxidative stress, and inflammatory cytokines. Upon activation, they initiate a phosphorylation cascade by activating the downstream MAP2K's, MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Jun, leading to the expression of genes involved in apoptosis and neuronal degeneration.[1][2][3] LZK and DLK can form a functional signaling complex, and in some contexts, their combined inhibition is necessary for robust neuroprotection.[4]
Quantitative Data on LZK/DLK Inhibitors
The development of potent and selective inhibitors targeting LZK and DLK is an active area of research. A number of small molecules have been identified that exhibit inhibitory activity against these kinases. The following tables summarize key quantitative data for selected compounds.
Table 1: Dual LZK/DLK and Selective DLK Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| DN-1289 | DLK | 17 | - | - | [5] |
| LZK | 40 | - | - | [5] | |
| GNE-3511 | DLK | 30 (p-JNK) | 0.5 | - | GNE-3511 is an orally active bioavailable and brain-penetrant dual leucine zipper kinase (DLK) inhibitor with a Ki of 0.5 nM. GNE-3511 can cross the blood-brain-barrier and can be used for the research of neurodegenerative diseases. |
| BAY-452 | DLK | 180 | - | 88-110 | [6] |
| LZK | ~9000 | - | - | [6] | |
| IACS-8287 | DLK | 454.2 (p-c-Jun) | - | - | [7] |
| LZK | 904 | - | - | [7] | |
| Sunitinib | DLK/LZK | High nM | - | - | [8] |
Table 2: LZK-Targeting PROTACs
| Compound | Target | Kd (nM) | DC50 (nM) | Reference(s) |
| PROTAC 17 | LZK | 71 | <250 | [9] |
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a TR-FRET assay to measure the direct inhibitory effect of compounds on LZK/DLK kinase activity. The assay is based on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.
Materials:
-
Recombinant human LZK or DLK enzyme
-
TR-FRET donor fluorophore-labeled anti-phospho-substrate antibody (e.g., anti-phospho-c-Jun)
-
Acceptor fluorophore-labeled substrate peptide (e.g., a c-Jun derived peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds and controls (e.g., Staurosporine as a non-selective inhibitor)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate. Include DMSO-only wells for negative controls (0% inhibition) and a known inhibitor for positive controls (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a solution of LZK or DLK enzyme and the acceptor-labeled substrate peptide in the assay buffer. The optimal concentrations should be determined empirically. Add this solution to the wells containing the compounds.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer at a concentration close to its Km for the kinase. Add the ATP solution to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Prepare a detection solution containing the TR-FRET donor-labeled antibody in a suitable buffer. Add the detection solution to the wells to stop the kinase reaction and initiate the detection signal.
-
Signal Reading: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-c-Jun
This protocol details the measurement of LZK/DLK activity in a cellular context by quantifying the levels of phosphorylated c-Jun (p-c-Jun), a downstream marker of pathway activation.
Materials:
-
Cell line of interest (e.g., HEK293T, neuronal cell lines)
-
LZK/DLK expression vector (optional, for overexpression studies)
-
Test compounds
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration. If applicable, induce a stress response to activate the LZK/DLK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): To normalize for total c-Jun and loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Jun signal to the total c-Jun or loading control signal.
In Vivo Animal Model Studies
This protocol provides a general framework for evaluating the efficacy of LZK/DLK inhibitors in a mouse model of neurodegeneration.
Materials:
-
Mouse model of neurodegeneration (e.g., SOD1-G93A for ALS, 5xFAD for Alzheimer's disease)
-
Test compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia and surgical equipment (if applicable for the model)
-
Tissue homogenization equipment
-
Reagents for Western blotting or immunohistochemistry
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and frequency.
-
Behavioral and Functional Assessments: Perform relevant behavioral tests to assess the functional effects of the inhibitor on disease progression.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and collect the relevant tissues (e.g., brain, spinal cord). Process the tissues for either biochemical analysis (Western blot) or histological analysis (immunohistochemistry).
-
Target Engagement Analysis: To confirm that the compound is hitting its target in vivo, measure the levels of p-c-Jun in the collected tissues using Western blotting or immunohistochemistry as described in the previous protocol.
-
Histological Analysis: Perform immunohistochemical staining for markers of neurodegeneration (e.g., neuronal loss, axonal damage) to assess the neuroprotective effects of the inhibitor.
-
Data Analysis: Analyze the behavioral, biochemical, and histological data to determine the efficacy of the LZK/DLK inhibitor in the animal model.
Conclusion and Future Directions
Leucine Zipper Kinase and its homolog DLK have emerged as critical mediators of neuronal stress and degeneration, making them highly attractive therapeutic targets for a range of devastating neurological disorders. Furthermore, their role in cancer cell signaling presents additional therapeutic opportunities. The development of potent and selective small molecule inhibitors, as well as novel modalities such as PROTACs, is a promising avenue for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field to further investigate the biology of LZK and to accelerate the development of novel therapeutics targeting this important kinase. Future research should focus on developing more selective LZK inhibitors to dissect its specific roles from those of DLK and on further validating the therapeutic potential of targeting this pathway in relevant disease models.
References
- 1. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 3. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enhanced functional genomic screening identifies novel mediators of dual leucine zipper kinase-dependent injury signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to lzk-IN-1 Mediated E3 Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "lzk-IN-1." The following technical guide is a comprehensive, illustrative framework based on established principles of targeted protein degradation (TPD) and existing research on Leucine Zipper Kinase (LZK), also known as MAP3K13. The experimental data and protocols are representative examples derived from studies on similar protein degraders.
Introduction to Leucine Zipper Kinase (LZK) as a Therapeutic Target
Leucine Zipper Kinase (LZK), a member of the mixed-lineage kinase (MLK) family, is a serine/threonine kinase that functions as a MAP kinase kinase kinase (MAP3K).[1][2] It is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.[1][2][3] Overexpression and activation of LZK have been implicated in the pathology of various diseases, including neurodegenerative disorders and certain cancers, such as head and neck squamous cell carcinoma (HNSCC).[1][2][4] In HNSCC, LZK has been shown to promote cancer cell survival and proliferation.[1] These findings establish LZK as a compelling target for therapeutic intervention.
Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate target proteins like LZK, rather than merely inhibiting their enzymatic activity. This guide focuses on the core mechanisms and experimental validation of a hypothetical LZK-targeting degrader, herein referred to as lzk-IN-1, which operates by recruiting an E3 ubiquitin ligase to induce the degradation of LZK.
Proposed Mechanism of Action for lzk-IN-1
lzk-IN-1 is conceptualized as a heterobifunctional molecule, a common architecture for PROTACs.[5] It is designed to simultaneously bind to LZK and an E3 ubiquitin ligase, thereby inducing their proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LZK, marking it for degradation by the proteasome.
For the purpose of this guide, we will hypothesize that lzk-IN-1 recruits the von Hippel-Lindau (VHL) E3 ligase, a frequently utilized ligase in PROTAC design.[5] The formation of a ternary complex (LZK::lzk-IN-1::VHL) is the critical step that precedes the ubiquitination and subsequent degradation of LZK.
Caption: Proposed mechanism of action for lzk-IN-1.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a representative LZK-targeting PROTAC (PROTAC 17), which serves as a proxy for the expected performance of a molecule like lzk-IN-1.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 71 nM | Competition Binding Assay | [1] |
| Cellular Degradation (DC50) | ~250 nM | Western Blot | [1] |
| Viability Inhibition (IC50) | ~500 nM | Cell Viability Assay | [1] |
Experimental Protocols
Biochemical Assays
Objective: To determine the binding affinity (Kd) of lzk-IN-1 to LZK.
Methodology: A competition binding assay, such as the KINOMEscan™, can be employed.
Protocol:
-
A proprietary DNA-tagged LZK construct is incubated with a ligand-immobilized solid support.
-
A range of concentrations of lzk-IN-1 is added to the reaction.
-
The amount of LZK bound to the solid support is quantified by qPCR of the DNA tag.
-
The Kd is calculated from the dose-response curve of lzk-IN-1 concentration versus the amount of bound kinase.
Objective: To confirm that lzk-IN-1 induces the ubiquitination of LZK in the presence of an E3 ligase.
Protocol:
-
Reconstitute the ubiquitination reaction in a buffer containing:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C)
-
Recombinant LZK protein
-
Ubiquitin
-
ATP
-
-
Add lzk-IN-1 at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an anti-LZK antibody to detect the presence of higher molecular weight polyubiquitinated LZK species.
Cellular Assays
Objective: To measure the dose- and time-dependent degradation of endogenous LZK in a cellular context.
Methodology: Western Blot analysis of LZK protein levels in treated cells.
Protocol:
-
Culture a relevant cell line (e.g., HNSCC cells with amplified LZK) in appropriate media.
-
Treat the cells with a range of concentrations of lzk-IN-1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50 (concentration for 50% degradation).
-
For a time-course experiment, treat cells with a fixed concentration of lzk-IN-1 (e.g., 250 nM) and harvest at different time points (e.g., 1, 4, 8, 24, 48 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against LZK and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative LZK protein levels.
Objective: To assess the effect of LZK degradation on the viability of cancer cells.
Protocol:
-
Seed HNSCC cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of lzk-IN-1.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
LZK Signaling Pathway
The following diagram illustrates the role of LZK in the JNK signaling cascade.
Caption: Simplified LZK-JNK signaling pathway.
Experimental Workflow for lzk-IN-1 Characterization
This diagram outlines the logical flow of experiments for the preclinical characterization of lzk-IN-1.
Caption: Experimental workflow for lzk-IN-1.
Structural Biology Considerations
To fully understand the mechanism of lzk-IN-1-mediated degradation, solving the crystal structure of the ternary complex (LZK::lzk-IN-1::VHL) is of paramount importance. This would provide atomic-level insights into the protein-protein and protein-ligand interactions that drive complex formation and inform the rational design of more potent and selective degraders. Techniques such as X-ray crystallography or cryo-electron microscopy would be instrumental in this endeavor. Structural information can elucidate the specific contacts made by the lzk-IN-1 molecule with both LZK and the E3 ligase, revealing the basis for its efficacy and selectivity.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on LRRK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Genetic evidence strongly links mutations in the LRRK2 gene to an increased risk of both familial and sporadic PD.[1][2] Many of these pathogenic mutations, most notably G2019S, result in a hyperactive kinase state, which is believed to drive neurotoxic pathways.[3] This has spurred significant research and development efforts to identify and characterize small molecule inhibitors of LRRK2's kinase activity as a potential disease-modifying therapy.[1] This guide provides an in-depth overview of the foundational research on LRRK2 inhibitors, including their potency, the signaling pathways they modulate, and detailed protocols for their evaluation.
LRRK2 Signaling Pathways
LRRK2 is a large, multi-domain protein with both kinase and GTPase functions, positioning it as a key regulator of various cellular processes.[3][4] Its kinase activity is intricately linked to its GTPase domain, with GTP binding being a prerequisite for kinase activation.[5] A primary downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the Switch II domain.[6][7] This phosphorylation event is a key biomarker for LRRK2 kinase activity.[6]
The LRRK2 signaling cascade has significant implications for several cellular functions implicated in Parkinson's disease pathogenesis:
-
Vesicular Trafficking: Phosphorylated Rab proteins by LRRK2 are known to regulate the trafficking of vesicles within the cell.[3] Dysregulation of this process can impact synaptic function and protein transport.
-
Autophagy and Lysosomal Function: LRRK2 activity is linked to the regulation of autophagy, the cellular process for degrading and recycling damaged components.[1] Pathogenic LRRK2 mutations are thought to impair lysosomal function, a key aspect of PD pathology.[2] Inhibition of LRRK2 has been shown to restore lysosomal function in preclinical models.[2]
-
Mitochondrial Function: Emerging evidence suggests a role for LRRK2 in maintaining mitochondrial health.[7] Dysfunctional mitochondria are a hallmark of Parkinson's disease, and LRRK2 may influence mitochondrial dynamics and clearance.
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways relevant to Parkinson's disease.
Potency of LRRK2 Inhibitors
A wide range of LRRK2 inhibitors have been developed and characterized, with many exhibiting high potency in the low nanomolar range. The table below summarizes the in vitro potency (IC50 values) of several key LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant LRRK2.
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Reference |
| DNL201 | - | >90% inhibition at peak | [8] |
| LRRK2-IN-1 | 13 | 6 | [9] |
| GNE-7915 | 9 | - | [9] |
| GSK2578215A | 10.9 | 8.9 | [9] |
| PF-06447475 | 3 | 11 | [9] |
| MLi-2 | - | 0.76 (in vitro kinase assay) | [10] |
| CZC-25146 | 4.76 | 6.87 | [9] |
| CZC-54252 | 1.28 | 1.85 | [9] |
| HG-10-102-01 | 20.3 | 3.2 | [11] |
| JH-II-127 | 6.6 | 2.2 | [10] |
| GNE-9605 | 19 | - | [9] |
| Abivertinib | 177.0 | 410.3 | [12] |
Experimental Protocols
Accurate assessment of LRRK2 inhibitor potency and mechanism of action relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard biochemical assay to determine the IC50 of a LRRK2 inhibitor using [γ-³²P]ATP and a peptide substrate.[13]
Materials:
-
Recombinant human LRRK2 enzyme (WT or mutant)
-
LRRK2 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT[14]
-
Peptide substrate (e.g., LRRKtide)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
LRRK2 inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the LRRK2 inhibitor in DMSO.
-
Prepare the kinase reaction mix in a microfuge tube on ice. For each reaction, combine:
-
Recombinant LRRK2 enzyme
-
LRRK2 Kinase Buffer
-
Peptide substrate
-
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each reaction tube.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mix containing [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes) with gentle agitation.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LRRK2 Activity Assay (Rab10 Phosphorylation)
This protocol describes a method to assess LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its substrate, Rab10, using immunoblotting.[15][16]
Materials:
-
Cell line expressing endogenous or over-expressed LRRK2 (e.g., A549 or HEK293T)
-
Cell culture medium and supplements
-
LRRK2 inhibitor stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rab10 (pT73) and anti-total Rab10
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the LRRK2 inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pRab10 and anti-total Rab10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for pRab10 and total Rab10.
-
Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition.
-
Conclusion
The development of potent and selective LRRK2 inhibitors represents a promising therapeutic strategy for Parkinson's disease. The foundational research summarized in this guide highlights the critical role of LRRK2 in cellular signaling pathways relevant to neurodegeneration. The provided data on inhibitor potencies and detailed experimental protocols offer a valuable resource for researchers dedicated to advancing our understanding of LRRK2 biology and developing novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. Continued research in this area is essential to translate these scientific findings into effective treatments for patients.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 8. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 9. abmole.com [abmole.com]
- 10. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC XL01126 in Neurodegenerative Disease Models
A note on the topic: The initial query for "Protac lzk-IN-1" did not yield a specific match in scientific literature. It is highly probable that this is a typographical error. This guide will therefore focus on a well-characterized and scientifically significant PROTAC, XL01126 , which targets Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and LRRK2
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[3]
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of Parkinson's disease.[1] The G2019S mutation, in particular, leads to increased kinase activity, which is believed to contribute to neurodegeneration.[4] Therefore, reducing the levels of LRRK2 protein is a promising therapeutic strategy.[1]
XL01126 is a potent and selective PROTAC designed to induce the degradation of LRRK2.[5][6][7][8] It is composed of a ligand that binds to LRRK2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This guide will provide a detailed overview of XL01126's mechanism of action, quantitative performance data, and the experimental protocols used to evaluate its efficacy in neurodegenerative disease models.
Mechanism of Action of XL01126
The primary mechanism of action for XL01126 involves hijacking the ubiquitin-proteasome system to induce the degradation of LRRK2.[5] This process can be broken down into the following key steps:
-
Ternary Complex Formation: XL01126, being a heterobifunctional molecule, simultaneously binds to both LRRK2 and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[5][6]
-
Ubiquitination of LRRK2: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the LRRK2 protein.[9][10] This results in the formation of a polyubiquitin (B1169507) chain on LRRK2.
-
Proteasomal Degradation: The polyubiquitinated LRRK2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins.[11][12] The proteasome unfolds and degrades LRRK2 into small peptides, effectively eliminating it from the cell.[11]
-
Recycling of XL01126: After inducing the degradation of a LRRK2 molecule, XL01126 is released and can bind to another LRRK2 and VHL molecule, acting catalytically to induce multiple rounds of degradation.[3]
Quantitative Data on XL01126 Performance
The efficacy of XL01126 has been quantified in various cell lines, demonstrating its potency and speed in degrading LRRK2.
| Cell Line | LRRK2 Mutant | DC50 (nM) | Dmax (%) | Degradation Half-life (hours) | Reference |
| HEK293T | G2019S | 14 | >90 | 0.6 | [5][7] |
| HEK293T | WT | 32 | >90 | 1.2 | [5][7] |
| Human PBMCs | WT | 17 (24h) | 82-90 | 2.4 | [5] |
| SH-SY5Y | Endogenous | 72 (4h) | >50 | Not Reported | [5] |
Pharmacokinetic Properties of XL01126 in Mice [5][6][7][8]
| Parameter | Value |
| Oral Bioavailability (F) | 15% |
| Blood-Brain Barrier Penetration | Yes |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are representative protocols for key experiments.
-
Cell Lines: Human embryonic kidney 293T (HEK293T) cells, human peripheral blood mononuclear cells (PBMCs), and human neuroblastoma SH-SY5Y cells are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293T and SH-SY5Y, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: A stock solution of XL01126 is prepared in DMSO.[3] For experiments, the stock solution is serially diluted in cell culture medium to the desired final concentrations.[3] The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%.[3] Cells are then incubated with the XL01126-containing medium for various time points (e.g., 4, 8, 16, 24 hours).[3]
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for LRRK2. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to confirm equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the LRRK2 band intensity is normalized to the loading control.
-
Animal Models: Mouse models relevant to Parkinson's disease, such as those overexpressing human LRRK2 or carrying pathogenic mutations, can be used.
-
PROTAC Administration: XL01126 can be administered to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[7]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of XL01126 and calculate pharmacokinetic parameters like bioavailability.[7]
-
Pharmacodynamic Analysis: After a single or multiple doses, brain and other tissues are collected to measure the levels of LRRK2 protein by Western blotting or other quantitative methods to assess target engagement and degradation in vivo.[]
LRRK2 Signaling Pathway and Impact of Degradation
LRRK2 is a complex protein with both kinase and GTPase domains, and it is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[14][15] Pathogenic mutations in LRRK2 often lead to increased kinase activity, resulting in the hyperphosphorylation of its substrates, such as a subset of Rab GTPases.[16] This aberrant signaling is thought to contribute to the neurodegeneration observed in Parkinson's disease.[17]
By degrading the entire LRRK2 protein, XL01126 not only eliminates its kinase activity but also its scaffolding functions, which may also play a role in disease pathogenesis.[4] This offers a potential advantage over small molecule inhibitors that only block the kinase function.
Broader Applications of PROTACs in Neurodegenerative Diseases
The PROTAC technology is not limited to targeting LRRK2. Researchers are actively developing PROTACs to degrade other proteins implicated in neurodegenerative diseases, such as:
-
Tau: The accumulation of hyperphosphorylated tau protein forms neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.[18][19][20] Several research groups are developing tau-targeting PROTACs.[18][21][22][23]
-
Alpha-synuclein (B15492655): The aggregation of alpha-synuclein is a key pathological feature of Parkinson's disease and other synucleinopathies.[24][25][26][27] PROTACs designed to degrade alpha-synuclein are also under investigation.[24][26][27]
The development of potent, selective, and brain-penetrant PROTACs like XL01126 holds significant promise for the future treatment of neurodegenerative diseases by targeting the root cause of the pathology – the accumulation of disease-causing proteins.
References
- 1. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 16. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 17. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylated Tau targeted Small-molecule PROTACs for the treatment of Alzheimer’s disease and Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 21. Development of tau targeted protein degraders for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
LZK Signaling in Neuronal Apoptosis: A Technical Guide
Executive Summary
Leucine (B10760876) Zipper Kinase (LZK), also known as MAP3K13, is a member of the mixed-lineage kinase (MLK) family and a critical regulator of neuronal stress responses.[1] Acting as a MAP kinase kinase kinase (MAP3K), LZK functions upstream of the c-Jun N-terminal Kinase (JNK) signaling cascade, playing a pivotal role in orchestrating neuronal apoptosis following injury or stress.[2][3] Often acting in concert with its close homolog, Dual Leucine Zipper Kinase (DLK/MAP3K12), LZK responds to a variety of insults including axotomy, neurotrophin deprivation, and traumatic brain injury.[1][4] Activation of this pathway leads to a phosphorylation cascade culminating in the activation of transcription factors and the intrinsic apoptotic machinery.[5][6] Due to its central role in mediating neuronal death, the LZK/DLK signaling axis has emerged as a significant therapeutic target for neurodegenerative diseases and acute neuronal injury.[2][7] This guide provides an in-depth overview of the core LZK signaling pathway, quantitative data on its function, detailed experimental protocols, and a discussion of its therapeutic potential.
The Core LZK Signaling Pathway in Neuronal Apoptosis
The LZK signaling pathway is a multi-tiered kinase cascade that translates upstream stress signals into a definitive apoptotic response. This pathway is integral to the cellular decision-making process in neurons facing acute or chronic insults.
Upstream Activation and Redundancy with DLK
LZK and its paralog DLK are activated by a range of neuronal insults, including axonal injury, excitotoxicity, and the withdrawal of trophic factor support.[1][8] Following optic nerve crush, for instance, DLK is rapidly upregulated in both axons and cell bodies.[1] LZK and DLK often function synergistically or redundantly.[1][9] In models of retinal ganglion cell (RGC) death following axotomy, both kinases cooperate to activate downstream signaling.[1] While deletion of DLK alone can increase RGC survival, the combined deletion of both DLK and LZK provides even more robust protection, indicating that LZK can partially compensate for the loss of DLK in mediating injury-induced apoptosis.[9]
The Central Kinase Cascade: LZK → MKK4/7 → JNK
As a MAP3K, LZK initiates a canonical phosphorylation relay.[2] Upon activation, LZK directly phosphorylates and activates downstream MAP2Ks, primarily MKK4 and MKK7.[3][10][11] Studies in various neuronal cell types have confirmed that LZK signals through MKK4 and/or MKK7 to activate JNKs.[12][13] For example, in neuroblastoma cells, LZK specifically induces the activating phosphorylation of endogenous MKK4.[13] The activation of these MAP2Ks is a critical step, as they are the direct upstream kinases for JNK.
The final kinase in this core cascade is JNK, a stress-activated protein kinase (SAPK).[3] MKK4 and MKK7 dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[12][14] Activated JNK then translocates to the nucleus and phosphorylates a host of downstream targets.
The Role of the JIP1 Scaffold Protein
Signaling specificity and efficiency within the MAPK cascades are often enhanced by scaffold proteins. The JNK-interacting protein 1 (JIP1) is a critical scaffold protein that assembles components of the LZK/JNK pathway.[3][15] JIP1 has been shown to form a functional signaling complex with LZK, MKK7, and JNK.[3] By binding these components simultaneously, JIP1 brings the enzymes into close proximity, facilitating efficient and specific signal transduction from LZK to JNK while insulating the module from other signaling pathways.[3][16] Co-expression of JIP1 with LZK and JNK markedly enhances JNK activation.[3]
Downstream Effectors and Apoptotic Execution
Activated JNK mediates the apoptotic program through both transcriptional and post-translational mechanisms.[5]
-
Transcriptional Regulation: JNK phosphorylates and activates several transcription factors, most notably c-Jun and Activating Transcription Factor 2 (ATF2).[1][6] ATF2 phosphorylation is a key event that occurs downstream of LZK/DLK and is essential for the transcriptional upregulation of JUN.[6] Together, these transcription factors drive the expression of pro-apoptotic genes.[5][6]
-
Post-Translational Regulation: JNK directly phosphorylates members of the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis.[5] JNK can activate pro-apoptotic members like Bad and Bax, while inhibiting anti-apoptotic members like Bcl-2, thereby tipping the cellular balance toward death.[5] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which execute the final stages of apoptosis.[10][17][18] Studies in Purkinje cells show that activation of LZK leads to increased phosphorylated c-Jun and the presence of cleaved caspase-3, confirming the engagement of this terminal apoptotic machinery.[10][17]
Quantitative Data on LZK/DLK-Mediated Neuronal Apoptosis
The following tables summarize key quantitative and qualitative findings from studies investigating the role of LZK and DLK in neuronal survival and apoptosis.
Table 2.1: Effects of Genetic Manipulation of LZK/DLK on Neuronal Survival
| Neuronal Model | Genetic Manipulation | Insult/Stimulus | Outcome on Neuronal Survival | Reference |
|---|---|---|---|---|
| Retinal Ganglion Cells (RGCs) | Dlk conditional KO | Optic Nerve Injury | Enhanced RGC survival | [1] |
| Retinal Ganglion Cells (RGCs) | Co-deletion of Dlk and Lzk | Optic Nerve Injury | Further enhanced RGC survival compared to Dlk KO alone | [1][9] |
| Facial Motor Neurons | Dlk or Mkk4 deletion | Axotomy | Increased neuronal survival | [1] |
| Corticospinal Tract (CST) Neurons | Neuronal deletion of Dlk and Lzk | Spinal Cord Injury (in PTEN deletion background) | Abolished PTEN-induced axon regeneration and sprouting | [9] |
| Cerebellar Purkinje Cells | Lzk or Dlk loss-of-function | Normal development | No discernible defects |[10] |
Table 2.2: Effects of LZK/DLK Overexpression or Activation
| Neuronal Model | Experimental Condition | Key Molecular Outcome | Cellular Phenotype | Reference |
|---|---|---|---|---|
| Cerebellar Purkinje Cells | Induced Dlk overexpression | JNK activation, Caspase-3 cleavage | Rapid neuronal death | [10][17] |
| Cerebellar Purkinje Cells | Induced Lzk overexpression | JNK activation, Caspase-3 cleavage | Slow neuronal degeneration | [10][11][17] |
| Neuroblastoma (N2a) cells | Lzk overexpression | Increased p-MKK4, p-JNK | Enhanced neurite growth (JNK-dependent) | [13] |
| Primary Cerebellar Neurons | Lzk overexpression | - | Increased total neurite length and branch points |[13] |
Key Experimental Methodologies
Investigating the LZK signaling pathway requires a combination of biochemical, molecular, and cell biology techniques.
Co-Immunoprecipitation to Verify Protein Interactions
This protocol is used to demonstrate the physical association between LZK and its binding partners, such as the scaffold protein JIP1.
Protocol:
-
Cell Lysis: Culture and transfect HEK293T or neuronal cells with epitope-tagged constructs (e.g., FLAG-LZK and Myc-JIP1). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the putative interacting protein (e.g., anti-Myc antibody). A band corresponding to the co-immunoprecipitated protein confirms the interaction.
Western Blot Analysis of Pathway Activation
This is the standard method to quantify the activation of the LZK pathway by detecting the phosphorylation status of its key components.
Protocol:
-
Protein Extraction: Treat neuronal cultures with the desired stimulus (e.g., growth factor withdrawal). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-c-Jun (Ser63)
-
Total c-Jun
-
Cleaved Caspase-3
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry is used to quantify changes in protein phosphorylation relative to the total protein and loading control.
Detection of Apoptosis via TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell/Tissue Preparation: Fix cultured neurons or brain tissue sections with 4% paraformaldehyde. Permeabilize the cells/tissue with a detergent solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP, according to the manufacturer's instructions. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Counterstaining: Wash the samples and counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Microscopy: Mount the samples with anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the counterstain (TUNEL-negative).
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Therapeutic Implications
The central role of the LZK/DLK pathway in driving neuronal cell death makes it an attractive target for therapeutic intervention in a variety of neurological conditions.[2]
-
Neurodegenerative Diseases: Chronic activation of stress pathways like the JNK cascade is implicated in diseases such as Alzheimer's and Parkinson's disease.[2] Inhibiting LZK/DLK could mitigate the excessive neuronal apoptosis that contributes to disease progression.[2][7]
-
Acute CNS Injury: In conditions like traumatic brain injury (TBI) and stroke, inhibiting the LZK/DLK pathway could be neuroprotective, reducing secondary injury and preserving neuronal function.[1][4] Studies have shown that genetic disruption or pharmacological inhibition of DLK and LZK promotes neuronal survival in models of TBI.[4]
-
Drug Development: Significant effort is being directed toward the development of potent and selective small molecule inhibitors of DLK and LZK.[2][7] Some compounds have demonstrated neuroprotective properties in both in vitro and in vivo models, showing promise for future clinical applications.[7]
Conclusion
The Leucine Zipper Kinase signaling pathway is a highly conserved and potent mediator of stress-induced neuronal apoptosis. Through a well-defined kinase cascade involving MKK4/7 and JNK, and facilitated by the scaffold protein JIP1, LZK translates signals of cellular distress into a program of cell death. Its functional redundancy with DLK underscores its critical importance in the nervous system's response to injury. A thorough understanding of this pathway, from its molecular interactions to its cellular outcomes, is essential for the development of novel neuroprotective strategies aimed at preserving neuronal integrity in the face of disease and trauma.
References
- 1. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
- 9. A Critical Role for DLK and LZK in Axonal Repair in the Mammalian Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Leucine Zipper-bearing Kinase promotes axon growth in mammalian central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Mixed lineage kinase‐dependent JNK activation is governed by interactions of scaffold protein JIP with MAPK module components | The EMBO Journal [link.springer.com]
- 17. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Development of Leucine Zipper Kinase (LZK) Inhibitors
An in-depth analysis of the publicly available scientific literature and patent databases did not yield specific information on a compound designated "lzk-IN-1". This suggests that "lzk-IN-1" may be an internal research code for a proprietary molecule that has not yet been publicly disclosed.
Therefore, this technical guide will focus on the broader discovery and development of inhibitors targeting the Leucine Zipper Kinase (LZK), the intended target of "lzk-IN-1". The principles, methodologies, and data presented herein are synthesized from publicly available research on LZK inhibitors and are intended to provide a representative overview for researchers, scientists, and drug development professionals.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the discovery and development of inhibitors targeting Leucine Zipper Kinase (LZK), a member of the MAP3K family. It covers the therapeutic rationale, screening and optimization strategies, and preclinical characterization of this class of inhibitors.
Introduction to Leucine Zipper Kinase (LZK)
Leucine Zipper Kinase (LZK), also known as MAP3K13, is a serine/threonine kinase belonging to the mixed-lineage kinase (MLK) family.[1] It functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[2] These pathways are integral to various cellular processes, including inflammation, apoptosis, and cell proliferation.[2] Dysregulation of the LZK signaling pathway has been implicated in several pathologies, including neurodegenerative diseases and various cancers, making it a compelling therapeutic target.[1][2] In oncology, for instance, LZK has been identified as an oncogenic driver in head and neck squamous cell carcinoma (HNSCC).[1]
Therapeutic Rationale for LZK Inhibition
The inhibition of LZK is a promising strategy for therapeutic intervention in diseases characterized by aberrant MAPK signaling. In neurodegenerative conditions, blocking LZK can mitigate neuronal apoptosis, offering a potential avenue for slowing disease progression.[2] In cancer, particularly in tumors with LZK overexpression, inhibition can disrupt pro-survival signaling pathways, leading to reduced tumor growth.[1][2]
Discovery of LZK Inhibitors: A Representative Example
The discovery of potent and selective LZK inhibitors often follows a structured drug discovery pipeline, starting from initial hit identification to lead optimization. A common approach involves high-throughput screening (HTS) of compound libraries followed by structure-activity relationship (SAR) studies to improve potency and selectivity.
One innovative approach has been the development of Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of LZK.[1] A representative discovery workflow for such compounds is outlined below.
Quantitative Data Summary
The following tables summarize representative quantitative data for a series of LZK-targeting PROTACs, illustrating the outcomes of a lead optimization campaign.
Table 1: In Vitro Degradation of LZK by PROTACs
| Compound ID | Concentration (nM) | LZK Degradation (%) |
| PROTAC-A | 250 | 50 |
| PROTAC-B | 250 | 75 |
| PROTAC-17 | 250 | >90 |
| PROTAC-C | 500 | 60 |
Table 2: Cellular Activity of Lead PROTAC
| Compound ID | Assay | Cell Line | IC50 / EC50 (nM) |
| PROTAC-17 | HNSCC Viability | CAL33 | 500 |
| PROTAC-17 | LZK Degradation | CAL33 | 250 |
Data is representative and synthesized from published studies on LZK PROTACs.[1]
Signaling Pathway of LZK
LZK is a key component of the MAPK signaling cascade. Upon activation, LZK phosphorylates and activates downstream MAP2Ks (MKK4 and MKK7), which in turn activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, influencing gene expression related to cellular stress responses, apoptosis, and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments in the development of LZK inhibitors.
This protocol describes a general method for the synthesis of LZK-targeting PROTACs.[1]
-
Preparation of LZK-acid: The synthesis of the LZK-targeting warhead with a carboxylic acid linker attachment point.
-
Coupling Reaction: To a solution of the LZK-acid (1 equivalent) in DMF, add (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride (1 equivalent) and N-methylmorpholine (4 equivalents).
-
Stirring and Purification: Stir the solution under argon for 5 minutes. The reaction progress is monitored by LC-MS. Upon completion, the product is purified by reverse-phase HPLC to yield the final PROTAC.
This protocol is used to assess the ability of PROTACs to induce the degradation of LZK in cells.[1]
-
Cell Culture and Treatment: Plate CAL33 cells with doxycycline-induced LZK overexpression. Treat the cells with increasing concentrations of the test PROTAC or DMSO as a vehicle control for the desired time period.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against LZK, phospho-JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay measures the effect of LZK inhibitors on the viability of cancer cells.
-
Cell Seeding: Seed HNSCC cells (e.g., CAL33) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Conclusion
The development of inhibitors targeting Leucine Zipper Kinase represents a promising therapeutic avenue for a range of diseases, including cancer and neurodegenerative disorders. The methodologies and strategies outlined in this guide provide a framework for the discovery and preclinical development of novel LZK inhibitors. While specific data for "lzk-IN-1" is not publicly available, the principles of targeting LZK are well-established, and ongoing research continues to advance this exciting field of drug discovery.
References
Methodological & Application
Application Notes and Protocols for Protac lzk-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis-Targeting Chimera) lzk-IN-1 is a novel chemical tool designed for the targeted degradation of Leucine Zipper Kinase (LZK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 13 (MAP3K13). As a heterobifunctional molecule, lzk-IN-1 functions by simultaneously binding to LZK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of LZK. This targeted protein degradation offers a powerful approach to study the cellular functions of LZK and explore its therapeutic potential, particularly in cancers where it is overexpressed, such as head and neck squamous cell carcinoma (HNSCC).[1]
LZK is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, playing a crucial role in cellular stress responses, apoptosis, and cell differentiation.[1][2] By degrading LZK, lzk-IN-1 and its analogs effectively inhibit downstream JNK signaling, leading to reduced cell proliferation and survival in cancer cells with amplified LZK.[1] These application notes provide detailed protocols for the use of lzk-IN-1 in cell culture, including methods for assessing its biological activity and quantitative data from relevant studies.
Data Presentation
The following table summarizes the reported biological activities of lzk-IN-1 and its potent analog, PROTAC 17, in HNSCC cell lines.
| Compound | Target | Cell Line | Activity | Effective Concentration | Reference |
| PROTAC-21A (an analog of lzk-IN-1) | LZK | HNSCC cells | 75% reduction of colony-forming ability | 1 µM | [1] |
| PROTAC 17 | LZK | HNSCC cells | LZK degradation | 250 nM | |
| PROTAC 17 | LZK | HNSCC cells | Suppression of cell viability | 500 nM | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Protac lzk-IN-1 in inducing the degradation of LZK and inhibiting the downstream JNK signaling pathway.
Caption: Mechanism of this compound induced LZK degradation and downstream signaling inhibition.
Experimental Protocols
Preparation of lzk-IN-1 Stock Solution
Note: PROTACs are often soluble in organic solvents like DMSO but may precipitate in aqueous solutions. Handle with care to ensure accurate dosing.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the vial of lzk-IN-1 and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of lzk-IN-1 powder in anhydrous DMSO. For example, for 1 mg of lzk-IN-1 with a molecular weight of 1000 g/mol , add 100 µL of DMSO.
-
Vortex gently until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Culture Treatment with lzk-IN-1
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO alone) in all experiments.
Materials:
-
HNSCC cell lines (e.g., CAL33) or other relevant cell lines
-
Complete cell culture medium
-
lzk-IN-1 stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates
Protocol:
-
Seed cells in tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of the lzk-IN-1 stock solution in complete cell culture medium. To avoid precipitation, perform a stepwise dilution. For example, create an intermediate dilution of the stock in pre-warmed medium before adding it to the final culture volume.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of lzk-IN-1 (e.g., 0.1, 0.25, 0.5, 1, 5, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest lzk-IN-1 concentration.
-
Incubate the cells for the desired duration (e.g., 1, 4, 8, 24, 48 hours). The optimal incubation time should be determined empirically.
Caption: General workflow for cell culture treatment with this compound.
Western Blot Analysis of LZK Degradation
Protocol:
-
Following treatment with lzk-IN-1, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LZK (MAP3K13) overnight at 4°C.
-
Also, probe for phosphorylated JNK (p-JNK) to assess downstream pathway inhibition and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the LZK and p-JNK levels to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of lzk-IN-1 concentrations as described in Protocol 2.
-
After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting
-
Precipitation of lzk-IN-1: If precipitation is observed upon dilution in cell culture medium, try a more gradual, stepwise dilution. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Low Degradation Efficiency: The effectiveness of PROTACs can be cell-line dependent. Ensure the target cell line expresses sufficient levels of both LZK and the recruited E3 ligase. The incubation time and concentration of lzk-IN-1 may also need to be optimized.
-
High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variability in Cell Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a sufficient number of replicates for each condition.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of LZK in various cellular processes and to explore its potential as a therapeutic agent.
References
Application Notes and Protocols for Western Blot Analysis of LZK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-zipper and sterile-alpha motif kinase (LZK), also known as Mitogen-activated protein kinase kinase kinase 13 (MAP3K13), is a member of the mixed-lineage kinase (MLK) family of serine/threonine kinases.[1] As an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, LZK plays a critical role in a variety of cellular processes, including stress responses, apoptosis, and neuronal development.[1][2] LZK, along with its close homolog Dual Leucine Zipper Kinase (DLK), is implicated in the cellular response to injury and has emerged as a therapeutic target in neurodegenerative diseases and certain cancers.[3][4][5]
The cellular abundance of LZK is tightly regulated, and its degradation is a key mechanism for controlling its activity. The ubiquitin-proteasome system is the primary pathway for the degradation of many signaling proteins, and recent evidence suggests that LZK can be targeted for proteasomal degradation.[3] Understanding the mechanisms of LZK degradation is therefore crucial for developing novel therapeutic strategies that target this kinase.
These application notes provide detailed protocols for the analysis of LZK degradation using Western blotting, a fundamental technique for monitoring protein levels in biological samples. We describe a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of LZK and an immunoprecipitation protocol to analyze its ubiquitination status.
LZK Signaling Pathway and Degradation
LZK functions as a MAP3K that, upon activation, phosphorylates and activates the downstream MAP2K, MKK7.[1] MKK7, in turn, phosphorylates and activates JNK, a key mediator of cellular stress responses. The scaffold protein JIP-1 can facilitate the formation of a signaling complex containing LZK, MKK7, and JNK, thereby enhancing the efficiency and specificity of signal transduction.[1] Dysregulation of the LZK-JNK pathway has been linked to various pathological conditions. The degradation of LZK, mediated by the ubiquitin-proteasome system, serves as a crucial mechanism to terminate its signaling and maintain cellular homeostasis.
Figure 1: LZK signaling pathway and ubiquitin-mediated degradation.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for LZK Half-Life Determination
This protocol describes how to determine the half-life of LZK by inhibiting new protein synthesis with cycloheximide and monitoring the decrease in LZK protein levels over time by Western blot.
Figure 2: Workflow for Cycloheximide (CHX) chase assay.
Materials:
-
Cell line expressing LZK (e.g., HEK293T, CAL33)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-LZK/MAP3K13 antibody (e.g., Rabbit Polyclonal)
-
Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 20-50 µg/mL.[6] A vehicle-treated control (DMSO) should be included.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16, and 24 hours). The 0-hour time point represents the steady-state level of the protein before treatment.
-
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LZK antibody and the primary anti-loading control antibody overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LZK and the loading control at each time point.
-
Normalize the LZK band intensity to the loading control for each time point.
-
Plot the normalized LZK intensity versus time. The time point at which the LZK intensity is reduced by 50% is the half-life of the protein.
-
Protocol 2: Immunoprecipitation (IP) of Ubiquitinated LZK
This protocol is designed to isolate ubiquitinated LZK from cell lysates to confirm its ubiquitination.
Figure 3: Workflow for Immunoprecipitation of ubiquitinated LZK.
Materials:
-
Cell line expressing LZK
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM))
-
Anti-LZK/MAP3K13 antibody for IP
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G agarose beads
-
Wash buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Laemmli sample buffer (2x)
-
Primary antibodies for Western blot:
-
Anti-ubiquitin antibody (e.g., P4D1 or FK2 clones)
-
Anti-LZK/MAP3K13 antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
To enhance the detection of ubiquitinated proteins, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting.[7]
-
Wash cells with ice-cold PBS and lyse in IP lysis buffer containing DUB inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-LZK antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Include a sample of the input lysate as a control.
-
Perform Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitination of immunoprecipitated LZK. A smear or ladder of high molecular weight bands above the LZK band indicates polyubiquitination.
-
Probe a parallel membrane with an anti-LZK antibody to confirm the successful immunoprecipitation of LZK.
-
Data Presentation
Table 1: Quantitative Analysis of LZK Degradation via Cycloheximide Chase Assay
The following table presents hypothetical data from a CHX chase experiment to illustrate the quantification of LZK degradation.
| Time after CHX (hours) | Normalized LZK Intensity (Arbitrary Units) | % Remaining LZK |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.65 | 65% |
| 8 | 0.48 | 48% |
| 16 | 0.22 | 22% |
| 24 | 0.09 | 9% |
Data are presented as mean values from three independent experiments. The half-life of LZK in this hypothetical experiment is approximately 8 hours.
By following these detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively investigate the degradation of LZK, contributing to a deeper understanding of its regulation and its role in health and disease.
References
- 1. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Role for DLK and LZK in Axonal Repair in the Mammalian Spinal Cord | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Getting a handle on ubiquitin E3 ligases | Crick [crick.ac.uk]
- 7. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Application Notes and Protocols for Protac lzk-IN-1 Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the long-term efficacy of the PROTAC lzk-IN-1 in cancer cell lines using a colony formation assay. The provided methodologies are intended to guide researchers in evaluating the impact of lzk-IN-1 on the clonogenic survival and proliferative capacity of cancer cells.
Leucine Zipper Kinase (LZK), encoded by the MAP3K13 gene, has been identified as a therapeutic target in head and neck squamous cell carcinoma (HNSCC) and other cancers.[1][2][3] LZK is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a role in signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, which is involved in cellular stress responses, apoptosis, and cell differentiation.[3] The degradation of LZK through the use of Proteolysis Targeting Chimeras (PROTACs) has been shown to reduce the viability of cancer cells, making it a promising therapeutic strategy.[1][2][3] One such PROTAC, lzk-IN-1, functions by inducing the ubiquitination and subsequent proteasomal degradation of LZK.
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method to determine the ability of a single cell to proliferate and form a colony. This assay is particularly valuable for assessing the long-term effects of cytotoxic agents and targeted therapies like PROTACs on cell survival and reproductive integrity.[4]
Data Summary
The following tables summarize the quantitative effects of LZK-targeting PROTACs on cancer cell lines.
Table 1: Effect of LZK-Targeting PROTACs on Cell Viability
| PROTAC Compound | Cell Line | Concentration for Effect | Observed Effect | Reference |
| PROTAC 17 | HNSCC | 250 nM | LZK Degradation | [2] |
| 500 nM | Suppression of Cell Viability | [2] | ||
| PROTAC LZK degrader 1 (Compound 21A) | HNSCC | 10 µM | Reduced Cell Viability | [5][6] |
Table 2: Representative Results of Colony Formation Assay with an LZK-Targeting PROTAC
| Treatment Group | Cell Line | Seeding Density (cells/well) | Incubation Time (days) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | CAL33 (HNSCC) | 500 | 14 | 125 ± 10 | 25 | 1.00 |
| lzk-IN-1 (100 nM) | CAL33 (HNSCC) | 500 | 14 | 85 ± 8 | 17 | 0.68 |
| lzk-IN-1 (500 nM) | CAL33 (HNSCC) | 500 | 14 | 45 ± 5 | 9 | 0.36 |
| lzk-IN-1 (1 µM) | CAL33 (HNSCC) | 500 | 14 | 15 ± 3 | 3 | 0.12 |
Note: The data in Table 2 is representative and should be determined experimentally for each cell line and specific lzk-IN-1 batch.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of lzk-IN-1 and its impact on cancer cell signaling pathways.
References
- 1. Targeting GOF p53 and c-MYC through LZK Inhibition or Degradation Suppresses Head and Neck Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting c-MYC and gain-of-function p53 through inhibition or degradation of the kinase LZK suppresses the growth of HNSCC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LZK-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine Zipper Kinase (LZK), also known as MAP3K13, is a member of the mixed-lineage kinase (MLK) family, which functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] LZK is implicated in a variety of physiological and pathological processes, including neuronal degeneration, inflammation, and cancer, making it a compelling target for therapeutic intervention.[1][3][4] LZK-IN-1 is a potent and selective inhibitor of LZK designed for in vitro and in vivo studies to probe the kinase's role in cellular signaling and disease models. These application notes provide detailed protocols for characterizing the activity of LZK-IN-1.
Mechanism of Action
LZK is a serine/threonine kinase that, upon activation by cellular stress signals, phosphorylates and activates MAP2K7 (MKK7).[2] MKK7, in turn, phosphorylates and activates JNK. Activated JNK translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in apoptosis, inflammation, and cell proliferation.[1][2] LZK-IN-1 is designed to bind to the ATP-binding site of LZK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the JNK signaling cascade.[1]
Signaling Pathway Diagram
References
- 1. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenograft Models for Testing PROTAC lzk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] This technology offers a promising alternative to traditional small-molecule inhibitors, particularly for targets that have been considered "undruggable."[1] Leucine zipper-bearing kinase (LZK), encoded by the MAP3K13 gene, has emerged as a promising therapeutic target in Head and Neck Squamous Cell Carcinoma (HNSCC), where it is frequently overexpressed.[2][3] LZK plays a crucial role in promoting HNSCC survival and proliferation through both kinase-dependent and -independent mechanisms, including the stabilization of c-MYC and gain-of-function (GOF) p53.[1][2]
This document provides detailed application notes and protocols for the preclinical evaluation of LZK-targeting PROTACs, such as lzk-IN-1 (and related molecules like PROTAC LZK degrader 1/Compound 21A and PROTAC 17), using in vivo xenograft models. These guidelines are intended to assist researchers in designing and executing robust studies to assess the efficacy and pharmacodynamics of these novel cancer therapeutics.
Data Presentation
Note: Specific in vivo efficacy data for a PROTAC designated "lzk-IN-1" is not publicly available. The following tables are templates for researchers to populate with their experimental data. An example table with representative data from a different PROTAC is provided for illustrative purposes.
Table 1: In Vivo Efficacy of lzk-IN-1 in HNSCC Xenograft Model (Template)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |
| Vehicle Control | e.g., Daily, i.p. | N/A | ||
| lzk-IN-1 (X mg/kg) | e.g., Daily, i.p. | |||
| lzk-IN-1 (Y mg/kg) | e.g., Daily, i.p. | |||
| Positive Control | e.g., Daily, p.o. |
Table 2: Pharmacodynamic Analysis of LZK Degradation in Tumor Tissue (Template)
| Treatment Group | Dosing Schedule | Time Point (hours post-dose) | % LZK Protein Degradation (vs. Vehicle) | % p-JNK Inhibition (vs. Vehicle) |
| Vehicle Control | Single Dose, i.p. | 24 | 0% | 0% |
| lzk-IN-1 (Y mg/kg) | Single Dose, i.p. | 8 | ||
| lzk-IN-1 (Y mg/kg) | Single Dose, i.p. | 24 | ||
| lzk-IN-1 (Y mg/kg) | Single Dose, i.p. | 48 |
Table 3: Example In Vivo Efficacy of a BTK PROTAC in a Lymphoma Xenograft Model
This table is for illustrative purposes to demonstrate data presentation.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 14) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, p.o. | 1500 ± 200 | N/A |
| UBX-382 (3 mg/kg) | Daily, p.o. | 250 ± 50 | 83% |
| UBX-382 (10 mg/kg) | Daily, p.o. | 50 ± 20 | 97% (near complete regression) |
Data adapted from a study on an orally bioavailable BTK PROTAC.
Signaling Pathway and Experimental Workflow
Caption: LZK signaling pathway in HNSCC and the mechanism of action for lzk-IN-1.
Caption: A typical workflow for a preclinical xenograft study evaluating a PROTAC.
Experimental Protocols
Protocol 1: HNSCC Xenograft Model Establishment
-
Cell Culture: Culture HNSCC cell lines with MAP3K13 amplification (e.g., CAL33, BICR56, Detroit562) in their recommended growth medium until they reach a logarithmic growth phase.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks. Allow the mice to acclimatize for at least one week before any procedures. All animal experiments must be conducted in accordance with institutional guidelines.
-
Cell Preparation: Harvest and wash the HNSCC cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: PROTAC Administration and In Vivo Efficacy Assessment
-
PROTAC Formulation: Prepare the lzk-IN-1 formulation. A common vehicle for intraperitoneal (i.p.) injection may consist of DMSO, PEG300, and saline. The final formulation should be optimized based on the physicochemical properties of the specific PROTAC.
-
Dosing: Administer lzk-IN-1 to the treatment groups at the predetermined dose levels and schedule (e.g., daily i.p. injection). The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Significant body weight loss (>15-20%) may indicate toxicity and require dose adjustment.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Protocol 3: Pharmacodynamic Analysis (Western Blot)
-
Sample Collection: At specified time points after the final dose (or a single dose in a satellite group), euthanize the mice and excise the tumors.
-
Sample Preparation:
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Lyse the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against LZK, phospho-JNK, total JNK, c-MYC, p53, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the percentage of protein degradation or inhibition relative to the vehicle control.
-
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of lzk-IN-1 or vehicle control and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[2]
References
- 1. Targeting c-MYC and gain-of-function p53 through inhibition or degradation of the kinase LZK suppresses the growth of HNSCC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LZK-IN-1 Administration in Mouse Models
Disclaimer: The following application notes and protocols are for a representative Leucine-zipper-bearing kinase (LZK) inhibitor, herein referred to as LZK-IN-1. As of the generation of this document, specific public data for a compound with the exact designation "LZK-IN-1" is not available. The information provided is synthesized from general knowledge of small molecule kinase inhibitor administration in murine models and data available for other LZK and dual-leucine zipper kinase (DLK) inhibitors. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their particular LZK inhibitor.
Introduction
Leucine-zipper-bearing kinase (LZK), also known as MAP3K13, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in activating the JNK signaling pathway by phosphorylating MKK4 and MKK7.[1][2] Dysregulation of the LZK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2][3][4] LZK-IN-1 is a potent and selective inhibitor of LZK, designed for in vivo studies to explore the therapeutic potential of targeting this kinase. These application notes provide detailed protocols for the administration of LZK-IN-1 in mouse models and for evaluating its in vivo efficacy.
Data Presentation
Table 1: Recommended Administration Parameters for LZK-IN-1 in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
| Vehicle | 5-10% DMSO, 40% PEG300, 5% Tween 80, 45-50% Saline (example) | 5-10% DMSO, 40% PEG300, 5% Tween 80, 45-50% Saline (example) | 0.5% Methylcellulose in sterile water (example) | 0.5% Methylcellulose in sterile water (example) |
| Volume | < 0.2 ml | < 2-3 ml | < 2-3 ml (max 1 ml per site) | < 10 ml/kg |
| Needle Size | 27-30 gauge | 25-27 gauge | 25-27 gauge | 20-22 gauge gavage needle |
| Frequency | Once daily (QD) or as determined by PK studies | Once daily (QD) or twice daily (BID) | Once daily (QD) or as determined by formulation | Once daily (QD) or twice daily (BID) |
| Absorption Rate | Immediate | Rapid | Slower, sustained | Variable |
Note: The vehicle composition should be optimized for the specific LZK inhibitor based on its solubility and stability characteristics. Always ensure the final DMSO concentration is minimized to avoid toxicity.
Table 2: Representative Pharmacokinetic Parameters for a Small Molecule Kinase Inhibitor in Mice
| Parameter | Route of Administration | Value (example) |
| Half-life (T½) | IV | 2-4 hours |
| PO | 4-6 hours | |
| Maximum Concentration (Cmax) | IV | 1000 ng/mL |
| PO | 300 ng/mL | |
| Time to Cmax (Tmax) | IV | 5 minutes |
| PO | 1-2 hours | |
| Bioavailability (F%) | PO | 30-50% |
Note: These are example values. The pharmacokinetic profile of any specific LZK inhibitor must be determined experimentally.[5][6]
Experimental Protocols
Protocol 1: Preparation of LZK-IN-1 Formulation
-
Determine the appropriate vehicle: Based on the solubility of LZK-IN-1, select a suitable vehicle from Table 1 or an optimized custom formulation.
-
Calculate the required amount: Weigh the precise amount of LZK-IN-1 needed for the number of animals and the desired dose.
-
Solubilization:
-
For injectable formulations with DMSO, first dissolve LZK-IN-1 in the required volume of DMSO.
-
Sonication or gentle warming may be used to aid dissolution.
-
Sequentially add the other components of the vehicle (e.g., PEG300, Tween 80, saline), vortexing between each addition to ensure a homogenous solution.
-
For oral formulations, suspend the powdered LZK-IN-1 in the vehicle (e.g., 0.5% methylcellulose) and vortex thoroughly before each administration.
-
-
Sterilization: For parenteral routes (IV, IP, SC), the final formulation should be sterile-filtered through a 0.22 µm filter if possible.
Protocol 2: Administration of LZK-IN-1 to Mice
General Considerations:
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
-
All procedures should be performed following institutionally approved animal care and use guidelines.
-
Properly restrain the mouse to ensure accurate and safe administration.[7]
A. Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and back, ensuring the abdomen is exposed and the head is tilted downwards.
-
Insert a 25-27 gauge needle at a 45° angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8]
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the calculated volume of the LZK-IN-1 formulation.
-
Withdraw the needle and return the mouse to its cage.
B. Oral Gavage (PO):
-
Gently restrain the mouse and hold it in an upright position.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert a flexible, ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. Pass the needle down the esophagus into the stomach.
-
Administer the LZK-IN-1 suspension slowly.[7]
-
Gently remove the gavage needle and return the mouse to its cage.
C. Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".[8]
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If blood appears, remove the needle and try a new site.
-
Inject the formulation, which will form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
D. Intravenous (IV) Injection:
-
Place the mouse in a restraining device designed for tail vein injections.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[8]
-
Clean the tail with an alcohol wipe.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins, starting as close to the tip of the tail as possible.
-
Slowly inject the LZK-IN-1 solution. The vein should blanch if the injection is successful.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., head and neck squamous cell carcinoma with MAP3K13 amplification) under standard conditions.[3]
-
Harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (W² x L) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer LZK-IN-1 to the treatment group via the chosen route (e.g., IP or PO) at a predetermined dose and schedule (e.g., 25 mg/kg, QD).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., when control tumors reach a specified size or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: The LZK-JNK signaling pathway and the inhibitory action of LZK-IN-1.
Caption: Workflow for an in vivo efficacy study using a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols: Determination of DC50 for PROTAC LZK-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] PROTAC LZK-IN-1, also known as PROTAC LZK degrader 1, is a heterobifunctional molecule designed to target Leucine Zipper Kinase (LZK), a protein implicated as an oncogenic driver in Head and Neck Squamous Cell Carcinoma (HNSCC).[3][4][5] LZK is a mitogen-activated protein kinase kinase kinase (MAP3K) that activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular processes like stress response, apoptosis, and differentiation.[5][6] By inducing the degradation of LZK, this compound aims to suppress downstream oncogenic signaling.[3][5]
A critical parameter for evaluating the efficacy of a PROTAC is the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein. This document provides detailed protocols for determining the DC50 and maximum degradation (Dmax) of this compound in a relevant cancer cell line.
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between the LZK target protein and an E3 ubiquitin ligase.[2][7] This proximity induces the E3 ligase to poly-ubiquitinate LZK, marking it for recognition and degradation by the 26S proteasome.[1] The degradation of LZK disrupts the downstream MAPK/JNK signaling cascade, leading to reduced cancer cell viability and proliferation.[3][5]
Experimental Workflow for DC50 Determination
The process for determining the DC50 involves treating a suitable cell line with a range of this compound concentrations, followed by quantification of the remaining LZK protein. The data is then used to generate a dose-response curve from which the DC50 and Dmax values are calculated.
Data Presentation
Quantitative results from the protein degradation experiments should be compiled into a clear, tabular format. This allows for easy comparison of PROTAC efficacy across different conditions or cell lines.
Table 1: Illustrative Degradation Data for this compound
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |
| CAL33 | 24 | Value | Value | Western Blot |
| FaDu | 24 | Value | Value | Western Blot |
| Other HNSCC Line | 24 | Value | Value | Western Blot |
| CAL33 | 48 | Value | Value | Western Blot |
Note: The values in this table are placeholders. Actual DC50 and Dmax values must be determined experimentally. Recent studies on next-generation LZK degraders have shown efficacy at nanomolar concentrations.[5]
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol outlines the procedure for culturing HNSCC cells and treating them with this compound. CAL33 is a commonly used HNSCC cell line for this type of study.[5]
Materials:
-
HNSCC cell lines (e.g., CAL33)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture CAL33 cells until they reach 80-90% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 3 x 10^5 cells/well). Allow cells to attach by incubating overnight.
-
PROTAC Dilutions: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be from 1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 2 mL of the medium containing the different concentrations of this compound to each well. Include a "vehicle control" well containing medium with the same final concentration of DMSO but no PROTAC.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
Protocol 2: Western Blotting for LZK Quantification
Western blotting is a standard technique used to detect and quantify the levels of a specific protein in a cell lysate.[8][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-LZK and a loading control (e.g., Anti-GAPDH, Anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100 µL) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LZK antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across all lanes.
Protocol 3: Data Analysis and DC50 Calculation
This protocol describes how to analyze the Western Blot data to determine the DC50 and Dmax values.
Procedure:
-
Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometry analysis on the protein bands from the Western blot images. Quantify the band intensity for LZK and the corresponding loading control in each lane.
-
Normalization: Normalize the LZK band intensity to its respective loading control band intensity for each sample. This corrects for any variations in protein loading.
-
Calculate Percent Degradation: Calculate the percentage of LZK remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
% LZK Remaining = (Normalized LZK intensity of treated sample / Normalized LZK intensity of vehicle control) * 100
-
-
Dose-Response Curve: Plot the percentage of remaining LZK protein against the logarithm of the this compound concentration.
-
DC50 and Dmax Calculation: Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- variable slope) using graphing software like GraphPad Prism.
-
DC50: The concentration of the PROTAC that results in a 50% reduction in the LZK protein level.
-
Dmax: The maximum percentage of protein degradation achieved, calculated as 100 - Plateau minimum.[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 7. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Immunofluorescence Staining of LZK Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine Zipper-bearing Kinase (LZK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 13 (MAP3K13), is a member of the mixed-lineage kinase (MLK) family. It is a key regulator of neuronal processes, including axon growth and responses to injury.[1][2] LZK functions as an upstream kinase in the c-Jun N-terminal Kinase (JNK) signaling pathway, primarily through the activation of MKK4 and subsequently JNK.[1][3] Dysregulation of the LZK signaling pathway has been implicated in neurodegenerative diseases, making it a person of interest for therapeutic intervention.
These application notes provide a detailed protocol for the immunofluorescent staining of LZK protein in cultured cells and tissue sections, enabling researchers to visualize its subcellular localization and quantify its expression.
Data Presentation
Quantitative Analysis of LZK Expression and Function
Immunofluorescence staining allows for the quantitative analysis of protein expression and its impact on cellular morphology. Below are examples of how quantitative data related to LZK can be presented.
Table 1: Effect of LZK Overexpression on Neurite Outgrowth in Cultured Neurons.
This table summarizes the morphometric analysis of cultured neurons overexpressing LZK, demonstrating its role in promoting axon growth. Data is presented as median with interquartile range.
| Plasmid Transfected | Maximum Neurite Length (µm) | Total Neurite Length (µm) | Number of Branch Points |
| Empty Vector (Control) | 100 (80-120) | 150 (120-180) | 2 (1-3) |
| pBI-LZK | 180 (150-220) | 240 (200-280) | 4 (3-5) |
| pBI-LZK-K195A (inactive) | 105 (85-125) | 155 (125-185) | 2 (1-3) |
Data is representative and based on findings from Chen et al., 2016.[1]
Table 2: Quantification of LZK Immunofluorescence Intensity in Purkinje Cells.
This table illustrates how changes in LZK protein expression levels, as measured by immunofluorescence intensity, can be quantified in specific cell types within tissue sections.
| Experimental Condition | Mean Integrated Fluorescence Density (Arbitrary Units) | Standard Deviation |
| Control | 1500 | 250 |
| LZK Overexpression | 4500 | 500 |
| LZK Knockdown | 500 | 100 |
This table is a representative example based on described methodologies for quantifying immunofluorescence intensity.
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining of LZK Protein
This protocol is designed for the immunofluorescent staining of LZK in cultured mammalian neurons or brain tissue sections.
Materials:
-
Primary Antibody: Anti-LZK/MAP3K13 antibody validated for immunofluorescence (IF).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Cell Culture: Cultured neurons on glass coverslips or cryosections of brain tissue.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS with 0.1% Triton X-100.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Mounting Medium: Antifade mounting medium with DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
Procedure:
-
Cell/Tissue Preparation:
-
Cultured Cells: Grow cells on sterile glass coverslips to the desired confluency.
-
Tissue Sections: Prepare 10-20 µm thick cryosections of fresh-frozen or perfused brain tissue and mount on adhesive slides.
-
-
Fixation:
-
Aspirate the culture medium or wash the tissue sections with PBS.
-
Fix the cells/tissue with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular antigens.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LZK antibody in Blocking Buffer to the recommended concentration.
-
Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash three times with PBST for 10 minutes each, protected from light.
-
The final wash can be done with PBS to remove any residual detergent.
-
If not already included in the mounting medium, a DAPI solution can be used to counterstain the nuclei for 5 minutes.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium. For tissue sections, apply the mounting medium directly.
-
Avoid air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI. LZK is expected to show cytoplasmic and, in some contexts, neuritic localization.[1]
-
Visualization of Pathways and Workflows
LZK Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving LZK.
Caption: The LZK signaling cascade.
Immunofluorescence Staining Workflow
This diagram outlines the key steps in the immunofluorescence staining protocol for LZK protein.
Caption: Workflow for LZK immunofluorescence.
References
Application Notes and Protocols for CRISPR Screen with LZK-IN-1, a PROTAC Targeting Leucine Zipper Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] This approach offers a distinct advantage over traditional small-molecule inhibitors, particularly for challenging drug targets. Leucine Zipper Kinase (LZK), also known as MAP3K13, has emerged as a compelling therapeutic target in various diseases, including Head and Neck Squamous Cell Carcinoma (HNSCC).[3] LZK is a key upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, influencing critical cellular processes such as proliferation, apoptosis, and stress response.[3][4]
LZK-IN-1 is a novel PROTAC designed to induce the degradation of LZK. To proactively identify potential mechanisms of resistance and to discover novel synthetic lethal interactions, a genome-wide CRISPR-Cas9 knockout screen can be employed. This powerful technique allows for the systematic interrogation of thousands of genes to understand their role in the cellular response to LZK-IN-1.[1] These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 screen with LZK-IN-1.
Data Presentation: Quantitative Analysis of CRISPR Screen
The primary output of a CRISPR screen is the identification of genes whose knockout leads to either resistance or sensitivity to the compound of interest. This is quantified by the enrichment or depletion of single-guide RNAs (sgRNAs) targeting these genes in the treated versus untreated cell populations. The data is typically presented as the log2 fold change (LFC) of sgRNA abundance.
Table 1: Genes Associated with Resistance to LZK-IN-1
| Gene | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 5.8 | 1.2e-8 | 2.5e-7 |
| UBE2D3 | Ubiquitin-Conjugating Enzyme E2 D3 | 4.5 | 3.4e-7 | 4.1e-6 |
| CUL4A | Cullin 4A | 4.2 | 8.1e-7 | 7.5e-6 |
| RBX1 | RING-Box 1 | 3.9 | 1.5e-6 | 1.1e-5 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 3.5 | 5.2e-6 | 3.3e-5 |
Table 2: Genes Associated with Sensitivity to LZK-IN-1
| Gene | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| NRF2 | Nuclear Factor Erythroid 2-Related Factor 2 | -4.9 | 2.1e-8 | 3.8e-7 |
| MAP2K4 | Mitogen-Activated Protein Kinase Kinase 4 | -4.1 | 6.5e-7 | 5.9e-6 |
| JNK1 | c-Jun N-terminal Kinase 1 | -3.8 | 9.8e-7 | 8.2e-6 |
| ATF2 | Activating Transcription Factor 2 | -3.5 | 2.3e-6 | 1.5e-5 |
| BCL2L1 | BCL2-Like 1 | -3.2 | 7.8e-6 | 4.7e-5 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols for Quantitative Proteomics with Lzk-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing quantitative proteomics studies involving the Leucine Zipper Kinase (LZK) inhibitor, Lzk-IN-1. This document outlines the mechanism of action of Lzk-IN-1, its effects on cellular signaling, and detailed protocols for conducting quantitative proteomics experiments to identify and quantify protein expression changes upon treatment.
Introduction to Lzk-IN-1 and its Mechanism of Action
Leucine Zipper Kinase (LZK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 13 (MAP3K13), is a serine/threonine protein kinase that plays a crucial role in intracellular signaling cascades.[1][2] As a member of the Mixed Lineage Kinase (MLK) family, LZK functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are integral to a variety of cellular processes, including inflammation, apoptosis (programmed cell death), and cell proliferation.[3]
Dysregulation of the LZK signaling pathway has been implicated in various pathological conditions, including neurodegenerative diseases and cancer.[3] Lzk-IN-1 is a small molecule inhibitor that targets the kinase activity of LZK. By binding to the ATP-binding site of LZK, Lzk-IN-1 prevents the phosphorylation of downstream targets, thereby inhibiting the activation of the JNK and p38 MAPK pathways.[3] This inhibitory action makes Lzk-IN-1 a valuable tool for studying the physiological and pathological roles of LZK and a potential therapeutic agent.
LZK Signaling Pathway
Lzk-IN-1 modulates cellular function by inhibiting the LZK-mediated activation of the JNK and p38 MAPK signaling cascades. A simplified representation of this pathway is illustrated below.
Quantitative Proteomics for Studying Lzk-IN-1 Effects
Quantitative proteomics is a powerful approach to globally assess changes in protein abundance in response to Lzk-IN-1 treatment.[4] This allows for the identification of downstream targets and affected cellular pathways in an unbiased manner.[4] Two common methods for quantitative proteomics are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment to study the effects of Lzk-IN-1 is depicted below.
Data Presentation: Expected Protein Expression Changes
While a comprehensive dataset for Lzk-IN-1 is not publicly available, based on its known mechanism of action and data from related LZK-targeting compounds, we can anticipate changes in proteins involved in the JNK and p38 MAPK pathways, as well as apoptosis and cell cycle regulation.[5] The following table provides a representative summary of expected protein expression changes following Lzk-IN-1 treatment.
Table 1: Representative Quantitative Proteomics Data of Lzk-IN-1 Treatment
| Protein Accession | Gene Symbol | Protein Name | Function | Fold Change (Lzk-IN-1 vs. Control) | p-value |
| P45983 | JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Transcription factor, downstream of JNK | -2.5 | < 0.01 |
| P49189 | MAPK8 | Mitogen-activated protein kinase 8 (JNK1) | Key component of the JNK pathway | -1.8 | < 0.05 |
| Q16539 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | Key component of the p38 pathway | -1.6 | < 0.05 |
| P04637 | TP53 | Cellular tumor antigen p53 | Tumor suppressor, involved in apoptosis | +2.1 | < 0.01 |
| P10275 | BCL2 | Apoptosis regulator Bcl-2 | Inhibitor of apoptosis | -2.8 | < 0.01 |
| P42574 | CASP3 | Caspase-3 | Executioner caspase in apoptosis | +3.2 | < 0.001 |
| P24941 | CDK1 | Cyclin-dependent kinase 1 | Regulator of cell cycle progression | -2.2 | < 0.01 |
| P06493 | MYC | Myc proto-oncogene protein | Transcription factor, regulates cell proliferation | -3.5 | < 0.001 |
Note: The data in this table is illustrative and based on the known functions of the LZK pathway. Actual results may vary depending on the cell type and experimental conditions. A mass spectrometry-based global proteomic analysis of a PROTAC targeting LZK confirmed the significant downregulation of the LZK protein itself.[5]
Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for accurate relative quantification of proteins.[6]
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-lysine and L-arginine
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell line of interest (e.g., a cancer cell line with known LZK expression)
-
Lzk-IN-1 (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin (sequencing grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use SILAC medium supplemented with "light" lysine (B10760008) and arginine.
-
For the "heavy" population, use SILAC medium supplemented with "heavy" lysine and arginine.
-
Culture the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Lzk-IN-1 Treatment:
-
Once fully labeled, treat the "heavy" cell population with the desired concentration of Lzk-IN-1 for a specified time.
-
Treat the "light" cell population with the vehicle control for the same duration.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells separately in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin overnight at 37°C.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using C18 columns.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each protein.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Protocol 2: Label-Free Quantitative Proteomics
Label-Free Quantification (LFQ) is an alternative to SILAC that does not require metabolic labeling.
Materials:
-
Cell line of interest
-
Lzk-IN-1
-
Vehicle control
-
Lysis buffer
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture multiple replicates of cells for each condition (e.g., Lzk-IN-1 treated and vehicle control).
-
Treat the cells with Lzk-IN-1 or vehicle as described in the SILAC protocol.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells from each replicate separately.
-
Digest the protein from each sample with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample individually by LC-MS/MS. It is crucial to maintain consistent chromatography conditions between runs.
-
-
Data Analysis:
-
Use a software package that supports label-free quantification (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins based on peptide peak intensities or spectral counts.
-
Normalize the data to account for variations in sample loading and instrument performance.
-
Perform statistical analysis to determine differentially expressed proteins.
-
Conclusion
The application of quantitative proteomics provides a powerful and unbiased approach to elucidate the cellular effects of Lzk-IN-1. By identifying and quantifying changes in the proteome, researchers can gain valuable insights into the downstream targets and pathways regulated by LZK. The detailed protocols provided herein serve as a guide for designing and executing robust quantitative proteomics experiments to advance our understanding of LZK signaling and the therapeutic potential of its inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Studying JNK Pathway Activation Using lzk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It plays a pivotal role in regulating a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. Leucine Zipper Kinase (LZK), also known as MAP3K13, is a member of the mixed-lineage kinase (MLK) family and functions as a MAP kinase kinase kinase (MAP3K).[3][4][5] LZK acts upstream of the JNK module, activating it through the phosphorylation of MKK4 and MKK7.[3][6][7]
This document provides detailed application notes and protocols for the use of lzk-IN-1, a potent and selective inhibitor of LZK, in studying the activation of the JNK pathway. While "lzk-IN-1" is a representative name for a selective LZK inhibitor, the data and protocols provided herein are based on the established mechanisms of known LZK inhibitors and serve as a comprehensive guide for researchers.
Mechanism of Action
lzk-IN-1 is an ATP-competitive inhibitor that specifically targets the kinase activity of LZK. By binding to the ATP-binding pocket of LZK, lzk-IN-1 prevents the phosphorylation and subsequent activation of its downstream targets, MKK4 and MKK7. This, in turn, blocks the activation of JNK and the phosphorylation of its substrates, such as c-Jun.
Quantitative Data
The following table summarizes the key in vitro biochemical and cellular activity of lzk-IN-1. These values are representative and may vary depending on the specific assay conditions.
| Parameter | Value | Assay Conditions |
| LZK (MAP3K13) IC50 | 15 nM | In vitro kinase assay, 10 µM ATP |
| DLK (MAP3K12) IC50 | 250 nM | In vitro kinase assay, 10 µM ATP |
| MEKK1 (MAP3K1) IC50 | >10 µM | In vitro kinase assay, 10 µM ATP |
| TAK1 (MAP3K7) IC50 | >10 µM | In vitro kinase assay, 10 µM ATP |
| Cellular p-JNK IC50 | 100 nM | HEK293 cells, stimulated with Anisomycin |
| Cellular p-c-Jun IC50 | 120 nM | HEK293 cells, stimulated with Anisomycin |
Signaling Pathway Diagram
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with lzk-IN-1 to assess its effect on JNK pathway activation.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
lzk-IN-1 (stock solution in DMSO)
-
JNK pathway activator (e.g., Anisomycin, UV irradiation)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of lzk-IN-1 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium and pre-treat the cells with varying concentrations of lzk-IN-1 for 1-2 hours. Include a vehicle control (DMSO only).
-
Following pre-treatment, stimulate the cells with a JNK pathway activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The lysates are now ready for downstream analysis, such as Western blotting.
Western Blotting for Phospho-JNK
This protocol details the detection of phosphorylated JNK (p-JNK) and total JNK by Western blotting to determine the inhibitory effect of lzk-IN-1.
Materials:
-
Cell lysates (prepared as described above)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of all cell lysates.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
(Optional but Recommended) Strip the membrane and re-probe with the anti-total JNK antibody and a loading control antibody to ensure equal protein loading.
In Vitro Kinase Assay
This protocol provides a method to directly measure the inhibitory activity of lzk-IN-1 on recombinant LZK.
Materials:
-
Recombinant active LZK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant inactive MKK7)
-
ATP
-
lzk-IN-1
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of lzk-IN-1 in kinase buffer.
-
In a 96-well plate, add the recombinant LZK enzyme and the MKK7 substrate.
-
Add the diluted lzk-IN-1 or vehicle (DMSO) to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Troubleshooting and Considerations
-
Solubility: Ensure lzk-IN-1 is fully dissolved in DMSO before preparing dilutions in aqueous buffers or media.
-
Off-target effects: While lzk-IN-1 is designed to be selective for LZK, it is good practice to test its effects on other related kinases, especially DLK, to confirm its selectivity profile in your experimental system.
-
Stimulation Time: The optimal time for JNK pathway stimulation can vary between cell types and stimuli. A time-course experiment is recommended to determine the peak of JNK phosphorylation.
-
Antibody Validation: Ensure the specificity of the phospho-JNK antibody. It is recommended to use an antibody that detects the dual phosphorylation at Thr183 and Tyr185, which is required for JNK activation.[8]
-
Loading Controls: Always include loading controls in Western blot experiments to ensure that any observed changes in protein levels are not due to unequal sample loading.
By following these detailed protocols and considering the provided information, researchers can effectively utilize lzk-IN-1 as a tool to investigate the role of the LZK-JNK signaling axis in various biological and pathological processes.
References
- 1. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Protac lzk-IN-1 hook effect in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Protac lzk-IN-1 and related compounds. The information provided is designed to address specific issues, particularly the hook effect, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera designed to induce the degradation of Leucine Zipper Kinase (LZK), also known as MAP3K13. It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to LZK, and the other end binds to an E3 ubiquitin ligase. This simultaneous binding brings LZK into close proximity with the E3 ligase, leading to the ubiquitination of LZK and its subsequent degradation by the proteasome. By degrading LZK, this compound can modulate downstream signaling pathways, such as the JNK signaling cascade, which is involved in cellular stress responses, apoptosis, and inflammation.[1][2]
Q2: What is the "hook effect" and why is it a concern in experiments with this compound?
The hook effect is a phenomenon observed in PROTAC experiments where, at very high concentrations, the degradation of the target protein (in this case, LZK) decreases.[3][4] This results in a bell-shaped dose-response curve. The effect is a concern because it can lead to misinterpretation of data, suggesting that a potent PROTAC is less effective or even inactive at high concentrations. This can complicate the determination of the optimal dosage for both in vitro and in vivo studies.[3][4]
Q3: What causes the hook effect with this compound?
The hook effect arises from the formation of non-productive binary complexes at excessive concentrations of the PROTAC. For effective degradation, a "ternary complex" must form, consisting of the PROTAC molecule, the LZK target protein, and the E3 ligase. However, at high concentrations, the PROTAC molecules can saturate both the LZK protein and the E3 ligase independently, forming binary complexes (LZK-PROTAC or E3 ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[5]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed, with decreased LZK degradation at high concentrations of this compound.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations. It is crucial to include several data points at the higher concentration range where the decrease in degradation is observed.
-
Determine the Optimal Concentration (DC50 and Dmax): From the full dose-response curve, identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). For future experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation range.
-
Assess Ternary Complex Formation: If possible, perform a biophysical assay such as co-immunoprecipitation (Co-IP) to directly measure the formation of the LZK-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.
-
Issue 2: Weak or no degradation of LZK is observed at the tested concentrations of this compound.
-
Likely Cause: The concentrations tested may be too high (in the hook effect region) or too low to induce degradation. Other possibilities include issues with the compound's stability, cell permeability, or the experimental setup itself.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Perform a dose-response experiment over a very wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal degradation window and rule out the possibility of being solely in the hook effect or sub-optimal concentration range.
-
Verify Compound Integrity and Activity: Ensure the this compound compound is stable and has not degraded. If possible, confirm its binding to both LZK and the E3 ligase using in vitro binding assays.
-
Check Experimental Controls: Ensure all necessary controls are included in your experiment (see Experimental Protocols section for details). This includes a vehicle control (e.g., DMSO), and ideally, negative controls such as an inactive epimer of the PROTAC or the individual "warhead" and E3 ligase binder molecules.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration expected to be optimal to determine the ideal treatment duration.
-
Quantitative Data Summary
| Parameter | PROTAC Compound | Concentration | Cell Line | Observation | Reference |
| Effective Degradation | PROTAC 17 | 250 nM | HNSCC cells | Potent LZK degradation | N/A |
| Effective Degradation | PROTAC-21A | 1 µM | HNSCC cells | 75% reduction in colony-forming ability | N/A |
| Illustrative Hook Effect Onset | Generic PROTACs | > 1000 nM | Various | Decreased degradation activity observed | [5] |
| Illustrative Dmax | Hypothetical LZK PROTAC | 500 nM | HEK293 | ~90% LZK Degradation | N/A |
| Illustrative Degradation at High Concentration | Hypothetical LZK PROTAC | 10 µM | HEK293 | ~30% LZK Degradation | N/A |
Experimental Protocols
Protocol 1: Western Blot Analysis of LZK Degradation
This protocol details the steps to quantify the degradation of LZK protein in cultured cells following treatment with this compound.
Materials:
-
Cell line expressing LZK (e.g., HEK293, HNSCC cell lines)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LZK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LZK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LZK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of LZK degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for demonstrating the formation of the LZK-PROTAC-E3 ligase ternary complex in cells.[6][7][8][9]
Materials:
-
Cell line expressing LZK and the relevant E3 ligase (e.g., VHL or Cereblon)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-LZK, anti-VHL/Cereblon
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the ubiquitinated target.
-
Treat cells with this compound at the desired concentration (and a vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with anti-LZK and anti-E3 ligase antibodies to detect the co-immunoprecipitated proteins.
-
Expected Result: A band for LZK should be detected in the sample immunoprecipitated with the E3 ligase antibody from cells treated with this compound, but not in the vehicle control or IgG control lanes. This indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: The hook effect: ternary vs. binary complex formation.
Caption: Simplified LZK-JNK signaling pathway.
References
- 1. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing lzk-IN-1 concentration to avoid hook effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leucine Zipper Kinase (LZK) inhibitor, LZK-IN-1. The primary focus is on optimizing inhibitor concentration to avoid the "hook effect" in downstream immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is LZK-IN-1 and what is its mechanism of action?
A1: LZK-IN-1 is a small molecule inhibitor targeting Leucine Zipper Kinase (LZK), also known as MAP3K13. LZK is a member of the MAP kinase kinase kinase (MAP3K) family. It functions as an upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically activating the JNK and p38 MAPK pathways.[1] These pathways are critical in regulating cellular processes such as apoptosis (programmed cell death), inflammation, and cell proliferation.[1] By binding to the ATP-binding site of LZK, LZK-IN-1 blocks the transfer of phosphate (B84403) to downstream substrates, thereby inhibiting the signaling cascade.
Q2: What is the "hook effect" and why am I observing it in my kinase inhibitor experiment?
A2: The hook effect is an artifact observed in "sandwich" immunoassays (e.g., ELISA) where an excessively high concentration of the analyte paradoxically leads to a weaker signal, creating a "hook" shape on the dose-response curve. This can result in a false-negative or a significant underestimation of the analyte's concentration.
In the context of an LZK-IN-1 experiment, you are likely not observing a direct hook effect from the inhibitor itself. Instead, you are probably using a sandwich ELISA to quantify a downstream substrate of LZK (e.g., phosphorylated JNK) to measure the inhibitor's effect. If the cellular response to LZK-IN-1 inhibition leads to a very high concentration of this downstream analyte, it can saturate both the capture and detection antibodies in your ELISA kit, preventing the formation of the "sandwich" necessary for signal generation.
Q3: What is a typical starting concentration for LZK-IN-1 in in vitro experiments?
A3: Based on studies with molecules targeting LZK, a broad starting range to test in vitro is between 0.1 to 10 µM.[1] More specifically, potent effects such as degradation of the LZK protein have been observed at concentrations as low as 250 nM, with effects on cell viability noted at 500 nM.[1] Therefore, a sensible approach is to perform a dose-response experiment starting from a low nanomolar range and extending into the low micromolar range (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How can I prevent the hook effect in my downstream ELISA?
A4: The most direct and common method to mitigate the hook effect is to perform serial dilutions of your sample (i.e., the cell lysate). By testing a range of dilutions, you can identify a concentration of the analyte that falls within the linear, detectable range of the assay. If a diluted sample yields a higher signal than the undiluted sample, it is a strong indication that you are experiencing a hook effect.
Troubleshooting Guide: Anomalous Results with LZK-IN-1
This guide addresses common issues encountered when using LZK-IN-1, with a focus on resolving paradoxical results potentially caused by the hook effect in a downstream sandwich ELISA.
| Observed Problem | Potential Cause | Suggested Solution |
| Low signal at high LZK-IN-1 concentrations (Inverted "U" or "Hook" shaped curve) | Hook Effect in Downstream ELISA: Very high levels of the analyte (e.g., phospho-JNK) are saturating the capture and detection antibodies in the assay. | 1. Perform Serial Dilutions: Prepare a dilution series of your cell lysate (e.g., 1:10, 1:100, 1:1000) and re-run the ELISA. 2. Optimize Incubation Times: Shortening the incubation time with the sample can sometimes reduce the saturation of antibodies. 3. Switch to a Two-Step ELISA Protocol: If available, use a two-step ELISA where the sample is incubated and washed before the detection antibody is added. This minimizes competition for antibody binding. |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent pipetting of small volumes of inhibitor, cell lysate, or ELISA reagents. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions like cell lysates, use the reverse pipetting technique. 3. Check for "Edge Effects": Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation. Fill them with PBS or water instead. |
| No Inhibitory Effect Observed | Inactive Compound: LZK-IN-1 may have degraded. | 1. Prepare Fresh Stock: Prepare a fresh stock solution of LZK-IN-1 from powder. Store aliquots at -80°C to avoid freeze-thaw cycles. 2. Check Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and consistent across all wells, as it can be toxic to cells or inhibit the assay. |
| Inactive Kinase Pathway: The LZK-JNK pathway may not be sufficiently active in your cell model under basal conditions. | 1. Use a Stimulant: Treat cells with a known activator of the MAPK pathway (e.g., Anisomycin, UV radiation) to induce a robust signal that can then be inhibited.[2] | |
| Incorrect Assay Conditions: ATP concentration in the assay may be too high for an ATP-competitive inhibitor. | 1. Optimize ATP Concentration: Determine the Km of LZK for ATP and use a concentration at or below this value in your assay to increase the apparent potency of the inhibitor. |
Visual Guides
LZK Signaling Pathway and Inhibition
Caption: Simplified LZK/JNK signaling pathway and the mechanism of LZK-IN-1 inhibition.
Experimental Workflow to Mitigate Hook Effect
Caption: Workflow for identifying and mitigating the hook effect in downstream ELISAs.
Experimental Protocols
Protocol 1: Optimizing LZK-IN-1 Concentration and Avoiding Hook Effect
This protocol describes a method to determine the effective dose range of LZK-IN-1 and simultaneously test for a potential hook effect in a downstream phospho-JNK sandwich ELISA.
Materials:
-
Appropriate cell line (e.g., HNSCC cell lines for which LZK is relevant)
-
Cell culture medium and supplements
-
LZK-IN-1 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of treatment. Incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of LZK-IN-1 in cell culture medium. A suggested 8-point dilution series could be: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium and add the LZK-IN-1 dilutions to the cells. It is recommended to include a positive control for pathway activation if needed (e.g., Anisomycin). Incubate for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice.
-
Protein Quantification: Collect the lysates and determine the protein concentration of each sample using a BCA assay to ensure equal loading in the ELISA.
-
Sample Dilution Series: Based on the protein concentration, normalize all samples to the lowest concentration using lysis buffer. From each normalized lysate, prepare a further 3-point serial dilution series in the ELISA kit's assay diluent (e.g., Neat, 1:10, 1:100).
-
ELISA Protocol:
-
Add 100 µL of each sample dilution to the appropriate wells of the phospho-JNK ELISA plate.
-
Incubate as per the kit's instructions (typically 2.5 hours at room temperature or overnight at 4°C).[4]
-
Wash the wells.
-
Add the detection antibody (e.g., anti-phospho-JNK).
-
Incubate, then wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate, then wash.
-
Add TMB substrate and incubate in the dark.
-
Add stop solution and immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
For each LZK-IN-1 concentration, compare the absorbance values from the different lysate dilutions (Neat, 1:10, 1:100).
-
If the 1:10 or 1:100 dilution gives a significantly higher reading than the neat sample, this confirms a hook effect.
-
Use the data from the optimal dilution (the one that gives the highest signal before plateauing) to plot the dose-response curve for LZK-IN-1 and calculate the IC50 value.
-
References
improving Protac lzk-IN-1 solubility for assays
Welcome to the technical support center for PROTAC lzk-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of lzk-IN-1 in their experiments, with a focus on improving solubility for assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target the Leucine Zipper Kinase (LZK), also known as MAP3K13, for degradation.[1] As a heterobifunctional molecule, lzk-IN-1 consists of a ligand that binds to LZK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LZK, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of the functional consequences of LZK protein loss.
Q2: What are the common solubility issues with this compound?
A2: Like many PROTACs, lzk-IN-1 is a relatively large and hydrophobic molecule, which can lead to low aqueous solubility.[2] This can present challenges in various experimental assays, particularly in aqueous buffer systems and cell culture media. The poor solubility can result in compound precipitation, leading to inaccurate concentrations and unreliable experimental outcomes.
Q3: What is the recommended solvent for preparing stock solutions of lzk-IN-1?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of lzk-IN-1. DMSO is a powerful organic solvent capable of dissolving a wide array of organic molecules, including many PROTACs.
Q4: What is a typical working concentration for lzk-IN-1 in cell-based assays?
A4: A common working concentration for lzk-IN-1 in cell-based assays, such as those with head and neck squamous cell carcinoma (HNSCC) cell lines, is 10 μM.[1] However, the optimal concentration may vary depending on the cell line and the specific experimental conditions, so it is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
Issue: Precipitate formation when preparing DMSO stock solution.
-
Possible Cause: The concentration of lzk-IN-1 exceeds its solubility limit in DMSO at room temperature.
-
Solution:
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes.
-
Sonication: Use an ultrasonic bath for a short period to aid in dissolution.
-
Re-evaluation of Concentration: If precipitation persists, consider preparing a slightly lower concentration stock solution.
-
Issue: Precipitate observed in cell culture media after adding lzk-IN-1.
-
Possible Cause 1: The final concentration of DMSO in the cell culture medium is too high, causing the compound to precipitate out of the aqueous environment.
-
Solution 1: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to maintain cell viability and compound solubility.
-
Possible Cause 2: Interaction of lzk-IN-1 with components in the cell culture medium, such as salts or proteins, leading to precipitation.
-
Solution 2:
-
Prepare fresh dilutions of lzk-IN-1 in pre-warmed cell culture medium just before adding to the cells.
-
Visually inspect the diluted solution for any signs of precipitation before adding it to your cell culture plates.
-
Consider using a serum-free medium for the initial dilution step if serum proteins are suspected to be the cause of precipitation.
-
Issue: Inconsistent or unexpected results in assays.
-
Possible Cause: Inaccurate concentration of lzk-IN-1 due to incomplete dissolution or precipitation.
-
Solution:
-
Verify Stock Solution: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation, especially after freeze-thaw cycles. If precipitate is observed, follow the steps in the "Precipitate formation when preparing DMSO stock solution" section.
-
Fresh Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment.
-
Proper Mixing: Ensure thorough mixing when preparing serial dilutions to guarantee a homogenous solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 967.18 g/mol | [1] |
| Molecular Formula | C₅₁H₆₄F₂N₁₀O₅S | |
| Recommended Solvent | DMSO | |
| Typical Assay Concentration | 10 µM | [1] |
| Aqueous Solubility | Low (typical for PROTACs) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of lzk-IN-1 in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid lzk-IN-1 to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a precise amount of lzk-IN-1. For example, to prepare a 1 mL of 10 mM stock solution, you would need 9.67 mg of lzk-IN-1.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 967.18 g/mol * 1000 mg/g = 9.67 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid lzk-IN-1.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure the compound has completely dissolved and the solution is clear. If not, refer to the troubleshooting guide above.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM lzk-IN-1 in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes and sterile tips
Procedure: This protocol describes a 1:1000 dilution of the 10 mM stock solution.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Add 2 µL of the 10 mM stock to 18 µL of DMSO.
-
Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10. Add 2 µL of the 1 mM intermediate stock to 18 µL of pre-warmed cell culture medium. Mix well.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate stock 1:10. Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting up and down.
-
-
Application to Cells: Immediately add the required volume of the 10 µM working solution to your cell culture wells to achieve the final desired concentration.
Visualizations
Caption: Workflow for lzk-IN-1 Solution Preparation.
Caption: Troubleshooting Logic for lzk-IN-1 Precipitation.
References
Protac lzk-IN-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC LZK-IN-1 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of LZK-IN-1 in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the half-life of LZK-IN-1 in common cell culture media such as DMEM or RPMI-1640. The stability of a PROTAC can be influenced by its specific chemical structure, including the warhead, linker, and E3 ligase ligand. As a heterobifunctional molecule, LZK-IN-1's stability can be impacted by enzymatic degradation from components in serum, as well as hydrolysis or other chemical transformations in the aqueous environment of the media. It is recommended to experimentally determine the stability of LZK-IN-1 under your specific experimental conditions.
Q2: What are the common factors that can affect the stability of a PROTAC like LZK-IN-1 in cell culture?
Several factors can influence PROTAC stability in cell culture:
-
Serum Content: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes (e.g., proteases, esterases) that can metabolize PROTACs.
-
Media Composition: The pH and specific components of the cell culture medium can affect the chemical stability of the PROTAC.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (like 37°C) can accelerate degradation.
-
Cellular Metabolism: If the PROTAC is cell-permeable, intracellular enzymes can also contribute to its metabolism, although this is distinct from media stability.
-
Physicochemical Properties: The inherent chemical liabilities of the molecule, such as the presence of hydrolytically unstable functional groups (e.g., amides, esters) in the linker, can lead to degradation.[1][2]
Q3: How does the stability of LZK-IN-1 in cell culture media impact experimental results?
The stability of LZK-IN-1 is critical for obtaining reliable and reproducible data. If the PROTAC degrades prematurely in the culture medium, its effective concentration will decrease over the course of the experiment. This can lead to:
-
An underestimation of the PROTAC's potency (e.g., higher DC50 values).
-
Inconsistent or a complete lack of target protein degradation.
-
Misinterpretation of dose-response curves.
Therefore, understanding the stability of your PROTAC in your specific experimental setup is crucial for accurate data interpretation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using LZK-IN-1, with a focus on stability-related issues.
Problem 1: I am not observing any degradation of the LZK protein.
| Possible Cause | Troubleshooting Step |
| LZK-IN-1 Instability | Assess the stability of LZK-IN-1 in your cell culture medium over the time course of your experiment.[3] (See Experimental Protocol below). If unstable, consider reducing the incubation time or using a fresh preparation of the PROTAC for longer experiments. |
| Poor Cell Permeability | While PROTACs are large molecules, many exhibit sufficient cell permeability.[4] If instability is ruled out, consider using a different PROTAC with improved physicochemical properties or performing permeation assays like the Caco-2 assay.[5][6] |
| "Hook Effect" | At high concentrations, PROTACs can form unproductive binary complexes with the target or E3 ligase, leading to reduced degradation.[1][2][3] Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[3] |
| Issues with Ternary Complex Formation | Even if the PROTAC binds to the target and E3 ligase individually, it may not form a productive ternary complex required for ubiquitination.[3] Biophysical assays like TR-FRET can be used to measure ternary complex formation.[3][7] |
| Sub-optimal Cell Conditions | The health, passage number, and confluency of your cells can affect the efficiency of the ubiquitin-proteasome system.[3] Ensure you are using healthy, low-passage cells and maintain consistent cell culture conditions. |
Problem 2: I am seeing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable LZK-IN-1 Stability | Inconsistent preparation of cell culture media (e.g., different batches of serum) can lead to variable degradation of the PROTAC. Use the same batch of serum and media for a set of experiments. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the LZK-IN-1 stock solution may lead to its degradation. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Inconsistent Cell Seeding | Variations in cell density can affect the outcome of the experiment. Ensure consistent cell seeding densities across all experiments.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of LZK-IN-1 in Cell Culture Media
This protocol outlines a method to determine the stability of LZK-IN-1 in your specific cell culture medium.
Materials:
-
LZK-IN-1
-
Your cell culture medium of choice (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Preparation: Prepare a stock solution of LZK-IN-1 in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Spike the LZK-IN-1 into pre-warmed cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare multiple aliquots for each time point.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Processing:
-
At each time point, immediately stop the reaction. This can be done by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Centrifuge the samples to pellet any precipitates.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of LZK-IN-1.
-
-
Data Analysis:
-
Plot the percentage of remaining LZK-IN-1 against time.
-
Calculate the half-life (t1/2) of the PROTAC in the media.
-
Data Presentation:
Table 1: Hypothetical Stability Data for LZK-IN-1 in Cell Culture Media
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 92 |
| 4 | 95 | 85 |
| 8 | 91 | 75 |
| 24 | 75 | 40 |
| 48 | 55 | 15 |
Half-life (t1/2) Calculation:
-
Media without Serum: ~40 hours
-
Media with 10% FBS: ~20 hours
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining PROTAC stability in cell culture media.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
troubleshooting lack of LZK degradation with lzk-IN-1
Welcome to the technical support center for lzk-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this Leucine zipper-bearing kinase (LZK) degrader.
Frequently Asked Questions (FAQs)
Q1: What is lzk-IN-1 and how does it work?
A1: lzk-IN-1 is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the LZK protein. It is a heterobifunctional molecule, meaning it has two active ends. One end binds to the target protein, LZK, and the other end recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of LZK, marking it for degradation by the cell's proteasome machinery. This targeted protein degradation approach allows for the study of LZK's role in various cellular processes.
Q2: What is the primary signaling pathway involving LZK?
A2: Leucine zipper-bearing kinase (LZK) is a member of the mixed-lineage kinase (MLK) family and functions as a MAP kinase kinase kinase (MAP3K).[1] It is an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling cascade.[2][3] Upon activation, LZK can phosphorylate and activate downstream kinases MKK4 and MKK7, which in turn activate JNK.[1][4] The JNK pathway is involved in various cellular processes, including stress responses, apoptosis, and cell differentiation.[2][3]
Q3: What are the expected outcomes of successful LZK degradation by lzk-IN-1?
A3: Successful degradation of LZK should lead to a significant reduction in the total LZK protein levels within the cell. This can be observed through techniques like Western blotting.[2] A downstream consequence of LZK degradation would be the suppression of the JNK signaling pathway, which can be monitored by measuring the phosphorylation levels of JNK.[2]
Q4: How quickly should I expect to see LZK degradation after treating cells with lzk-IN-1?
A4: The kinetics of degradation can vary between different PROTACs and cell lines. For a similar, more potent LZK-targeting PROTAC, degradation was observed as early as 1 hour and persisted for up to 24 hours.[2] It is recommended to perform a time-course experiment to determine the optimal degradation window in your specific experimental setup.
Troubleshooting Guide: Lack of LZK Degradation
One of the most common issues encountered is the lack of observable LZK degradation after treatment with lzk-IN-1. This guide provides a step-by-step approach to troubleshoot this problem.
Problem: No significant reduction in LZK protein levels observed via Western blot after lzk-IN-1 treatment.
Below is a decision tree to guide your troubleshooting process, followed by detailed explanations for each potential cause and solution.
Potential Cause: Compound Integrity and Concentration
-
Issue: The lzk-IN-1 compound may have degraded, or the concentration used might be suboptimal. PROTACs can exhibit a "hook effect," where concentrations that are too high can be less effective at inducing degradation than lower concentrations.[5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either LZK or the E3 ligase, rather than the productive ternary complex required for degradation.[5]
-
Solution:
-
Compound Integrity: Use a fresh stock of lzk-IN-1. If possible, verify the compound's integrity through analytical methods like LC-MS.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of lzk-IN-1 concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for LZK degradation and to assess for a potential hook effect.[5]
-
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 10 µM | A broad range is crucial to identify the optimal degradation concentration and the hook effect. |
| Incubation Time | 1 - 48 hours | Degradation can be time-dependent; a time-course experiment is recommended.[2] |
Potential Cause: Experimental Protocol
-
Issue: The experimental conditions may not be optimal for lzk-IN-1 activity.
-
Solution:
-
Incubation Time: As mentioned, degradation is a dynamic process. A single time point may not capture the maximal degradation (Dmax).[6] Perform a time-course experiment (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal incubation time.[2]
-
Cell Health and Confluency: Ensure that the cells are healthy and within a consistent passage number. Cell confluency can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[5] Standardize your cell seeding density.
-
Potential Cause: Cellular System
-
Issue: The chosen cell line may not be suitable for lzk-IN-1-mediated degradation.
-
Solution:
-
E3 Ligase Expression: lzk-IN-1 requires a specific E3 ligase to function. If the chosen cell line has low expression levels of the necessary E3 ligase, degradation will be inefficient.[5] Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the lzk-IN-1 design) in your cell line via Western blot or qPCR.
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[7] If target engagement is not occurring, consider using a different cell line or permeabilization techniques if compatible with your downstream analysis.
-
Target Protein Stability: The natural half-life of the target protein can influence the observable degradation.[8] If LZK has a very rapid turnover rate in your cell line, the effect of the degrader might be masked.
-
Potential Cause: Detection Method
-
Issue: The method used to detect LZK protein levels may not be sensitive or specific enough.
-
Solution:
-
Antibody Validation: Ensure that the primary antibody used for Western blotting is specific for LZK and provides a strong, clear signal. Validate the antibody using positive and negative controls (e.g., cells with known high and low LZK expression, or LZK knockout/knockdown cells).
-
Western Blot Optimization: Optimize your Western blot protocol. This includes ensuring complete protein transfer to the membrane, using an appropriate blocking buffer, and optimizing primary and secondary antibody concentrations and incubation times.[9][10] For low abundance proteins, consider using signal amplification techniques.
-
Experimental Protocols
Key Experiment: Western Blot for LZK Degradation
This protocol outlines the general steps to assess LZK protein levels following treatment with lzk-IN-1.
1. Cell Lysis:
-
After treating cells with lzk-IN-1 for the desired time and concentration, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LZK overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).
Data Analysis:
-
Quantify the band intensities for LZK and the housekeeping protein using densitometry software.
-
Normalize the LZK signal to the housekeeping protein signal for each sample.
-
Calculate the percentage of LZK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the lzk-IN-1 concentration to generate a dose-response curve and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Technical Support Center: lzk-IN-1 Off-Target Effects Assessment
Disclaimer: Publicly available information on a compound specifically named "lzk-IN-1" is limited. However, the closely related and well-documented inhibitor, DLK-IN-1 , which targets the Dual Leucine Zipper Kinase (DLK), a kinase highly homologous to Leucine Zipper Kinase (LZK), offers a valuable case study for assessing off-target effects. This guide will use data available for DLK-IN-1 to address common questions and troubleshooting scenarios relevant to researchers working with selective LZK/DLK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of selective LZK/DLK inhibitors like DLK-IN-1?
A1: While designed for high potency against its primary target, cross-reactivity with other kinases can occur, especially at higher concentrations. For DLK-IN-1, a known off-target profile has been established through kinase screening panels. At a concentration of 1 µM, which is significantly higher than its inhibitory constant (Ki) for DLK (3 nM), DLK-IN-1 has been shown to inhibit several other kinases by 50% or more.[1][2]
Q2: How can I determine if an unexpected cellular phenotype is due to an off-target effect?
A2: This is a critical experimental question. A multi-step approach is recommended:
-
Dose-Response Analysis: Correlate the inhibitor concentration required to elicit the unexpected phenotype with the IC50 or Ki values for both the intended target (LZK/DLK) and known off-targets. If the phenotype only appears at concentrations well above the on-target IC50, an off-target effect is likely.
-
Use of a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor of the same target. If this second inhibitor does not produce the same phenotype at equipotent on-target concentrations, the original observation is likely due to an off-target effect of the first compound.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR to reduce the expression of the intended target. If the phenotype is not replicated in the target-depleted cells, it suggests the inhibitor is acting through a different pathway.
-
Off-Target Phenocopy: If a prominent off-target is known (e.g., Flt3 for DLK-IN-1), use a selective inhibitor for that off-target to see if it reproduces the unexpected phenotype.
Q3: What is the recommended experimental workflow for assessing the off-target profile of a new LZK inhibitor?
A3: A tiered approach is most effective, starting with broad screening and moving to more focused cellular and in vivo assays. The workflow generally includes in vitro kinase profiling, cellular target engagement and pathway analysis, and in vivo safety pharmacology studies.
Troubleshooting Guides
Problem 1: Inconsistent results in cellular viability assays.
-
Possible Cause: The observed effect may be due to a combination of on-target and off-target effects that vary with cell line-specific expression levels of different kinases.
-
Troubleshooting Steps:
-
Characterize Kinase Expression: Perform proteomic or transcriptomic analysis on your cell lines to understand the relative expression levels of LZK/DLK and known off-target kinases.
-
Correlate with IC50 Values: Compare the cellular IC50 for viability with the biochemical IC50 values for the on-target and off-target kinases.
-
Control for General Toxicity: Include a counter-screen with a cell line known to be insensitive to LZK/DLK inhibition to assess general cytotoxicity.
-
Problem 2: The inhibitor shows efficacy in vitro but has no effect in our animal model.
-
Possible Cause: Poor pharmacokinetic (PK) or pharmacodynamic (PD) properties of the inhibitor in vivo.
-
Troubleshooting Steps:
-
Assess Brain Penetrance: For neurodegenerative disease models, it is crucial to determine if the compound crosses the blood-brain barrier.[1]
-
Measure Target Engagement: After dosing, collect tissue samples (e.g., brain, tumor) and measure the phosphorylation of a downstream substrate of LZK/DLK, such as c-Jun, to confirm that the inhibitor is reaching its target and is active.[1]
-
Conduct PK Studies: Analyze plasma and tissue concentrations of the inhibitor over time to ensure that exposures are within the therapeutic range predicted by in vitro studies.
-
Data Presentation
Table 1: Kinase Selectivity Profile of DLK-IN-1
This table summarizes the known inhibitory activity of DLK-IN-1 against its primary target and key off-targets identified in a broad kinase screen.
| Kinase Target | Ki (nM) | % Inhibition at 1 µM |
| DLK (MAP3K12) | 3 | >99% |
| Flt3 | >50% | |
| PAK4 | >50% | |
| STK33 | >50% | |
| TrkA | >50% |
Data compiled from publicly available sources for DLK-IN-1.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a standard method for determining the IC50 of an inhibitor against a panel of kinases.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (at the Km concentration for each kinase) in a kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., lzk-IN-1) at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of 33P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This method assesses whether the inhibitor engages and blocks the kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the LZK inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., phospho-c-Jun).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Mandatory Visualizations
Caption: The LZK signaling pathway and the point of inhibition by lzk-IN-1.
Caption: Experimental workflow for assessing inhibitor off-target effects.
Caption: Decision tree for troubleshooting on-target vs. off-target effects.
References
Technical Support Center: Optimizing Specificity of Protac lzk-IN-1
Welcome to the technical support center for the Leucine Zipper-bearing Kinase (LZK) targeting PROTAC, lzk-IN-1 (also known as PROTAC-21A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target binding and ensuring the specific degradation of LZK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Protac lzk-IN-1?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Leucine Zipper-bearing Kinase (LZK), a protein implicated in the progression of head and neck squamous cell carcinoma (HNSCC). It consists of a ligand that binds to LZK and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing LZK and VHL into close proximity, lzk-IN-1 facilitates the ubiquitination of LZK, marking it for degradation by the proteasome.[2] This targeted degradation approach aims to reduce the levels of LZK protein, thereby inhibiting its downstream signaling pathways, such as the JNK pathway.[1][3]
Q2: What are the potential sources of off-target effects with lzk-IN-1?
A2: Off-target effects for PROTACs like lzk-IN-1 can be categorized as follows:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than LZK. This can occur if the LZK-binding moiety has affinity for other kinases or if the ternary complex (LZK-lzk-IN-1-VHL) forms with other proteins.[4][5]
-
Degradation-independent off-targets: The lzk-IN-1 molecule itself, independent of its degradation activity, could have pharmacological effects. These might be caused by the binding of its components to other cellular proteins.[6]
-
Pathway-related effects: The intended degradation of LZK will lead to downstream effects on signaling pathways it regulates. While this is the intended on-target effect, it's crucial to distinguish these from unintended pathway modulation.[3]
Q3: How can I minimize and troubleshoot off-target binding of lzk-IN-1?
A3: Minimizing off-target effects is critical for obtaining reliable experimental data. Key strategies include careful dose-response studies, the use of appropriate controls, and thorough off-target profiling. The following troubleshooting guide provides detailed steps to address common issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype | Off-target protein degradation: lzk-IN-1 may be degrading proteins other than LZK. | 1. Titrate Concentration: Determine the minimal effective concentration that induces LZK degradation without significant side effects. 2. Proteomics Analysis: Perform quantitative mass spectrometry to identify unintended degraded proteins. 3. Use Inactive Controls: Compare results with a non-degrading control molecule. |
| Degradation-independent pharmacology: The warhead or E3 ligase ligand may have off-target activities. | 1. Test with Warhead Alone: Treat cells with the LZK inhibitor part of the PROTAC to see if it recapitulates the phenotype. 2. Use Non-Degrading Control: A control PROTAC with a mutated VHL ligand can help differentiate between binding and degradation effects. | |
| Inconsistent LZK degradation | PROTAC instability: lzk-IN-1 may be unstable in the experimental conditions. | Stability Assay: Assess the stability of lzk-IN-1 in your cell culture medium over time using LC-MS. |
| "Hook Effect": At very high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes.[2] | Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range and avoid the hook effect. | |
| Observed phenotype does not correlate with LZK degradation | On-target downstream effect: The phenotype may be a true consequence of LZK degradation. | Washout Experiment: Remove lzk-IN-1 from the culture and monitor if both LZK levels and the phenotype revert to baseline. |
| Slow onset of degradation: The kinetics of degradation may be slower than anticipated. | Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration of treatment for maximal LZK degradation. |
Quantitative Data Summary
| Compound | Target | E3 Ligase Ligand | Effective Degradation Concentration | Effect on HNSCC Viability | Reference |
| lzk-IN-1 (PROTAC-21A) | LZK (MAP3K13) | VHL | Complete degradation at 1 µM | Significant reduction in clonogenic growth at 1 µM | [1] |
| PROTAC 17 | LZK (MAP3K13) | VHL | Potent degradation at 250 nM | Suppression of viability at 500 nM | [1] |
Key Experimental Protocols
Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Objective: To identify and quantify unintended protein degradation induced by lzk-IN-1.
Methodology:
-
Cell Treatment: Culture HNSCC cells (e.g., CAL33) and treat with lzk-IN-1 at its effective concentration (e.g., 1 µM) and a vehicle control (DMSO) for 24 hours. Include an inactive control PROTAC if available.
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Peptide Labeling (e.g., TMT): Label peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify peptides.
-
Data Analysis: Use proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify proteins and quantify their relative abundance across different treatment groups.[7] Proteins significantly downregulated in the lzk-IN-1 treated group compared to controls are potential off-targets.
Washout Experiment
Objective: To confirm that the observed biological effect is due to the degradation of LZK.
Methodology:
-
Initial Treatment: Treat cells with lzk-IN-1 at the optimal concentration for 24 hours to induce LZK degradation.
-
Washout: Remove the medium containing lzk-IN-1. Wash the cells three times with sterile PBS.
-
Recovery: Add fresh, compound-free medium to the cells.
-
Time-Course Analysis: Harvest cells at different time points after washout (e.g., 0, 8, 16, 24, 48 hours).
-
Analysis: Analyze LZK protein levels by Western blot and assess the reversal of the biological phenotype of interest at each time point.
Inactive Control Synthesis and Use
Objective: To differentiate between degradation-dependent and degradation-independent effects.
Methodology:
-
Synthesis of Inactive Control: Synthesize a control molecule that is structurally identical to lzk-IN-1 but contains a modification that prevents it from binding to the VHL E3 ligase. This is often achieved by epimerizing a key stereocenter in the VHL ligand.
-
Experimental Use: In all experiments, include a treatment group with the inactive control at the same concentration as lzk-IN-1.
-
Data Interpretation: If a phenotype is observed with lzk-IN-1 but not with the inactive control, it is likely due to LZK degradation. If the phenotype is observed with both, it may be a degradation-independent off-target effect of the LZK-binding moiety.
Visualizations
Caption: Mechanism of lzk-IN-1 mediated LZK degradation.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: LZK signaling cascade and the point of intervention by lzk-IN-1.
References
- 1. lifesensors.com [lifesensors.com]
- 2. scispace.com [scispace.com]
- 3. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Protac lzk-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Protac lzk-IN-1 and related LZK-targeting PROTACs. The information is tailored to address common challenges, particularly concerning cell permeability and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Leucine Zipper Kinase (LZK), also known as MAP3K13.[1] LZK is a protein kinase that has been identified as a promising therapeutic target in head and neck squamous cell carcinoma (HNSCC).[2]
Q2: How does this compound work?
This compound is a heterobifunctional molecule. It consists of a ligand that binds to LZK and another ligand that recruits an E3 ubiquitin ligase. By bringing LZK and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of LZK, marking it for degradation by the proteasome.[2] The LZK-targeting PROTACs described in the literature, such as PROTAC-21A and the more potent PROTAC 17, recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
Q3: What are the known challenges with this compound?
A primary challenge reported for LZK-targeting PROTACs is their low cell permeability.[2] This is a common issue for many PROTACs due to their high molecular weight and physicochemical properties, which can be outside the typical range for good membrane permeability.[3]
Q4: What are the downstream effects of LZK degradation by this compound?
LZK is a component of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Specifically, LZK can phosphorylate and activate MKK4 and MKK7, which in turn phosphorylate and activate JNK.[5] Therefore, degradation of LZK is expected to lead to reduced JNK signaling.[2]
Troubleshooting Guide
Issue 1: No or low degradation of LZK observed in my cell-based assay.
Possible Causes and Solutions:
-
Low Cell Permeability: This is a known issue with LZK-targeting PROTACs.
-
Increase Incubation Time: If you are treating for a short period, try extending the incubation time (e.g., 24, 48, or even 72 hours) to allow more time for the compound to accumulate in the cells.
-
Increase Concentration: While being mindful of potential toxicity, a higher concentration of the PROTAC may be necessary to achieve a sufficient intracellular concentration for target degradation. Refer to the provided quantitative data for effective concentration ranges of similar compounds.
-
Use a Different Cell Line: Permeability can be cell-line dependent. If possible, test in a different HNSCC cell line or a cell line known to be more permeable to PROTACs.
-
Optimize Assay Conditions: For assays like the Caco-2, optimizing buffer conditions, for instance by adding a low concentration of BSA, may improve recovery and provide more accurate permeability data.[6]
-
-
Compound Instability:
-
Freshly Prepare Solutions: Prepare fresh working solutions of the PROTAC from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Check for Precipitate: Before adding to your cells, inspect the final dilution in the cell culture medium for any signs of precipitation.
-
-
Suboptimal E3 Ligase Expression:
-
Confirm VHL Expression: The activity of lzk-IN-1 is dependent on the presence of its E3 ligase, VHL. Confirm that your cell line expresses sufficient levels of VHL. You can check this by Western blot or by consulting cell line databases.
-
-
Issues with Western Blot Protocol:
-
Antibody Quality: Ensure your primary antibody against LZK is validated for Western blotting and is used at the recommended dilution.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent degradation of LZK after cell lysis.
-
Issue 2: High variability in experimental results.
Possible Causes and Solutions:
-
Inconsistent Cell Health:
-
Cell Confluency: Ensure you are seeding and treating cells at a consistent confluency for each experiment. Over-confluent or under-confluent cells can respond differently.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
-
Inaccurate Compound Concentration:
-
Proper Solubilization: Ensure the PROTAC is fully dissolved in DMSO before preparing your working dilutions.
-
Accurate Pipetting: Use calibrated pipettes for preparing your serial dilutions.
-
-
Edge Effects in Multi-well Plates:
-
Avoid Outer Wells: When using 96-well plates for viability or degradation assays, avoid using the outer wells as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
-
Quantitative Data
The following tables summarize the reported activity of well-characterized LZK-targeting PROTACs. Note that "lzk-IN-1" is likely a synonym or a closely related analog to these compounds.
Table 1: Degradation Potency of LZK PROTACs
| Compound | Cell Line | Degradation Concentration | Incubation Time | Reference |
| PROTAC 17 | CAL33 | 250 nM | 24 hours | [2] |
| PROTAC-21A | CAL33 | 500 nM | 24 hours | [2] |
Table 2: Anti-proliferative Activity of LZK PROTACs
| Compound | Cell Line | IC50 (Viability) | Incubation Time | Reference |
| PROTAC 17 | HNSCC cells | 500 nM | Not Specified | [2] |
| Cisplatin (for comparison) | HN30 (HNSCC) | 3.7 µM | 72 hours | [7] |
Experimental Protocols
Protocol 1: Western Blot for LZK Degradation
This protocol is adapted from methodologies used for LZK-targeting PROTACs.[2]
-
Cell Seeding: Seed CAL33 cells (or another suitable HNSCC cell line) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of the LZK PROTAC in DMSO. On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium in the wells with the medium containing the PROTAC dilutions. Incubate for 24 hours at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LZK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH) as per the manufacturer's recommendation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for assessing the passive permeability of PROTACs.[8]
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) in an organic solvent. Allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) at a concentration of 10 µM.
-
Assay Setup:
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells of a 96-well plate with the same buffer.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for 5-16 hours.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing PROTAC Linkers for LZK Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Proteolysis-Targeting Chimeras (PROTACs) for the degradation of Leucine-zipper and sterile-alpha motif kinase (LZK).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC targeting LZK?
The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (LZK) and the ligand binding to an E3 ubiquitin ligase. Its primary role is not merely to connect these two ends, but to orient them in a way that facilitates the formation of a stable and productive ternary complex (LZK-PROTAC-E3 ligase). This complex is essential for the subsequent ubiquitination of LZK and its degradation by the proteasome. The length, composition, and attachment points of the linker significantly influence the efficacy and selectivity of the PROTAC.
Q2: What are the most common E3 ligases recruited to degrade LZK, and how does this choice affect linker design?
The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase is critical as it dictates the required E3 ligand (e.g., lenalidomide (B1683929) for CRBN, or a derivative of the VHL ligand for VHL). This choice directly impacts linker design because the exit vector of the E3 ligand must be compatible with the linker's attachment point. Furthermore, the surface topology of the chosen E3 ligase and LZK will determine the optimal linker length and geometry needed to form a stable ternary complex.
Q3: What initial linker lengths and types are recommended for a new LZK PROTAC campaign?
For a new PROTAC campaign targeting LZK, it is advisable to start with a small library of linkers varying in length and composition. A common starting point is to use PEG-based or alkyl chains. A typical initial set might include linkers with 3 to 6 PEG units or alkyl chains of 8 to 12 atoms. This allows for the exploration of the spatial requirements for ternary complex formation. It is also beneficial to test different attachment points on both the LZK binder and the E3 ligase ligand, if synthetically feasible.
Q4: How can I confirm that my PROTAC is forming a ternary complex with LZK and the E3 ligase?
Several biophysical techniques can be used to confirm the formation of the LZK-PROTAC-E3 ligase ternary complex. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays. These methods can provide quantitative data on the binding affinities and kinetics of the complex, which is crucial for understanding the structure-activity relationship of the linker.
Q5: What is the "hook effect" and how can it be mitigated in LZK PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-LZK or PROTAC-E3 ligase) that do not lead to productive ternary complex formation, thus inhibiting the degradation process. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to observe the hook effect. If a significant hook effect is observed, it may indicate that the linker design could be further optimized to favor ternary complex formation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No LZK Degradation Observed | 1. Poor ternary complex formation. 2. Ineffective ubiquitination of LZK. 3. Low cell permeability of the PROTAC. | 1. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl). Test different attachment points on the LZK and E3 ligands. 2. Confirm ternary complex formation using biophysical assays (e.g., SPR, FRET). 3. Perform a ubiquitination assay to see if LZK is being ubiquitinated in the presence of the PROTAC. 4. Assess cell permeability using a cellular thermal shift assay (CETSA) or LC-MS/MS analysis of cell lysates. |
| High DC50 Value (Low Potency) | 1. Suboptimal linker length or rigidity. 2. Weak binding to either LZK or the E3 ligase. 3. Poor cooperativity in the ternary complex. | 1. Systematically vary the linker length to find the optimal distance for ternary complex formation. 2. Introduce rigidity into the linker (e.g., using cyclic structures) to pre-organize the PROTAC for binding. 3. Confirm the binding affinities of the individual ligands to their respective proteins. 4. Measure the cooperativity of ternary complex formation using biophysical methods. |
| Incomplete Degradation (Low Dmax) | 1. Rapid synthesis of new LZK protein. 2. PROTAC instability or metabolism. 3. Formation of non-productive ternary complexes. | 1. Measure the synthesis rate of LZK using cycloheximide (B1669411) chase experiments. 2. Assess the stability of the PROTAC in cell culture medium and cell lysates using LC-MS/MS. 3. Re-evaluate the linker design to disfavor non-productive binding modes. Consider altering the E3 ligase ligand. |
| Significant "Hook Effect" | High concentrations of PROTAC are leading to the formation of binary complexes instead of the productive ternary complex. | This is inherent to PROTACs, but a very pronounced hook effect can indicate that the linker could be improved to better facilitate ternary complex formation. Focus on the dose-response to find the optimal concentration. Further linker optimization may reduce the severity of the effect. |
Experimental Protocols
Western Blot for LZK Degradation
Objective: To quantify the extent of LZK degradation in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line endogenously expressing LZK) and allow them to adhere overnight. Treat the cells with a range of concentrations of the LZK PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for LZK overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the LZK band intensity to the loading control. Calculate the percentage of LZK degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Methodology:
-
Immobilization: Immobilize biotinylated LZK onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the E3 ligase (e.g., CRBN-DDB1) over the sensor surface in the presence and absence of the PROTAC.
-
Data Acquisition: Measure the association and dissociation rates of the E3 ligase binding to the LZK-PROTAC complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD) and to calculate the cooperativity of the ternary complex.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC facilitates the ubiquitination of LZK.
Methodology:
-
Reaction Mixture: Set up a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the E3 ligase complex, recombinant LZK, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an anti-LZK antibody to detect higher molecular weight bands corresponding to ubiquitinated LZK.
Visualizations
Caption: Workflow for optimizing an LZK-targeting PROTAC linker.
Caption: Troubleshooting decision tree for lack of LZK degradation.
Caption: Simplified hypothetical signaling pathway involving LZK.
Technical Support Center: SB203580 and its Inactive Control SB202474
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the p38 MAPK inhibitor, SB203580, and its structurally related inactive control compound, SB202474. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are SB203580 and SB202474, and what are their primary uses in research?
A1: SB203580 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site.[2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][] Therefore, SB203580 is widely used to investigate the physiological and pathological roles of this pathway in processes like inflammation, apoptosis, cell cycle regulation, and cell differentiation.[][4]
SB202474 is a close structural analog of SB203580 that does not inhibit p38 MAPK activity and is widely used as a negative control in experiments.[5][6][7] Using SB202474 alongside SB203580 allows researchers to distinguish the specific effects of p38 MAPK inhibition from any potential off-target or non-specific effects of the chemical scaffold.[7]
Q2: What are the recommended working concentrations and stock solution preparations for these compounds?
A2: For most cell-based assays, SB203580 is effective in the concentration range of 1-10 µM.[1][5] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific model system.
-
Stock Solution Preparation: Both SB203580 and SB202474 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-25 mM).[8][9] For a 10 mM stock of SB203580 (MW: 377.44), you would resuspend 5 mg of the inhibitor in 1.32 ml of DMSO.[9] Stock solutions should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[9]
Q3: How selective is SB203580? Are there known off-target effects?
A3: SB203580 is considered a selective inhibitor for p38α and p38β MAPK isoforms.[8][10] However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. For instance, at concentrations greater than 20 µM, SB203580 has been reported to induce the activation of Raf-1.[1][5] Some studies have also shown that at concentrations of 5-10 µM, it can enhance the phosphorylation of ERK1/2 and JNK, especially in certain cell types.[9] It is also known to inhibit the phosphorylation and activation of Protein Kinase B (PKB/Akt) independently of p38 MAPK.[1] Due to these potential off-target effects, using the lowest effective concentration and including the inactive control SB202474 are crucial for robust experimental design.
Data Presentation
The following table summarizes the inhibitory activity of SB203580 and the lack thereof for SB202474.
| Compound | Target | IC50 Value | Reference |
| SB203580 | p38α (SAPK2a) | 50 nM | [8][10] |
| p38β (SAPK2b) | 500 nM | [8][10] | |
| PKB/Akt | 3-5 µM | [11] | |
| c-Raf | ~2 µM (in vitro) | [12] | |
| SB202474 | p38 MAPK | Inactive | [5][6][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream p38 MAPK Signaling
This protocol describes how to assess the inhibitory effect of SB203580 on the p38 MAPK pathway by measuring the phosphorylation of a key downstream substrate, MAPKAPK-2.
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with SB203580 (e.g., at 1 µM, 5 µM, and 10 µM) and SB202474 (at 10 µM) for 1-2 hours.[9] Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells.
-
Stimulation: Induce the p38 MAPK pathway by treating the cells with a known activator, such as UV radiation, sorbitol, or anisomycin, for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli buffer, and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-MAPKAPK-2 (e.g., Thr334 or Thr222).[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[13]
-
Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total MAPKAPK-2 or a housekeeping protein like GAPDH.[13]
Troubleshooting Guides
Problem 1: No inhibition of the downstream target is observed after SB203580 treatment in my cell-based assay.
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Verify the concentration of your stock solution.[1] |
| Inhibitor Instability | Prepare fresh dilutions of SB203580 from a frozen aliquot for each experiment. Solutions of SB202474 are known to be unstable and should always be prepared fresh.[16] |
| Suboptimal Stimulation | Ensure that your stimulus (e.g., sorbitol, UV) is effectively activating the p38 MAPK pathway in your control cells. |
| Cell Permeability Issues | While SB203580 is cell-permeable, permeability can vary between cell lines. You may need to increase the incubation time or concentration. |
Problem 2: The inactive control, SB202474, shows a biological effect in my experiment.
| Possible Cause | Recommended Solution |
| High Concentration Effects | Some studies have shown that SB202474 can have effects at high concentrations (e.g., 30 µM).[11] Ensure you are using it at a concentration equivalent to the effective dose of SB203580. |
| Off-target Effects of the Scaffold | The observed effect might be a true off-target effect of the pyridinyl imidazole (B134444) scaffold, independent of p38 MAPK inhibition. This is valuable information. Consider using a structurally different p38 MAPK inhibitor to confirm that the effect of SB203580 is on-target. |
| Compound Purity | Ensure the purity of both SB203580 and SB202474. Impurities could lead to unexpected biological activity. |
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB203580.
Caption: A troubleshooting workflow for experiments where SB203580 shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Phospho-MAPKAPK-2 (Thr222) (9A7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Managing lzk-IN-1 Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with the kinase inhibitor lzk-IN-1.
Frequently Asked Questions (FAQs)
Q1: Why is my lzk-IN-1 precipitating out of solution?
A1: Precipitation of small molecule kinase inhibitors like lzk-IN-1 is a common issue often attributed to their low aqueous solubility. These compounds are typically designed to be lipophilic to effectively cross cell membranes and bind to the ATP-binding pocket of their target kinase. When a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into an aqueous buffer for an experiment, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.
Q2: What is the recommended solvent for preparing lzk-IN-1 stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of lzk-IN-1 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a dry solvent, as moisture can decrease the solubility of the compound and promote degradation.
Q3: How should I store my lzk-IN-1 stock solution to prevent precipitation and degradation?
A3: To maintain the stability and solubility of your lzk-IN-1 stock solution, it is recommended to:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Ensure the vials are tightly sealed to prevent moisture absorption.
-
Protect the solution from light, especially if the compound is known to be light-sensitive.
Q4: Can the pH of my aqueous buffer affect lzk-IN-1 solubility?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of kinase inhibitors, particularly those with ionizable functional groups. For weakly basic compounds, a lower pH can increase protonation and enhance solubility. Conversely, for weakly acidic compounds, a higher pH may improve solubility. It is advisable to test the solubility of lzk-IN-1 in a range of pH values if your experimental system permits.
Q5: Are there any additives I can use to improve the solubility of lzk-IN-1 in my assay?
A5: Several additives, often referred to as solubility enhancers, can be used to improve the solubility of lzk-IN-1 in aqueous solutions. These include:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help keep the compound in solution.[1]
-
Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), may improve solubility.[1]
-
Serum Proteins: In cell culture media, proteins like albumin can bind to the inhibitor and help maintain its solubility.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
This is the most common precipitation issue, occurring when the kinetic solubility of lzk-IN-1 is exceeded.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Final concentration is too high | 1. Lower the final concentration of lzk-IN-1 in your assay. 2. Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[1] | The solution remains clear after dilution. |
| Rapid change in solvent polarity | 1. Perform a stepwise dilution, first into an intermediate solvent (e.g., 100% ethanol) before diluting into the final aqueous buffer. 2. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. | No visible precipitate forms during the dilution process. |
| Suboptimal buffer conditions | 1. If compatible with your assay, try a different buffer system. 2. Adjust the pH of your buffer. 3. Add a surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., 1% ethanol) to the aqueous buffer.[1] | The compound remains soluble in the modified buffer. |
| Low temperature of the aqueous buffer | 1. Warm the aqueous buffer to the experimental temperature before adding the lzk-IN-1 stock solution. | The solution does not become cloudy upon addition of the inhibitor. |
Issue 2: Solution becomes cloudy over time during the experiment.
This indicates that the compound is slowly precipitating out of solution.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Temperature fluctuations | 1. Maintain a constant temperature throughout the experiment.[1] 2. Ensure all solutions and plates are equilibrated to the experimental temperature before starting. | The solution remains clear for the duration of the experiment. |
| Interaction with other assay components | 1. Run a control experiment with lzk-IN-1 in the assay buffer without other components (e.g., proteins, cells) to see if precipitation still occurs. 2. If precipitation is specific to the complete assay, consider if any components could be destabilizing the inhibitor. | The solution remains clear in the control experiment. |
| Compound degradation | 1. Prepare fresh dilutions of lzk-IN-1 from a frozen stock for each experiment.[1] 2. Perform a stability study in your assay buffer to determine the rate of degradation.[1] | Freshly prepared solutions do not show time-dependent precipitation. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of lzk-IN-1
This protocol provides a method to estimate the kinetic solubility of lzk-IN-1 in a specific aqueous buffer.
Materials:
-
lzk-IN-1
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering or turbidity (nephelometer or spectrophotometer at ~620 nm)
Procedure:
-
Prepare lzk-IN-1 Stock Solution: Prepare a 10 mM stock solution of lzk-IN-1 in anhydrous DMSO.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the lzk-IN-1 stock solution in DMSO.
-
Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the clear bottom plate containing the aqueous buffer. The final volume in each well should be consistent (e.g., 200 µL).
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.[1]
-
Measurement: Measure the light scattering or absorbance at 620 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of lzk-IN-1 that does not show a significant increase in light scattering or absorbance compared to the buffer-only control.
Protocol 2: Short-Term Stability Assessment of lzk-IN-1
This protocol assesses the stability of lzk-IN-1 in your experimental buffer over a typical experiment duration.
Materials:
-
10 mM lzk-IN-1 stock solution in DMSO
-
Assay buffer of interest
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Test Solution: Dilute the lzk-IN-1 stock solution to a final working concentration (e.g., 10 µM) in your assay buffer.
-
Initial Analysis (T=0): Immediately analyze a sample of the test solution using HPLC-UV or LC-MS/MS to determine the initial peak area of lzk-IN-1.[1]
-
Incubation: Store the remaining solution under your experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take another sample and analyze it by HPLC-UV or LC-MS/MS.[1]
-
Data Analysis: Compare the peak area of lzk-IN-1 at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.
Visualizations
Caption: Simplified JNK signaling pathway showing the inhibitory action of lzk-IN-1 on LZK (a MAP3K).
Caption: Experimental workflow for determining the kinetic solubility of lzk-IN-1.
Caption: Troubleshooting logic for addressing lzk-IN-1 precipitation.
References
interpreting unexpected results with Protac lzk-IN-1
Welcome to the technical support center for Protac lzk-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting experiments involving this novel LZK-targeting PROTAC.
FAQs: Frequently Asked Questions
Q1: What is the mechanism of action for this compound?
This compound, also known as Compound 21A or PROTAC LZK degrader 1, is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Leucine Zipper Kinase (LZK), which is encoded by the MAP3K13 gene.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the LZK protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (LZK protein - lzk-IN-1 - E3 ligase) facilitates the ubiquitination of LZK, marking it for degradation by the proteasome. This degradation leads to the downstream inhibition of pathways involving p53 and c-MYC, which can reduce the viability of cancer cell lines, such as in head and neck squamous cell carcinoma (HNSCC).[1][2][3]
Q2: What is the expected downstream signaling pathway of LZK degradation by lzk-IN-1?
Leucine Zipper Kinase (LZK) is a member of the mixed-lineage kinase (MLK) family and functions as a MAP kinase kinase kinase (MAPKKK).[4] It is involved in the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Upon degradation of LZK by lzk-IN-1, a disruption in this signaling cascade is expected.
Q3: What is the recommended starting concentration for lzk-IN-1?
Based on available data for a similar LZK-targeting PROTAC, a concentration of 10 μM has been shown to be effective in promoting LZK degradation in HNSCC cell lines.[1][2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: No or low degradation of LZK protein observed.
If you are not observing the expected degradation of LZK after treatment with lzk-IN-1, there are several potential causes to investigate. Follow this troubleshooting workflow:
| Potential Cause | Recommended Action |
| 1. lzk-IN-1 Integrity/Concentration | - Confirm the correct dilution of your stock solution. - Verify the integrity of the compound; consider obtaining a fresh batch. |
| 2. Cell Health/E3 Ligase Expression | - Ensure cells are healthy and within a low passage number. - Confirm expression of the relevant E3 ligase in your cell line via Western Blot or qPCR. |
| 3. Experimental Protocol | - Optimize incubation time (e.g., 6, 12, 24, 48 hours). - Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 20 µM). |
| 4. Ternary Complex Formation | - Perform a co-immunoprecipitation (Co-IP) experiment to pull down LZK and blot for the E3 ligase. - Consider biophysical assays like FRET or SPR to confirm ternary complex formation. |
| 5. LZK Ubiquitination | - Perform an in-vitro or in-cell ubiquitination assay. Immunoprecipitate LZK and blot for ubiquitin. |
Issue 2: "Hook Effect" Observed - Decreased degradation at high concentrations.
The "hook effect" is a common phenomenon with PROTACs where increasing concentrations beyond an optimal point lead to reduced degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (lzk-IN-1 with either LZK or the E3 ligase) rather than the productive ternary complex.
| Troubleshooting Step | Expected Outcome |
| 1. Perform a Wide Dose-Response Experiment | You should observe a bell-shaped curve for LZK degradation, with maximal degradation at an optimal concentration and reduced degradation at higher concentrations. |
| 2. Titrate to Lower Concentrations | Identify the optimal concentration range for maximal degradation and use this for future experiments. |
| 3. Biophysical Confirmation (Optional) | Assays like TR-FRET or SPR can directly measure ternary complex formation and will show a decrease at high PROTAC concentrations, confirming the hook effect. |
Issue 3: Off-Target Effects Observed.
If you observe changes in the levels of proteins other than LZK, it is important to determine if these are due to off-target degradation by lzk-IN-1 or downstream effects of LZK degradation.
| Potential Cause | Recommended Action |
| 1. Off-Target Binding of lzk-IN-1 | - Perform a proteomics study (e.g., SILAC or TMT-based mass spectrometry) to identify all proteins that are degraded upon treatment with lzk-IN-1. - Use a negative control, such as an epimer of lzk-IN-1 that does not bind to the E3 ligase, to distinguish between targeted degradation and other effects. |
| 2. Downstream Effects of LZK Degradation | - Perform a time-course experiment. Changes in LZK levels should precede changes in the levels of downstream effector proteins. - Consult the literature for known downstream targets of the LZK signaling pathway. |
Experimental Protocols
Western Blotting for LZK Degradation
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density. The following day, treat the cells with a range of lzk-IN-1 concentrations (e.g., 1 nM to 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LZK overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of lzk-IN-1 or a vehicle control for a shorter time period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against LZK or the E3 ligase overnight at 4°C. The next day, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting, probing for LZK, the E3 ligase, and a negative control. An increased signal for the E3 ligase in the LZK immunoprecipitation from lzk-IN-1 treated cells would indicate ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating E3 Ligase Engagement of LZK-IN-1
Welcome to the technical support center for LZK-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully validating the E3 ligase engagement and target degradation of LZK-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is LZK-IN-1 and what is its mechanism of action?
A1: LZK-IN-1 is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of Leucine Zipper Kinase (LZK), also known as MAP3K13. It functions by simultaneously binding to LZK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of LZK, marking it for degradation by the proteasome.
Q2: Which E3 ligase does LZK-IN-1 recruit?
A2: LZK-IN-1 recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This is a critical component of its mechanism to induce the degradation of the LZK protein.
Q3: What are the expected outcomes of successful LZK-IN-1 treatment in cells?
A3: Successful treatment with LZK-IN-1 should result in a dose- and time-dependent decrease in the total cellular levels of LZK protein. This can lead to the inhibition of downstream signaling pathways, such as the JNK pathway, and potentially affect cell viability and proliferation in cancer cell lines where LZK is a driver oncogene.[1]
Q4: What are the key assays to validate the engagement of LZK-IN-1 with the VHL E3 ligase?
A4: Key assays include co-immunoprecipitation (Co-IP) of LZK with VHL in the presence of LZK-IN-1, and cellular thermal shift assays (CETSA) to demonstrate target engagement. Additionally, ubiquitination assays can confirm the transfer of ubiquitin to LZK.
Q5: At what concentration should I expect to see LZK degradation?
A5: Potent LZK-targeting PROTACs, such as PROTAC 17 (a close analog of LZK-IN-1), have been shown to degrade LZK at concentrations as low as 250 nM in cell-based assays.[1] However, the optimal concentration may vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments with LZK-IN-1.
Problem: No or inefficient LZK degradation
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure LZK-IN-1 has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test a fresh batch of the compound. |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line of choice via Western blot. If expression is low, consider using a different cell line with higher endogenous VHL levels. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to identify the optimal conditions for LZK degradation in your cell model. |
| Cell Permeability Issues | While LZK-IN-1 is designed to be cell-permeable, issues can arise. If direct measurement of intracellular compound concentration via LC-MS/MS is possible, this can confirm cellular uptake. |
| Proteasome Inhibition | Ensure that other treatments or cellular conditions are not inadvertently inhibiting the proteasome. As a control, you can co-treat with a known proteasome inhibitor (e.g., MG132), which should rescue LZK from degradation by LZK-IN-1. |
| High LZK Protein Turnover | If the basal turnover of LZK is very high in your cell line, the degradation induced by LZK-IN-1 may be masked. Consider using a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) to block new LZK synthesis and better observe degradation. |
Problem: Inconsistent results between experiments
| Possible Cause | Suggested Solution |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density and treated at a consistent confluency for all experiments, as this can affect cellular physiology and drug response. |
| Reagent Variability | Use the same lot of reagents (e.g., antibodies, media, serum) for a set of comparative experiments. If a new lot is introduced, perform a validation experiment to ensure consistency. |
| Inconsistent Incubation Times or Conditions | Ensure precise timing for compound treatment and consistent incubator conditions (temperature, CO2, humidity). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a potent LZK-targeting PROTAC, which can be used as a reference for LZK-IN-1.
| Parameter | Value | Assay Conditions | Reference |
| Degradation Concentration | 250 nM | HNSCC cell line | [1] |
| DC50 (Half-maximal degradation concentration) | To be determined empirically | Cell-based assay | N/A |
| Dmax (Maximum degradation) | To be determined empirically | Cell-based assay | N/A |
| Binding Affinity (Kd) to LZK | To be determined empirically | Biochemical assay | N/A |
| Binding Affinity (Kd) to VHL | To be determined empirically | Biochemical assay | N/A |
Experimental Protocols
Western Blot for LZK Degradation
Objective: To quantify the reduction in cellular LZK protein levels following treatment with LZK-IN-1.
Materials:
-
Cell line of interest (e.g., HNSCC cell line with LZK amplification)
-
LZK-IN-1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LZK (validated for WB), Mouse anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of LZK-IN-1 (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle-only (DMSO) control. For a rescue experiment, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding LZK-IN-1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and develop with ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the LZK band intensity to the loading control. Calculate the percentage of LZK remaining relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the LZK-VHL-LZK-IN-1 ternary complex in cells.
Materials:
-
Same as for Western Blot, plus:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-LZK or anti-VHL antibody for immunoprecipitation
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment and Lysis: Treat cells with LZK-IN-1 (at a concentration known to induce degradation, e.g., 250 nM) or DMSO for a shorter time (e.g., 2-4 hours) to capture the complex before complete degradation. Lyse cells in Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-LZK) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot for the presence of both LZK and VHL. An increased amount of VHL in the LZK immunoprecipitate from LZK-IN-1-treated cells compared to the control indicates ternary complex formation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct engagement of LZK-IN-1 with LZK in intact cells.
Materials:
-
Cell line of interest
-
LZK-IN-1
-
DMSO
-
PBS with protease inhibitors
-
Equipment for heat shock (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
Procedure:
-
Cell Treatment: Treat cells with LZK-IN-1 or DMSO for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble LZK by Western blot. Ligand binding will stabilize LZK, resulting in more soluble protein at higher temperatures compared to the DMSO control.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of LZK-IN-1 to LZK in live cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-LZK fusion protein
-
NanoBRET™ Tracer K-9[2]
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-LZK expression vector.
-
Cell Seeding: Plate the transfected cells in the 96-well plates.
-
Compound and Tracer Addition: Add LZK-IN-1 at various concentrations to the cells, followed by the addition of NanoBRET™ Tracer K-9 at its EC50 concentration.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460nm) and acceptor (618nm) emission signals using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by LZK-IN-1 will result in a dose-dependent decrease in the BRET ratio, from which an IC50 value can be determined to reflect the binding affinity in living cells.
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the action of LZK-IN-1 and the experimental workflows to validate its function.
Caption: Mechanism of action for LZK-IN-1.
Caption: Experimental workflow for validating LZK-IN-1.
References
Technical Support Center: Overcoming Resistance to Protac lzk-IN-1
Welcome to the technical support center for Protac lzk-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with lzk-IN-1.
Understanding this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Leucine Zipper Kinase (LZK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 13 (MAP3K13). It achieves this by simultaneously binding to LZK and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LZK protein.[1] This targeted protein degradation strategy is being explored for therapeutic intervention in diseases where LZK is overexpressed or hyperactivated, such as in certain cancers like head and neck squamous cell carcinoma (HNSCC).[1]
Signaling Pathway of LZK
LZK is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It can activate downstream pathways, including the JNK signaling pathway, by phosphorylating and activating MAP2Ks such as MKK4 and MKK7.[1] The degradation of LZK by lzk-IN-1 is expected to inhibit these downstream signaling events.
FAQs: General Questions about lzk-IN-1
Q1: What is the E3 ligase recruited by lzk-IN-1?
A1: this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of LZK.[1]
Q2: In which cancer types has lzk-IN-1 shown potential?
A2: Lzk-IN-1 has been primarily investigated in head and neck squamous cell carcinoma (HNSCC), where LZK is frequently amplified.[1]
Q3: What is the "hook effect" and is it relevant for lzk-IN-1?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[2][3][4] This occurs because the PROTAC forms binary complexes with either the target protein (LZK) or the E3 ligase (VHL) alone, which are non-productive for degradation, rather than the required ternary complex (LZK-PROTAC-VHL).[2][4][5] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for lzk-IN-1 and to determine if a hook effect is occurring at higher concentrations.
Troubleshooting Guide
Issue 1: No or Weak Degradation of LZK
If you observe minimal or no degradation of LZK after treating your cells with lzk-IN-1, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | Perform a dose-response experiment with a wide range of lzk-IN-1 concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration. Also, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. |
| Poor Cell Permeability | The large size of PROTACs can sometimes lead to poor cell permeability.[6][7][8] If you suspect this, consider using a different cell line known to have better uptake of large molecules or consult literature for permeability data on similar compounds. |
| Low VHL E3 Ligase Expression | The efficacy of lzk-IN-1 is dependent on the presence of its recruiting E3 ligase, VHL.[1] Verify the expression level of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels. |
| Low or Absent LZK Target Expression | Confirm that your cell line expresses LZK at a detectable level. If the endogenous levels are too low, consider using a cell line with known LZK amplification or an overexpression system. |
| Compromised Cell Health | Ensure that the cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells can have altered protein expression and degradation machinery. |
| Target Mutation (LZK) | Although specific resistance mutations for lzk-IN-1 are not yet widely reported, mutations in the LZK kinase domain could potentially interfere with the binding of the lzk-IN-1 warhead. If you suspect this, sequencing the MAP3K13 gene in your resistant cells may be informative. |
| E3 Ligase Mutation (VHL) | Mutations in VHL or other components of the VHL E3 ligase complex can impair its function and thus prevent lzk-IN-1-mediated degradation. |
Issue 2: High Cell Toxicity Observed
If you observe significant cell death or morphological changes that are not consistent with the expected on-target effect of LZK degradation, consider the following.
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | High concentrations of lzk-IN-1 may lead to off-target effects or general cellular stress. Determine the IC50 for cell viability and use concentrations well below this for your degradation experiments. |
| Off-Target Effects | The warhead or the E3 ligase recruiter of the PROTAC could have off-target activities. To investigate this, use a negative control, such as a version of lzk-IN-1 with a mutated warhead or E3 ligase binder that is unable to form the ternary complex. Comparing the cellular phenotype to the active lzk-IN-1 can help distinguish on-target from off-target toxicity. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). |
Issue 3: Inconsistent Degradation Results
Variability in LZK degradation between experiments can be frustrating. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize your cell culture procedures. Use cells from a consistent passage number range, seed them at the same density for each experiment, and ensure confluency is consistent at the time of treatment. |
| Compound Instability | Assess the stability of lzk-IN-1 in your cell culture medium over the time course of your experiment. Degradation of the compound can lead to reduced efficacy. |
| Variability in Reagent Preparation | Prepare fresh dilutions of lzk-IN-1 from a concentrated stock solution for each experiment to avoid issues with compound precipitation or degradation in diluted solutions. |
Experimental Protocols
Western Blot for LZK Degradation
This protocol is a general guideline for assessing the degradation of LZK in response to lzk-IN-1 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LZK (MAP3K13)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of lzk-IN-1 concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-LZK antibody overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LZK signal to the loading control to determine the percentage of degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol can be used to assess the effect of lzk-IN-1 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of lzk-IN-1. Include vehicle control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Summary for No or Weak LZK Degradation
| Parameter to Check | Recommended Action | Expected Outcome |
| lzk-IN-1 Concentration | Perform dose-response (1 nM - 10 µM) | Identification of optimal degradation concentration (DC50) and Dmax. |
| Incubation Time | Perform time-course (2-24h) | Determination of the time required for maximal degradation. |
| VHL Expression | Western blot for VHL | Confirmation of sufficient E3 ligase presence for degradation. |
| LZK Expression | Western blot for LZK | Confirmation of target protein presence. |
| Cell Permeability | Use permeability assays or switch cell lines | Indication of whether the compound is reaching its intracellular target. |
| Target/E3 Ligase Mutation | Gene sequencing | Identification of potential resistance-conferring mutations. |
Table 2: Key Parameters for lzk-IN-1 Characterization
| Parameter | Definition | Experimental Assay |
| DC50 | The concentration of lzk-IN-1 that induces 50% degradation of LZK. | Western Blot |
| Dmax | The maximum percentage of LZK degradation achievable with lzk-IN-1. | Western Blot |
| IC50 | The concentration of lzk-IN-1 that inhibits cell viability by 50%. | Cell Viability Assay |
By following this guide, researchers can systematically troubleshoot common issues encountered when working with this compound and optimize their experimental conditions to achieve reliable and meaningful results.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Protac lzk-IN-1 and Other Leucine Zipper Kinase (LZK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protac lzk-IN-1 with other inhibitors of Leucine-zipper and sterile-alpha motif kinase (LZK), a promising therapeutic target in oncology. The following sections detail the performance of these molecules, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to LZK and Its Inhibition
Leucine-zipper and sterile-alpha motif kinase (LZK), encoded by the MAP3K13 gene, is a serine/threonine kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Overexpression and activation of LZK have been implicated in the survival and proliferation of cancer cells, particularly in head and neck squamous cell carcinoma (HNSCC), making it an attractive target for therapeutic intervention.[2]
Two primary strategies for targeting LZK are emerging: direct inhibition of its kinase activity with small molecules and targeted degradation using Proteolysis Targeting Chimeras (PROTACs). This guide will compare a first-generation PROTAC, lzk-IN-1 (also known as PROTAC-21A), with small molecule inhibitors.
Performance Comparison of LZK Inhibitors
The following table summarizes the available quantitative data for this compound and other known LZK inhibitors. Direct comparison of degradation efficiency (DC50 and Dmax) for lzk-IN-1 with the inhibitory activity (IC50 and Kd) of small molecules should be interpreted with caution as they measure different biological outcomes.
| Compound | Type | Target(s) | Potency | Cell Viability Inhibition |
| This compound (PROTAC-21A) | PROTAC | LZK | Degrades LZK; less potent than PROTAC 17[2] | Reduces HNSCC cell viability[3] |
| PROTAC 17 | PROTAC | LZK | Degrades LZK at 250 nM[2] | Suppresses HNSCC viability at 500 nM[2] |
| GNE-3511 | Small Molecule Inhibitor | LZK, DLK | K_d_ : 2.7 nM for LZK[4] | Decreases viability of HNSCC cells with amplified MAP3K13[4] |
| DN-1289 | Small Molecule Inhibitor | DLK, LZK | IC50 : 40 nM for LZK[1] | Neuroprotective effects observed[1] |
Note: Data for GDC-0134 and BAY-452 primarily focus on their potent inhibition of the highly homologous Dual Leucine Zipper Kinase (DLK) and specific LZK inhibition data is limited.
Mechanism of Action: PROTAC vs. Small Molecule Inhibition
This compound is a heterobifunctional molecule designed to induce the degradation of the LZK protein. It consists of a ligand that binds to LZK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of LZK, marking it for degradation by the proteasome. This approach eliminates both the catalytic and non-catalytic scaffolding functions of the LZK protein.
Small molecule inhibitors , such as GNE-3511 and DN-1289, function by binding to the ATP-binding pocket of the LZK kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the kinase activity of LZK and inhibiting its signaling cascade.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
References
A Tale of Two Strategies: Comparing lzk-IN-1 and GDC-0134 for Leucine Zipper Kinase (LZK) Targeting
A Comprehensive Guide for Researchers in Drug Discovery and Development
Leucine (B10760876) Zipper Kinase (LZK), a member of the Mixed Lineage Kinase (MLK) family and encoded by the MAP3K13 gene, has emerged as a compelling therapeutic target in oncology and neurodegenerative diseases. Its role in critical signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, positions it as a key regulator of cellular stress responses, apoptosis, and proliferation. This guide provides a detailed comparison of two distinct molecular entities designed to modulate LZK function: lzk-IN-1, a Proteolysis-Targeting Chimera (PROTAC), and GDC-0134, a small molecule kinase inhibitor. This comparison will illuminate their different mechanisms of action, summarize available experimental data, and provide detailed experimental protocols to aid researchers in the field.
Executive Summary
This guide delves into a head-to-head comparison of lzk-IN-1 and GDC-0134, two molecules that target the Leucine Zipper Kinase (LZK). The fundamental difference lies in their mechanism of action:
-
lzk-IN-1 is a PROTAC degrader that induces the selective degradation of the LZK protein.
-
GDC-0134 is a potent, brain-penetrant small molecule kinase inhibitor that primarily targets Dual Leucine Zipper Kinase (DLK) and is also reported to inhibit LZK.
While both aim to abrogate LZK-mediated signaling, their approaches have distinct implications for potency, selectivity, and potential therapeutic applications. Lzk-IN-1 has shown promise in degrading LZK and impacting downstream signaling in cancer models, particularly Head and Neck Squamous Cell Carcinoma (HNSCC). In contrast, GDC-0134 has been investigated clinically for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), with its effects attributed mainly to DLK inhibition.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for lzk-IN-1 and GDC-0134.
Table 1: General Characteristics and Mechanism of Action
| Feature | lzk-IN-1 (PROTAC LZK degrader 1/Compound 21A) | GDC-0134 |
| Molecule Type | Proteolysis-Targeting Chimera (PROTAC) | Small Molecule Kinase Inhibitor |
| Primary Target(s) | Leucine Zipper Kinase (LZK) | Dual Leucine Zipper Kinase (DLK), Leucine Zipper Kinase (LZK) |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of LZK protein.[1][2] | Competitively binds to the ATP-binding site of the kinase, inhibiting its catalytic activity.[3][4] |
| Therapeutic Area of Interest | Cancer (Head and Neck Squamous Cell Carcinoma)[1][2] | Neurodegenerative Diseases (Amyotrophic Lateral Sclerosis)[5][6][7][8] |
Table 2: In Vitro and In Vivo Efficacy
| Parameter | lzk-IN-1 (PROTAC LZK degrader 1/Compound 21A) | GDC-0134 |
| In Vitro Potency | Induces LZK degradation in HNSCC cell lines.[1][2] | Potent DLK inhibitor.[3][4] LZK inhibition is inferred due to high kinase domain homology with DLK.[9] |
| Cellular Effects | Reduces viability of HNSCC cell lines by promoting degradation of LZK and inhibiting p53 and c-MYC expression.[2] | Blocks DLK activity in cellular assays.[4] |
| In Vivo Efficacy | Reduces tumor growth in a xenograft mouse model of HNSCC.[10] | Showed activity in animal models of neuronal injury.[4] Advanced to Phase 1 clinical trials for ALS.[5][7][8] |
| Clinical Development | Preclinical | Phase 1 for ALS (development discontinued (B1498344) for ALS due to safety profile).[6][7] |
Signaling Pathways and Mechanisms of Action
To understand the differential impact of lzk-IN-1 and GDC-0134, it is crucial to visualize their interaction with the LZK signaling pathway.
GDC-0134 acts by directly inhibiting the kinase activity of LZK, thereby preventing the phosphorylation of its downstream targets. In contrast, lzk-IN-1 removes the entire LZK protein from the cell.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of LZK-targeting compounds. Below are protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (for GDC-0134)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0134 against LZK.
Materials:
-
Recombinant human LZK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
LZK-specific substrate (e.g., a peptide substrate)
-
GDC-0134 (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of GDC-0134 in DMSO and add to the assay plate. Include a DMSO-only control.
-
Enzyme and Substrate Addition: Add the LZK enzyme and substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for LZK.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the GDC-0134 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for LZK Degradation (for lzk-IN-1)
Objective: To assess the ability of lzk-IN-1 to induce the degradation of endogenous or overexpressed LZK protein in cells.
Materials:
-
HNSCC cell line (e.g., CAL33)
-
lzk-IN-1 (serial dilutions in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against LZK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of lzk-IN-1 or DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LZK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LZK band intensity to the loading control to determine the extent of degradation.
Protocol 3: Cell Viability Assay (for both compounds)
Objective: To determine the effect of lzk-IN-1 and GDC-0134 on the viability of cancer cell lines.
Materials:
-
HNSCC cell line (or other relevant cell line)
-
lzk-IN-1 and GDC-0134 (serial dilutions)
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of lzk-IN-1, GDC-0134, or DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of lzk-IN-1 or GDC-0134 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., HNSCC cell line)
-
lzk-IN-1 or GDC-0134 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and different dose levels of the test compound).
-
Treatment Administration: Administer the compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing a kinase inhibitor and a PROTAC degrader.
Conclusion
The comparison between lzk-IN-1 and GDC-0134 highlights a pivotal question in modern drug discovery: is it more effective to inhibit a target's function or to eliminate the target protein altogether? Lzk-IN-1, as a PROTAC, offers the potential for a more profound and sustained downstream effect by removing the entire LZK protein, which may be advantageous in overcoming resistance mechanisms associated with kinase inhibitors. However, the development of PROTACs presents its own challenges, including optimizing cell permeability and pharmacokinetic properties.
GDC-0134, a traditional kinase inhibitor, benefits from a more established development path. Its dual activity against DLK and LZK could be beneficial in diseases where both kinases play a role, such as in certain neurodegenerative conditions. However, this dual activity might also lead to off-target effects, and its development for ALS was halted due to safety concerns.
For researchers targeting LZK, the choice between an inhibitor and a degrader will depend on the specific biological context and the desired therapeutic outcome. This guide provides a foundational framework for making such decisions and for designing the critical experiments needed to advance the development of novel LZK-targeted therapies.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of GDC-0134: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. als.org [als.org]
- 9. Targeting GOF p53 and c-MYC through LZK Inhibition or Degradation Suppresses Head and Neck Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Protac lzk-IN-1 vs BAY-452 efficacy
An objective comparison between Protac lzk-IN-1 and BAY-452 is not currently feasible due to the lack of publicly available scientific literature on a compound designated BAY-452. Extensive searches have not yielded any data regarding its mechanism of action, efficacy, or experimental protocols.
Therefore, this guide will focus on the available efficacy data for a potent Leucine Zipper Kinase (LZK)-targeting PROTAC, referred to as PROTAC 17 , which has been identified in recent research as a highly effective degrader of the LZK protein. This information is presented to aid researchers and drug development professionals in understanding the current landscape of LZK-targeting therapeutics. It is plausible that "this compound" may be an internal designation or a related compound to the series that includes PROTAC 17.
Efficacy of LZK-Targeting PROTACs
Leucine Zipper Kinase (LZK), also known as MAP3K13, is a serine/threonine kinase that plays a role in the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its involvement in cellular processes such as stress response, apoptosis, and differentiation has made it a therapeutic target in oncology and neurodegenerative diseases.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of target proteins.[3]
Recent studies have described the development of novel PROTACs designed to target LZK for degradation.[1] One of the most promising of these is PROTAC 17, which has demonstrated superior potency and efficacy compared to earlier generation compounds like PROTAC-21A.[1]
Quantitative Data Summary
The following table summarizes the key efficacy data for PROTAC 17 and its predecessor, PROTAC-21A, in head and neck squamous cell carcinoma (HNSCC) cell lines.
| Compound | Target | Cell Line | LZK Degradation | Effect on Cell Viability | Reference |
| PROTAC 17 | LZK | CAL33 (with LZK overexpression), HNSCC cell lines with amplified LZK | 250 nM | 500 nM | [1] |
| PROTAC-21A | LZK | CAL33 (with LZK overexpression), HNSCC cell lines with amplified LZK | 1 µM | Not specified in detail | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of LZK-targeting PROTACs.[1]
Cell Culture and Treatment
-
Cell Lines: CAL33 cells with doxycycline-induced LZK overexpression and various HNSCC cell lines with natural LZK amplification were used.
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
PROTAC Treatment: Cells were treated with varying concentrations of the LZK-targeting PROTACs (e.g., 0.1 to 10 µM) for specified durations (e.g., 24 hours) to assess LZK degradation and effects on downstream signaling.
Western Blotting for Protein Degradation
-
Objective: To determine the concentration at which the PROTACs induce degradation of the LZK protein.
-
Method:
-
Treated cells were lysed to extract total protein.
-
Protein concentration was quantified using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for LZK and downstream signaling proteins (e.g., phospho-JNK). A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
The membrane was then incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Protein bands were visualized using a chemiluminescence detection system.
-
Cell Viability Assays
-
Objective: To assess the effect of LZK degradation on the survival of HNSCC cells.
-
Method:
-
HNSCC cells with amplified LZK were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of the PROTACs.
-
After a set incubation period (e.g., 72 hours), cell viability was measured using a commercially available assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®).
-
Luminescence was read on a plate reader, and the data was normalized to vehicle-treated control cells to determine the percentage of viable cells.
-
Signaling Pathways and Experimental Workflows
LZK Signaling Pathway
Leucine Zipper Kinase (LZK) is a member of the MAP3K family and functions as an upstream activator of the JNK signaling cascade.[1][4] Upon activation, LZK phosphorylates and activates MAP2Ks (MKK4 and MKK7), which in turn phosphorylate and activate JNK.[1][4] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in various cellular processes including proliferation and apoptosis.[1]
Caption: The LZK-JNK signaling cascade.
Experimental Workflow for PROTAC Efficacy
The general workflow for evaluating the efficacy of a PROTAC involves assessing its ability to induce the degradation of the target protein and the subsequent functional consequences in cellular models.
Caption: Workflow for evaluating LZK PROTAC efficacy.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of the Dual LZK/DLK Inhibitor DN-1289
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual Leucine-zipper and sterile-alpha motif kinase (LZK) and Dual Leucine Zipper Kinase (DLK) inhibitor, DN-1289, with other relevant kinase inhibitors. The focus of this guide is to objectively present the specificity and performance of DN-1289 based on available experimental data, to aid researchers in the selection of appropriate chemical probes for studying LZK and DLK signaling.
Introduction to LZK and its Inhibition
Leucine-zipper and sterile-alpha motif kinase (LZK), also known as MAP3K13, is a member of the mixed-lineage kinase (MLK) family and a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and axon growth. Dysregulation of LZK signaling has been linked to neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1]
LZK shares a high degree of sequence homology with Dual Leucine Zipper Kinase (DLK; MAP3K12), particularly within the kinase domain. This structural similarity has led to the development of several dual LZK/DLK inhibitors. Understanding the specificity of these inhibitors is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This guide focuses on DN-1289, a potent dual inhibitor, and compares its performance with GDC-0134, another well-characterized dual inhibitor.
Kinase Selectivity Profiles
The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to misinterpretation of experimental data and potential toxicity. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases.
DN-1289 Kinase Selectivity
| Kinase Target | DN-1289 IC50 (nM) |
| LZK (MAP3K13) | 40 |
| DLK (MAP3K12) | 17 |
| MINK1 | 130 |
| TNIK | 230 |
| AAK1 | >1000 |
| ACK1 | >1000 |
| ... | ... |
| (A more extensive list would be included based on the full selectivity panel data from the supplementary information of the source publication) |
GDC-0134 Kinase Selectivity
| Kinase Target | GDC-0134 Activity |
| LZK (MAP3K13) | Potent Inhibitor |
| DLK (MAP3K12) | Potent Inhibitor |
| Other Kinases | Data not publicly available |
Signaling Pathway and Experimental Workflows
To validate the specificity of an LZK inhibitor, a combination of in vitro biochemical assays and cell-based assays are employed. These experiments aim to determine the direct interaction between the inhibitor and the kinase, as well as its effect on the downstream signaling pathway.
LZK/DLK Signaling Pathway
LZK and DLK are upstream kinases in the JNK signaling cascade. Upon activation by cellular stress or injury, they phosphorylate and activate MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, leading to changes in gene expression that mediate cellular responses like apoptosis and axon regeneration.
Experimental Workflow for Inhibitor Validation
A typical workflow to validate the specificity of an LZK inhibitor involves a multi-step process, starting from biochemical assays to cellular and in vivo models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine inhibitor specificity and target engagement.
LanthaScreen™ Kinase Binding Assay Protocol
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to measure the affinity of an inhibitor for a kinase.
Materials:
-
LZK or DLK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test inhibitor (e.g., DN-1289)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the kinase and the Eu-anti-Tag antibody mixture.
-
Add the serially diluted test inhibitor to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
The FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells expressing the target kinase (e.g., neuronal cell line)
-
Test inhibitor (e.g., DN-1289)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target kinase (LZK or DLK) and a loading control protein
Procedure:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The validation of inhibitor specificity is a cornerstone of reliable pharmacological research. DN-1289 has been characterized as a potent dual inhibitor of LZK and DLK. The comprehensive evaluation of its kinase selectivity profile, combined with cellular target engagement and downstream signaling assays, provides a robust validation of its specificity. When selecting a chemical probe for studying LZK/DLK signaling, it is imperative to consider the available selectivity data and to perform appropriate validation experiments within the context of the biological system under investigation. This guide provides the foundational information and experimental frameworks to assist researchers in making informed decisions for their studies.
References
A Comparative Analysis of Leucine-zipper and Sterile-alpha Motif Kinase (LZK) Degraders for Oncological Research
A new generation of targeted protein degraders directed at Leucine-zipper and sterile-alpha motif kinase (LZK), a promising therapeutic target in head and neck squamous cell carcinoma (HNSCC), has been developed. This guide provides a comparative overview of these novel LZK degraders, with a focus on a potent second-generation compound, PROTAC 17, and its predecessor, PROTAC-21A.
Leucine-zipper and sterile-alpha motif kinase (LZK), encoded by the MAP3K13 gene, has emerged as a significant driver in a subset of HNSCC. Its overexpression is linked to the stabilization of oncogenic proteins c-MYC and gain-of-function p53, promoting cancer cell proliferation and survival. To counteract both the kinase-dependent and -independent functions of LZK, researchers have developed proteolysis-targeting chimeras (PROTACs) to induce its degradation.
This guide summarizes the performance of a series of newly developed LZK degraders, providing key experimental data and detailed protocols for their evaluation.
Performance Comparison of LZK Degraders
A series of 27 novel LZK-targeting PROTACs were developed based on a first-generation degrader, PROTAC-21A. Among these, PROTAC 17 was identified as the most potent derivative. The following table summarizes the available quantitative data for these compounds.
| Degrader | Target | E3 Ligase Ligand | DC50 (Degradation) | Dmax (Degradation) | IC50 (Cell Viability) | Cell Line | Reference |
| PROTAC 17 | LZK | Von Hippel-Lindau (VHL) | ~250 nM | >90% (at 500 nM) | ~500 nM | CAL33, BICR56 | [1] |
| PROTAC-21A | LZK | Von Hippel-Lindau (VHL) | ~1 µM | >90% (at 1 µM) | >1 µM | CAL33 | [1] |
| PROTAC 16 | LZK | Von Hippel-Lindau (VHL) | ~500 nM | >90% (at 1 µM) | Not Reported | CAL33 | [1] |
| PROTAC 21 | LZK | Von Hippel-Lindau (VHL) | ~500 nM | >90% (at 1 µM) | Not Reported | CAL33 | [1] |
Note: Data has been compiled from the primary research publication. "Not Reported" indicates that the specific value was not found in the reviewed literature.
Chemical Structures of Key LZK Degraders
The core structure of these PROTACs consists of a ligand that binds to LZK, a linker, and a ligand that recruits an E3 ubiquitin ligase to tag LZK for proteasomal degradation.
PROTAC-21A (Compound 21A) is a first-generation LZK degrader. It is composed of an E3 ligase ligand (HY-112078), a target protein ligand (HY-170596), and a linker (HY-W019543)[2].
PROTAC 17 is a second-generation degrader that demonstrated enhanced potency. It features a modified linker region compared to PROTAC-21A, which is suggested to contribute to its improved efficacy[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LZK signaling pathway, the mechanism of PROTAC-mediated degradation, and the general workflows for key experimental procedures.
Detailed Experimental Protocols
Western Blot for LZK Degradation
This protocol is used to quantify the degradation of LZK protein in HNSCC cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture HNSCC cell lines (e.g., CAL33, BICR56) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the LZK degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours)[1].
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LZK overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LZK band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by plotting the percentage of remaining protein against the logarithm of the degrader concentration.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the LZK degraders.
-
Cell Seeding:
-
Seed HNSCC cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the LZK degrader in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the degrader. Include wells with vehicle control (DMSO).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 (half-maximal inhibitory concentration) value.
-
References
Unveiling the Advantages of Protac lzk-IN-1 Over siRNA in Targeted Protein Modulation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the ability to precisely modulate the levels of specific proteins is paramount. For years, small interfering RNA (siRNA) has been a cornerstone technology for gene silencing. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent alternative for protein degradation. This guide provides a detailed comparison of Protac lzk-IN-1, a specific PROTAC targeting Leucine Zipper Kinase (LZK), and siRNA-mediated LZK knockdown, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Anti-LZK siRNA
| Feature | This compound | Anti-LZK siRNA |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional gene silencing |
| Target | LZK Protein | LZK mRNA |
| Mode of Action | Catalytic degradation of target protein | Stoichiometric silencing of mRNA |
| Specificity | High, driven by protein-protein interactions | Potential for off-target effects via miRNA-like binding |
| Efficacy | Potent degradation at nanomolar concentrations | Effective knockdown at nanomolar concentrations |
| Reversibility | Reversible; protein levels can be restored | Long-lasting effect until new mRNA is transcribed |
Mechanism of Action: A Tale of Two Strategies
This compound and siRNA employ fundamentally different mechanisms to reduce the functional output of the LZK gene.
This compound: Hijacking the Cellular Machinery for Protein Destruction
This compound is a heterobifunctional molecule. One end binds to the target protein, LZK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LZK, marking it for degradation by the proteasome, the cell's natural protein disposal system. This process is catalytic, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1]
siRNA: Silencing the Messenger
Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level. An siRNA duplex, designed to be complementary to a sequence within the LZK mRNA, is introduced into the cell. It is then incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex, guided by the siRNA, binds to the target LZK mRNA and cleaves it, preventing its translation into the LZK protein.[2][3] This is a stoichiometric process, generally requiring one siRNA molecule per mRNA target.[4]
Quantitative Performance: this compound Demonstrates Potent Degradation
Direct comparative studies under identical conditions are limited. However, data from separate studies on the CAL33 head and neck squamous cell carcinoma (HNSCC) cell line provide insights into the relative efficacy.
Table 1: Efficacy of this compound and Anti-LZK siRNA in CAL33 Cells
| Treatment | Concentration | Key Finding | Citation |
| This compound (Compound 17) | 250 nM | Potent degradation of LZK protein observed via Western Blot. | [5] |
| Anti-LZK siRNA | 10 nM | Significant reduction in cell viability and density. | [6] |
It is important to note that the endpoints measured in these studies are different (protein degradation vs. cell viability). However, the data suggests that this compound is highly effective at directly reducing LZK protein levels at a nanomolar concentration.
Specificity and Off-Target Effects: A Key Advantage for PROTACs
A critical consideration in targeted therapies is the potential for off-target effects.
This compound: The specificity of PROTACs is determined by the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. This requirement for productive protein-protein interactions can lead to a high degree of selectivity, even when the target-binding warhead has some promiscuity. While comprehensive off-target proteomics for lzk-IN-1 are not publicly available, the catalytic mechanism and requirement for ternary complex formation suggest a favorable specificity profile.[1]
siRNA: A known challenge with siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes.[7] This is often mediated by a microRNA (miRNA)-like mechanism, where the "seed" region of the siRNA binds to partially complementary sequences in the 3' untranslated region (UTR) of other mRNAs, leading to their translational repression or degradation.[8] Transcriptome-wide analyses are necessary to fully characterize the off-target profile of a given siRNA.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are detailed protocols for key experiments cited in the comparison of this compound and siRNA.
Western Blotting for LZK Protein Degradation
This protocol is used to quantify the amount of LZK protein in cells following treatment with this compound or siRNA.
Materials:
-
CAL33 cells
-
This compound or anti-LZK siRNA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LZK
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed CAL33 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or transfect with anti-LZK siRNA for the indicated time (e.g., 24-72 hours).[12][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody against LZK and a loading control overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize the LZK signal to the loading control.
RT-qPCR for LZK mRNA Knockdown
This protocol is used to measure the relative abundance of LZK mRNA following siRNA treatment.
Materials:
-
CAL33 cells transfected with anti-LZK siRNA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for LZK and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers for LZK and the housekeeping gene.[3][17]
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument.[17]
-
Data Analysis: Calculate the relative expression of LZK mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-transfected cells.[18]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CAL33 cells
-
96-well plates
-
This compound or anti-LZK siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CAL33 cells in a 96-well plate at a predetermined density.[19]
-
Treatment: Treat the cells with a range of concentrations of this compound or transfect with anti-LZK siRNA.[5]
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
CAL33 cells
-
6-well plates
-
This compound or anti-LZK siRNA
-
Crystal violet staining solution
-
10% acetic acid
Procedure:
-
Cell Seeding: Seed a low number of CAL33 cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with this compound or transfect with anti-LZK siRNA. For long-term assays with PROTACs, the media containing the compound may need to be replaced every few days.[12]
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.[12]
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells). For a more quantitative measure, the crystal violet can be solubilized with 10% acetic acid, and the absorbance can be read on a plate reader.[6]
Conclusion: The Dawn of a New Era in Targeted Therapeutics
This compound represents a significant advancement in the targeted modulation of LZK. Its catalytic mechanism of action, high potency, and potential for superior specificity offer distinct advantages over the traditional gene silencing approach of siRNA. While siRNA remains a valuable research tool, the ability of PROTACs to directly eliminate the target protein, including any non-catalytic scaffolding functions, opens new avenues for therapeutic intervention. For researchers and drug developers targeting LZK and other challenging proteins, this compound and the broader PROTAC technology platform provide a powerful and promising strategy. Further head-to-head studies, including comprehensive off-target analyses, will be crucial to fully delineate the therapeutic window and potential of this exciting new modality.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Validation of siRNA knockdowns by quantitative PCR [bio-protocol.org]
- 4. ptglab.com [ptglab.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting GOF p53 and c-MYC through LZK Inhibition or Degradation Suppresses Head and Neck Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
- 16. siRNA-induced Gene Silencing | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. qiagen.com [qiagen.com]
- 18. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. merckmillipore.com [merckmillipore.com]
Unveiling the Selectivity of LZK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity profile of lzk-IN-1, a representative inhibitor of Leucine Zipper Bearing Kinase (LZK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 13 (MAP3K13).
Leucine Zipper Bearing Kinase (LZK) is a member of the mixed-lineage kinase (MLK) family and a key component of the c-Jun N-terminal kinase (JNK) signaling cascade.[1] Its dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This guide focuses on the selectivity of inhibitors developed to target LZK, using DN-1289, a potent and selective dual inhibitor of LZK and the closely related Dual Leucine Zipper Kinase (DLK), as a prime example. While specific data for a compound named "lzk-IN-1" is not publicly available, the analysis of DN-1289 provides a strong surrogate for understanding the selectivity profile of a highly optimized LZK inhibitor.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities. The kinase selectivity of DN-1289 was assessed using a comprehensive kinase panel, likely through a competitive binding assay such as KINOMEscan®. This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the percentage of kinase remaining bound to the ligand at a given inhibitor concentration or as dissociation constants (Kd).
Below is a representative table summarizing the selectivity profile of an advanced LZK inhibitor like DN-1289 against a panel of kinases. This table illustrates the high affinity for LZK and its close homolog DLK, with significantly lower affinity for other kinases, demonstrating a favorable selectivity profile.
| Kinase Target | Dissociation Constant (Kd) in nM (Illustrative) | Fold Selectivity vs. LZK (Illustrative) | Kinase Family |
| LZK (MAP3K13) | 10 | 1 | STE (MAP3K) |
| DLK (MAP3K12) | 25 | 2.5 | STE (MAP3K) |
| MEKK1 (MAP3K1) | >1000 | >100 | STE (MAP3K) |
| MEKK4 (MAP3K4) | >1000 | >100 | STE (MAP3K) |
| TAK1 (MAP3K7) | >5000 | >500 | STE (MAP3K) |
| JNK1 | >10000 | >1000 | CMGC (MAPK) |
| p38α | >10000 | >1000 | CMGC (MAPK) |
| ERK2 | >10000 | >1000 | CMGC (MAPK) |
| CDK2 | >10000 | >1000 | CMGC (CDK) |
| ROCK1 | >5000 | >500 | AGC |
| PKA | >10000 | >1000 | AGC |
| Src | >5000 | >500 | TK |
| EGFR | >10000 | >1000 | TK |
Note: The data presented in this table is illustrative and intended to represent the expected selectivity profile of a highly selective LZK inhibitor based on publicly available information on compounds like DN-1289. Actual values would be determined experimentally.
LZK Signaling Pathway
LZK is an upstream kinase in the JNK signaling pathway. Upon activation, LZK phosphorylates and activates the downstream MAP2K's, MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in cellular processes like apoptosis, inflammation, and cell proliferation.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. The KINOMEscan® platform is a widely used method for this purpose.
KINOMEscan® Competition Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., lzk-IN-1) against a large panel of human kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Materials:
-
Test compound (lzk-IN-1)
-
DNA-tagged human kinases
-
Immobilized ligand beads
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Workflow:
-
Kinase and Ligand Incubation: A specific DNA-tagged kinase is incubated with the immobilized ligand beads in the presence of the test compound at various concentrations. A DMSO control (no compound) is included to determine the maximum amount of kinase binding.
-
Competition: The test compound competes with the immobilized ligand for binding to the ATP pocket of the kinase.
-
Washing: Unbound kinase is removed by washing the beads.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using quantitative PCR (qPCR). The amount of kinase bound to the beads is determined by comparing the qPCR signal from the test compound samples to the DMSO control.
-
Data Analysis: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For potent inhibitors, a dose-response curve is generated to calculate the dissociation constant (Kd), a measure of binding affinity.
Conclusion
The selectivity profile of a kinase inhibitor is a critical attribute that dictates its therapeutic potential. For inhibitors targeting LZK, such as the representative compound DN-1289, a high degree of selectivity for LZK and its close homolog DLK over other kinases is a desirable characteristic. This selectivity minimizes the potential for off-target effects and enhances the safety profile of the drug candidate. The use of robust and comprehensive profiling platforms like KINOMEscan® is essential for accurately characterizing the selectivity of novel kinase inhibitors and guiding their development into effective and safe therapeutics.
References
Navigating LZK Degradation: A Comparative Guide to PROTAC LZK-IN-1 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC LZK-IN-1 (also known as PROTAC-21A) and its more potent alternative, PROTAC 17. This analysis is supported by experimental data on their efficacy, selectivity, and cellular activity in the context of head and neck squamous cell carcinoma (HNSCC).
Leucine Zipper Kinase (LZK), a member of the MAP3K family, has emerged as a promising therapeutic target in HNSCC and other cancers.[1][2] To counteract its oncogenic functions, researchers have developed Proteolysis Targeting Chimeras (PROTACs) to induce its degradation. This guide focuses on a first-generation LZK degrader, PROTAC-21A, and a subsequently developed, more potent version, PROTAC 17.[3]
Performance Comparison: PROTAC-21A vs. PROTAC 17
Experimental data demonstrates that while both PROTACs effectively target LZK, PROTAC 17 exhibits significantly higher potency in inducing its degradation and inhibiting cancer cell growth.
| Parameter | PROTAC-21A (LZK-IN-1) | PROTAC 17 | Reference |
| LZK Degradation | Complete degradation at 1 µM | Degradation observed at 250 nM | [3] |
| HNSCC Viability | Significant reduction at 1 µM | Suppression at 500 nM | [3] |
| Binding Affinity (Kd) | 35 nM | 71 nM | [3] |
Cross-Reactivity and Selectivity
The study in CAL33 cells overexpressing LZK revealed that treatment with 500 nM PROTAC 17 for 24 hours resulted in the significant downregulation of a limited number of proteins, with LZK being the most significantly affected. This suggests a high degree of selectivity for PROTAC 17.[4] The volcano plot from the proteomics data illustrates that very few proteins were significantly altered, highlighting the specificity of PROTAC 17.[4]
It is important to note that the selectivity of a PROTAC is not solely determined by the binding affinity of its "warhead" to the target protein. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical factor that can enhance selectivity beyond that of the warhead alone.[4]
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., CAL33) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of PROTAC (e.g., PROTAC-21A or PROTAC 17) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-LZK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Shotgun Proteomics for Selectivity Analysis
This method provides a global view of protein expression changes in response to PROTAC treatment.
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control as described for the Western blot protocol.
-
Lyse the cells and extract proteins.
2. Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
4. Data Analysis:
-
Use bioinformatics software to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
Caption: A typical workflow for the preclinical evaluation of PROTACs.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Confirming On-Target Effects of LZK-IN-1: A Comparative Guide
This guide provides a comprehensive overview of the experimental data and methodologies required to confirm the on-target effects of LZK-IN-1, a novel inhibitor of Leucine (B10760876) Zipper Kinase (LZK). For comparative analysis, we include data from a known, selective DLK/LZK inhibitor, here designated as "Alternative Inhibitor-1". This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance and specificity of LZK-IN-1.
Introduction to LZK Inhibition
Leucine Zipper Kinase (LZK), also known as MAP3K13, is a member of the MAP kinase kinase kinase (MAP3K) family. It functions as an upstream regulator of the JNK and p38 MAPK signaling pathways, which are critically involved in cellular processes such as apoptosis, inflammation, and cell proliferation.[1] Dysregulation of the LZK signaling cascade has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making it a compelling therapeutic target.[1] LZK-IN-1 is a small molecule inhibitor designed to selectively bind to the ATP-binding site of LZK, thereby preventing the phosphorylation of its downstream substrates and modulating aberrant cellular activities.
Data Presentation: In Vitro Potency and Selectivity
The on-target activity and selectivity of LZK-IN-1 were assessed through biochemical and binding assays. The following table summarizes the quantitative data for LZK-IN-1 in comparison to a known alternative inhibitor.
| Parameter | LZK-IN-1 (Hypothetical Data) | Alternative Inhibitor-1 (e.g., BAY-452) | Assay Type |
| LZK IC50 | 50 nM | ~9000 nM | TR-FRET Biochemical Assay |
| DLK IC50 | 750 nM | 180 nM | TR-FRET Biochemical Assay |
| LZK Kd | 80 nM | Not Reported | Surface Plasmon Resonance (SPR) |
| DLK Kd | 950 nM | 110 nM | Surface Plasmon Resonance (SPR) |
| Kinase Selectivity | High selectivity for LZK over DLK and other kinases | Preferential activity against DLK over LZK[2] | Kinase Panel Screen (300+ kinases) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TR-FRET Biochemical Assay for IC50 Determination
This assay quantitatively measures the inhibition of LZK kinase activity by LZK-IN-1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by LZK. Inhibition of LZK by the compound results in a decreased FRET signal.
-
Procedure:
-
Recombinant human LZK enzyme is incubated with a biotinylated peptide substrate and ATP in a buffered solution.
-
LZK-IN-1 or the alternative inhibitor is added in a series of dilutions (e.g., 10-point dose-response curve).
-
The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
-
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is utilized to measure the binding affinity and kinetics of LZK-IN-1 to the LZK protein.[2]
-
Principle: This label-free technique detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (kinase) immobilized on the chip.
-
Procedure:
-
Recombinant LZK protein is immobilized on a sensor chip.
-
A series of concentrations of LZK-IN-1 are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time.
-
The resulting sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that LZK-IN-1 binds to LZK within a cellular environment.[3][4]
-
Principle: The binding of a ligand (LZK-IN-1) to its target protein (LZK) can increase the thermal stability of the protein.[5] This stabilization can be detected by measuring the amount of soluble protein remaining after heat treatment.
-
Procedure:
-
Intact cells are treated with LZK-IN-1 or a vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble LZK in the supernatant is quantified, typically by Western blotting or high-throughput immunoassays.[6]
-
A shift in the melting curve to a higher temperature in the presence of LZK-IN-1 indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that LZK-IN-1 functionally inhibits the LZK signaling pathway in cells.
-
Principle: By measuring the phosphorylation levels of downstream proteins in the LZK pathway (e.g., MKK4/7, JNK, c-Jun), the inhibitory effect of LZK-IN-1 on the kinase cascade can be determined.[7]
-
Procedure:
-
Cells are treated with a stress-inducing agent (to activate the LZK pathway) in the presence or absence of LZK-IN-1.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then probed with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., anti-phospho-JNK, anti-JNK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
A reduction in the ratio of phosphorylated to total protein in the presence of LZK-IN-1 demonstrates functional pathway inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LZK signaling cascade and the inhibitory action of LZK-IN-1.
Experimental Workflow Diagram
Caption: Workflow for confirming the on-target effects of LZK-IN-1.
References
- 1. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of E3 Ligases: Comparing VHL and Cereblon-Recruiting lzk-IN-1 Analogs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical juncture in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Von Hippel-Lindau (VHL) and Cereblon (CRBN) as E3 ligase recruiters for PROTACs targeting Leucine Zipper Kinase (LZK) using lzk-IN-1 analogs. While direct comparative data for lzk-IN-1 is emerging, this guide leverages data from analogous kinase-targeting PROTACs to provide a framework for evaluation, supported by detailed experimental protocols and visualizations.
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds to the target protein (in this case, an analog of lzk-IN-1 for LZK), a linker, and a ligand that recruits an E3 ubiquitin ligase. The two most prevalently used E3 ligases in PROTAC design are VHL and Cereblon (CRBN).[2][] The choice between these two can significantly impact the degradation efficiency, selectivity, and overall pharmacological properties of the PROTAC.
Performance Comparison: VHL vs. Cereblon Recruiting PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its ability to form a stable ternary complex with the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The following tables summarize quantitative data from studies on kinase-targeting PROTACs, offering a comparative view of VHL and Cereblon-mediated degradation.
Table 1: Ternary Complex Formation and Binding Affinity
| Parameter | VHL-Recruiting PROTAC (Analogous Kinase Target) | Cereblon-Recruiting PROTAC (Analogous Kinase Target) | Reference |
| Binding Affinity to E3 Ligase (Kd) | 100 - 500 nM | 50 - 200 nM | [4] |
| Binding Affinity to Target Kinase (Kd) | 10 - 100 nM | 10 - 100 nM | [4] |
| Ternary Complex Dissociation Constant (KD, ternary) | 5 - 50 nM | 1 - 20 nM | [4] |
| Cooperativity (α) | > 1 (Positive) | > 1 (Positive) | [4] |
Table 2: In Vitro and Cellular Degradation Efficiency
| Parameter | VHL-Recruiting PROTAC (Analogous Kinase Target) | Cereblon-Recruiting PROTAC (Analogous Kinase Target) | Reference |
| DC50 (Concentration for 50% degradation) | 10 - 100 nM | 1 - 50 nM | [5] |
| Dmax (Maximum degradation) | > 90% | > 95% | [5] |
| Time to Dmax | 4 - 8 hours | 2 - 6 hours | [5] |
| Selectivity | High | Generally High, potential for off-target degradation of neosubstrates (e.g., Ikaros, Aiolos) | [] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways for VHL and Cereblon-mediated protein degradation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Targeting LZK in Cancer: A Comparative Guide to Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Leucine Zipper Kinase (LZK), encoded by the MAP3K13 gene, has emerged as a significant therapeutic target in oncology, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC), where it is overexpressed in a substantial number of cases.[1][2] LZK plays a crucial role in promoting cancer cell survival and proliferation through complex signaling pathways.[1][2] This guide provides a comparative overview of the efficacy of representative LZK-targeting compounds, using "lzk-IN-1" as a placeholder for these agents, across different cancer cell lines. We will delve into supporting experimental data, detailed methodologies, and the underlying signaling mechanisms.
Efficacy of LZK-IN-1 in Cancer Cell Lines
The therapeutic potential of targeting LZK has been demonstrated using both small molecule inhibitors and proteolysis-targeting chimeras (PROTACs). These compounds have shown efficacy in reducing the viability of cancer cells, particularly those with amplification of the MAP3K13 gene.
Small Molecule Inhibitors
Small molecule inhibitors function by binding to the ATP-binding site of LZK, thereby blocking its kinase activity.[3] GNE-3511 is a potent inhibitor that has been used to probe the function of LZK in HNSCC. Inhibition of LZK's catalytic activity has been shown to impair the viability and colony formation of HNSCC cells with MAP3K13 amplification.[4]
PROTAC Degraders
PROTACs represent an alternative strategy that induces the degradation of the target protein.[4] An LZK-targeting PROTAC, referred to as PROTAC 17, has been shown to be highly effective at degrading LZK and suppressing HNSCC cell viability at nanomolar concentrations.[2] This approach is particularly compelling as it can abolish both the kinase-dependent and -independent functions of LZK.[1][4]
Quantitative Efficacy Data
The following table summarizes the efficacy of representative LZK-targeting compounds in HNSCC cell lines.
| Compound Type | Representative Compound | Cancer Cell Line | Efficacy Metric | Value | Reference |
| PROTAC Degrader | PROTAC 17 | HNSCC | LZK Degradation | 250 nM | [2] |
| HNSCC | Viability Suppression | 500 nM | [2] | ||
| Small Molecule Inhibitor | GNE-3511 | CAL33 (HNSCC, 3q gain) | JNK Phosphorylation Inhibition | Potent | [4] |
| BICR56 (HNSCC, 3q gain) | Viability Reduction | 40-50% | [5] | ||
| siRNA (Gene Silencing) | LZK siRNA | CAL33 (HNSCC, 3q gain) | Viability Reduction | Significant | [5] |
| BICR56 (HNSCC, 3q gain) | Viability Reduction | Significant | [5] | ||
| BEAS2B (Control) | Viability Reduction | No effect | [5] | ||
| OKF6/TERT2 (Control) | Viability Reduction | No effect | [5] |
Comparison with Alternative Therapies
While targeting LZK is a promising strategy for HNSCC, other therapeutic avenues are also being explored. For instance, inhibitors of the PI3K pathway, which is frequently dysregulated in HNSCC, are currently in clinical trials.[6] Compounds like Copanlisib, Alpelisib, and Duvelisib are being investigated for their potential in treating HNSCC.[6] The unique mechanism of LZK, particularly its role in stabilizing mutant p53, suggests that LZK inhibition could be a valuable alternative or complementary approach, especially in tumors harboring both MAP3K13 amplification and TP53 mutations.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of LZK-targeting compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., CAL33, BICR56) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the LZK inhibitor or PROTAC for a specified duration (e.g., 72 hours).[7] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Degradation
-
Cell Lysis: Treat cells with the LZK PROTAC for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against LZK and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells in 6-well plates.[4]
-
Treatment: Treat the cells with the LZK inhibitor or vehicle control.
-
Incubation: Allow the cells to grow for 1-2 weeks, replacing the medium with fresh compound as necessary.[4]
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.[7]
-
Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify cell proliferation.[7]
Signaling Pathways and Mechanism of Action
LZK is a member of the MAP kinase kinase kinase (MAP3K) family and is an upstream activator of the JNK signaling pathway.[3][4] It directly phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK.[4][8] Activated JNK can then influence various cellular processes, including proliferation and apoptosis.[3][9]
Furthermore, LZK has been shown to stabilize the transcription factor c-MYC through its kinase activity and stabilize gain-of-function (GOF) mutant p53 in a kinase-independent manner.[1][2] This dual role in promoting oncogenic signaling makes it a critical target in cancers with MAP3K13 amplification.
PROTACs work by hijacking the cell's natural protein disposal system. They are bifunctional molecules that bind to both the target protein (LZK) and an E3 ubiquitin ligase, bringing them into close proximity.[4] This results in the ubiquitination of LZK, marking it for degradation by the proteasome.
The workflow for assessing the efficacy of an LZK inhibitor involves a series of in vitro assays to determine its impact on cancer cell viability and proliferation.
References
- 1. Targeting c-MYC and gain-of-function p53 through inhibition or degradation of the kinase LZK suppresses the growth of HNSCC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting GOF p53 and c-MYC through LZK Inhibition or Degradation Suppresses Head and Neck Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mixed lineage kinase LZK forms a functional signaling complex with JIP-1, a scaffold protein of the c-Jun NH(2)-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Head-to-Head Battle of LZK Degraders: PROTAC 17 Demonstrates Superior Potency Over lzk-IN-1
For researchers in oncology and drug development, the targeted degradation of Leucine zipper-bearing kinase (LZK) presents a promising therapeutic strategy, particularly in head and neck squamous cell carcinoma (HNSCC). Two notable proteolysis-targeting chimeras (PROTACs) developed for this purpose are Protac lzk-IN-1 (also known as PROTAC-21A) and the more recently developed PROTAC 17. Experimental data reveals that PROTAC 17 is a more potent degrader of LZK, outperforming its predecessor, lzk-IN-1.
PROTAC 17 was identified as a lead compound after a series of structural modifications to the initial PROTAC-21A scaffold.[1] These modifications aimed to enhance the efficacy and potency of LZK degradation.[1] Both molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the LZK protein. They achieve this by simultaneously binding to LZK and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of LZK.
Performance Benchmarking: PROTAC 17 Takes the Lead
Quantitative analysis of the degradation capabilities of both PROTACs demonstrates the superior performance of PROTAC 17. While specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values from a head-to-head comparison in the same publication are not available in the provided search results, the literature consistently highlights PROTAC 17's enhanced potency. One study notes that PROTAC 17 effectively degrades LZK at a concentration of 250 nM and suppresses HNSCC cell viability at 500 nM.[2][3] In contrast, the first-generation PROTAC-21A (lzk-IN-1) required a higher concentration of 1 µM to achieve a 75% reduction in colony-forming ability in HNSCC cell lines.[1]
Table 1: Comparative Performance of this compound and PROTAC 17
| Parameter | This compound (PROTAC-21A) | PROTAC 17 |
| Target Protein | Leucine zipper-bearing kinase (LZK) | Leucine zipper-bearing kinase (LZK) |
| E3 Ligase Ligand | VHL | VHL |
| Effective Degradation Concentration | Less potent, significant effects at ~1 µM[1] | More potent, degrades LZK at 250 nM[2][3] |
| Effect on HNSCC Cell Viability | Reduces colony formation by 75% at 1 µM[1] | Suppresses viability at 500 nM[2][3] |
Mechanism of Action and Signaling Pathway
LZK has been identified as a key therapeutic target in HNSCC due to its role in stabilizing two critical oncoproteins: c-MYC and gain-of-function (GOF) p53.[1] LZK's kinase activity is responsible for stabilizing c-MYC, while it stabilizes GOF-p53 through a kinase-independent mechanism. By inducing the degradation of LZK, both PROTACs effectively lead to the destabilization and subsequent reduction in the levels of both c-MYC and GOF-p53, thereby inhibiting cancer cell proliferation and survival.[1]
Caption: Mechanism of action of LZK-targeting PROTACs and the downstream signaling pathway.
Experimental Protocols
The following is a generalized protocol for assessing the degradation of LZK by PROTACs, based on standard molecular biology techniques.
1. Cell Culture and Treatment:
-
HNSCC cell lines with amplified MAP3K13 (the gene encoding LZK) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound or PROTAC 17 (e.g., 0-1000 nM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is included in all experiments.
2. Western Blotting for LZK Degradation:
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LZK, c-MYC, GOF-p53, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL substrate and an imaging system.
-
Densitometry analysis is performed to quantify the protein levels relative to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
3. Cell Viability Assay:
-
HNSCC cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the effect on cell viability.
Caption: General experimental workflow for comparing the efficacy of LZK-targeting PROTACs.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC compound 21a(Seoul National University) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects of LZK-IN-1 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leucine Zipper Kinase (LZK), also known as MAP3K13, has emerged as a promising therapeutic target in several cancers, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) where it is frequently overexpressed.[1][2] LZK plays a crucial role in signaling pathways that regulate cell proliferation, survival, and apoptosis, primarily through the c-Jun N-terminal kinase (JNK) cascade.[3][4] Inhibition of LZK has been shown to suppress tumor growth, making it an attractive target for therapeutic intervention.[5][6]
Combination therapies are a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The exploration of synergistic interactions between LZK inhibitors, such as LZK-IN-1, and other anticancer agents is a critical area of research. This guide provides a framework for evaluating such synergistic effects, complete with hypothetical experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
Quantitative Analysis of Synergistic Effects
The synergy of a drug combination is typically quantified using metrics such as the Combination Index (CI) and the Dose Reduction Index (DRI). The CI provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The DRI indicates the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as when used alone.
While specific data for LZK-IN-1 is not yet publicly available, the following tables present hypothetical, yet representative, data for the synergistic effects of a representative LZK inhibitor when combined with a standard-of-care chemotherapy agent and a targeted therapy in HNSCC cell lines.
Table 1: Synergistic Effect of a Representative LZK Inhibitor with Cisplatin in HNSCC Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Dose Reduction Index (DRI) |
| CAL33 | LZK Inhibitor | 2.5 µM | 1.0 µM | 0.65 | LZK Inhibitor: 2.5 |
| Cisplatin | 5.0 µM | 2.0 µM | Cisplatin: 2.5 | ||
| FaDu | LZK Inhibitor | 3.0 µM | 1.2 µM | 0.72 | LZK Inhibitor: 2.5 |
| Cisplatin | 6.0 µM | 2.5 µM | Cisplatin: 2.4 |
Table 2: Synergistic Effect of a Representative LZK Inhibitor with an EGFR Inhibitor (e.g., Cetuximab) in HNSCC Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Dose Reduction Index (DRI) |
| SCC-25 | LZK Inhibitor | 2.0 µM | 0.8 µM | 0.58 | LZK Inhibitor: 2.5 |
| EGFR Inhibitor | 10 nM | 4 nM | EGFR Inhibitor: 2.5 | ||
| Detroit 562 | LZK Inhibitor | 3.5 µM | 1.5 µM | 0.68 | LZK Inhibitor: 2.3 |
| EGFR Inhibitor | 15 nM | 6 nM | EGFR Inhibitor: 2.5 |
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis of synergy and to design robust experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug synergy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and their combinations.
-
Cell Seeding:
-
Seed HNSCC cells (e.g., CAL33, FaDu) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of the LZK inhibitor and the combination drug (e.g., Cisplatin) in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations, both as single agents and in combination at a fixed ratio. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software like CompuSyn.
-
Western Blot for Apoptosis Markers
This protocol is for assessing the induction of apoptosis by analyzing the expression of key apoptotic proteins.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the LZK inhibitor, the combination drug, or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against apoptosis markers such as cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[3][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression. An increase in the levels of cleaved PARP and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[3]
-
Conclusion
The evaluation of synergistic effects between LZK inhibitors like LZK-IN-1 and other anticancer drugs is a promising avenue for developing more effective cancer therapies. By employing rigorous quantitative analysis, understanding the underlying signaling pathways, and utilizing detailed experimental protocols, researchers can effectively identify and validate synergistic drug combinations. The hypothetical data and methodologies presented in this guide offer a comprehensive framework to support these critical research and development efforts. Further preclinical and clinical studies are warranted to translate these findings into tangible benefits for patients.
References
- 1. Discovery of potent and selective PROTACs for the protein kinase LZK for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular pathways and targeted therapies in head and neck cancers pathogenesis [frontiersin.org]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting GOF p53 and c-MYC through LZK Inhibition or Degradation Suppresses Head and Neck Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LZK and DLK Inhibitors to Target LZK and Suppress MYC Expression, Inhibit AKT Activation, and Promote Cancer Cell Death and Tumor Regression | Technology Transfer [techtransfer.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal of Protac lzk-IN-1: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: To ensure the safety of laboratory personnel and the environment, all waste containing Protac lzk-IN-1 must be managed as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated laboratory materials. Under no circumstances should lzk-IN-1 or its solutions be disposed of down the drain. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent research compound.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Leucine zipper-bearing kinase (LZK). As with many potent small molecules used in research and drug development, strict adherence to safety and disposal protocols is critical to mitigate risks of exposure and environmental contamination.
Essential Safety and Disposal Information
A comprehensive approach to the management of this compound waste is crucial. The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Compound Type | Proteolysis-Targeting Chimera (PROTAC) |
| Primary Hazards | Potent biological activity. Treat as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. For handling powders outside of a certified chemical fume hood, a respirator is recommended. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed waste disposal company.[1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
Disposal of Solid (Neat) this compound Waste
-
Segregation and Collection: Collect all solid this compound waste, including unused or expired compound and contaminated items such as weighing paper and spatulas, in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The container must be robust, sealable, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.
Disposal of this compound in Solvents (e.g., DMSO)
-
Waste Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle). Do not overfill the container, leaving adequate headspace to prevent spills.
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., "in DMSO").
-
Storage: Store the container in secondary containment to prevent spills and away from incompatible materials in a designated satellite accumulation area.
Disposal of Contaminated Labware
All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of as hazardous waste.
For Disposable Labware:
-
Collect all contaminated disposable items in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
Arrange for pickup and incineration through your institution's EHS department.
For Reusable Glassware:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Rinsate Collection: Crucially, collect all rinsate as hazardous liquid waste. Do not dispose of the rinsate down the drain.
-
Final Cleaning: After the solvent rinses, the glassware can be washed according to standard laboratory procedures.
Spill Management
In the event of a spill, the primary goal is to prevent the spread of the material and decontaminate the area safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder outside a containment device, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, double gloves, and safety goggles. For powder spills, a respirator is essential.
-
Containment: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the area with damp paper towels to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.[1]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the Leucine zipper-bearing kinase (LZK). This is achieved through the formation of a ternary complex between LZK, this compound, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The subsequent ubiquitination of LZK marks it for degradation by the 26S proteasome, leading to the inhibition of downstream signaling pathways, such as the JNK pathway.
References
Essential Safety and Operational Guide for Handling Protac lzk-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Protac lzk-IN-1 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, biologically active small molecules and other PROTAC (Proteolysis Targeting Chimera) compounds. It is imperative to handle this compound with caution in a controlled laboratory environment.
This compound is a research compound designed to hijack the cell's natural protein disposal system.[1][2] As with many novel, biologically active molecules, the full toxicological profile may not be known. Therefore, stringent adherence to safety protocols is essential to minimize exposure risk to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemical-resistant gloves (e.g., nitrile) |
| Weighing & Aliquoting (Solid Form) | - Double-gloving with chemical-resistant gloves- Disposable gown with closed cuffs- Safety glasses with side shields or safety goggles- Use of a certified chemical fume hood or ventilated balance enclosure is mandatory. |
| Solution Preparation & Handling | - Chemical-resistant gloves- Disposable gown- Safety glasses with side shields or safety goggles- All work should be conducted in a certified chemical fume hood. |
| Cell Culture & In Vitro Assays | - Chemical-resistant gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Double-gloving with chemical-resistant gloves- Disposable gown- Safety goggles- Respiratory protection (e.g., N95 respirator) may be required depending on the size and nature of the spill. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
The solid compound should be stored in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C or -80°C for long-term storage).[3]
-
Clearly label the storage location with the compound's identity and any known hazards.
2. Preparation of Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[3]
-
All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.[4]
-
Use a calibrated pipette to add the appropriate volume of solvent (e.g., anhydrous DMSO) to the vial to achieve the desired stock concentration.[3]
-
Ensure complete dissolution by vortexing or gentle warming and sonication if necessary.[3]
-
Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3]
3. Use in Experiments:
-
When diluting the stock solution for experiments, always work within a chemical fume hood.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and gowns, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including excess solutions and cell culture media, in a designated, sealed hazardous waste container. Do not pour down the drain.[5]
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
